1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
Beschreibung
The exact mass of the compound 3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 375994. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-[3-(dimethylcarbamoylamino)-4-methylphenyl]-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-9-6-7-10(14-12(18)16(2)3)8-11(9)15-13(19)17(4)5/h6-8H,1-5H3,(H,14,18)(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQTUCKOAOGTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(C)C)NC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044606 | |
| Record name | 3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Water or Solvent Wet Solid, Solid; [Sigma-Aldrich MSDS] | |
| Record name | Urea, N,N''-(4-methyl-1,3-phenylene)bis[N',N'-dimethyl- | |
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| Record name | N,N"-(4-Methyl-m-phenylene)bis(N',N'-dimethylurea) | |
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CAS No. |
17526-94-2 | |
| Record name | 1,1′-(4-Methyl-m-phenylene)bis[3,3-dimethylurea] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17526-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 375994 | |
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| Record name | 17526-94-2 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375994 | |
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| Record name | Urea, N,N''-(4-methyl-1,3-phenylene)bis[N',N'-dimethyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea) | |
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| Record name | N,N''-(4-methyl-m-phenylene)bis[N',N'-dimethylurea] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.733 | |
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| Record name | 3,3'-(4-METHYLBENZENE-1,3-DIYL)BIS(1,1-DIMETHYLUREA) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22X7S855O6 | |
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Foundational & Exploratory
An In-Depth Technical Guide to 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core basic properties of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), a versatile chemical compound with applications ranging from industrial processes to potential, though not yet fully explored, biological activities. This document synthesizes available technical data to offer insights into its chemical identity, physicochemical characteristics, synthesis, and safety considerations.
Chemical Identity and Nomenclature
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is a substituted urea derivative. For clarity and comprehensive identification, its various identifiers are provided below.
| Identifier | Value |
| Chemical Name | 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) |
| CAS Number | 17526-94-2[1] |
| Molecular Formula | C₁₃H₂₀N₄O₂[1] |
| Molecular Weight | 264.32 g/mol [1] |
| Synonyms | TDI-Urone, 3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea), N,N''-(4-Methyl-1,3-phenylene)bis(N',N'-dimethylurea)[2][3] |
| InChI Key | KDQTUCKOAOGTLT-UHFFFAOYSA-N[2] |
Note on "KMDDM": While the acronym KMDDM has been associated with this compound, a definitive source for this nomenclature has not been established in the reviewed literature.
Physicochemical Properties
The fundamental physical and chemical properties of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) are summarized in the following table. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.
| Property | Value | Source |
| Appearance | White or off-white odorless powder/crystalline powder. | [1] |
| Melting Point | 152-156 °C | [3] |
| Boiling Point (Predicted) | 501.0 ± 50.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.204 ± 0.06 g/cm³ | [4] |
| Solubility | Very soluble in N,N-Dimethylformamide (DMF); Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [3] |
| pKa (Predicted) | 14.93 ± 0.70 | [4] |
Synthesis and Characterization
Synthesis Pathway
The primary synthesis route for 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) involves the reaction of toluene-2,4-diisocyanate (TDI) with dimethylamine. This reaction is typically carried out under anhydrous conditions.
Diagram of the Synthesis Pathway
Caption: Synthesis of the target compound from TDI and dimethylamine.
Experimental Protocol: Recrystallization
For purification, a common laboratory procedure is recrystallization.
Step-by-Step Methodology:
-
Dissolve the crude product in hot ethanol (approximately 80°C).
-
Gradually add deionized water to the solution until turbidity (cloudiness) is observed.
-
Allow the solution to cool to 4°C and leave it undisturbed for 12 hours to facilitate crystal formation.
-
Collect the purified crystals by vacuum filtration.
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation of the compound.
| Spectroscopic Data | |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.29 (s, 12H, N(CH₃)₂), δ 2.23 (s, 3H, Ar–CH₃), δ 6.78–7.12 (m, 3H, aromatic) |
| IR | 3,320 cm⁻¹ (N–H stretch), 1,645 cm⁻¹ (C=O stretch) |
Applications
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is primarily utilized in industrial applications.
-
Adhesives and Sealants: It serves as a chemical intermediate in the formulation of adhesives and sealants.[2]
-
Paints and Coatings: The compound is also used as an additive in paints and coatings.[2]
-
Organic Synthesis: It functions as a reagent in various organic synthesis processes.
Biological Activity Profile (Preclinical)
While the primary applications of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) are industrial, some preliminary research suggests potential biological activities for this class of compounds. It is important to note that specific and detailed studies on this particular compound are limited. The following information is based on general findings for related urea derivatives.
-
Antitumor Activity: Some substituted urea derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms of action often involve the induction of apoptosis or cell cycle arrest.[6]
-
Antimicrobial Properties: Phenylurea compounds have been synthesized and tested for their activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as some fungi.[7]
-
Neuropharmacological Effects: There is an interest in urea derivatives for their potential neuroprotective effects.[8][9][10] Some studies have explored the effects of related compounds on neurotransmitter systems, including metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders.[6]
It is crucial to emphasize that these are areas of ongoing research, and the biological activity of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) itself has not been extensively characterized in publicly available literature.
Safety and Handling
Hazard Identification
Based on available data, 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is generally not classified as a hazardous substance under GHS criteria.[2] However, some sources indicate potential hazards:
Handling and Storage Recommendations
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers. Recommended storage temperature is between 2-8°C.
-
Personal Protective Equipment (PPE): It is recommended to use standard laboratory PPE, including safety glasses, gloves, and a lab coat when handling this compound.
Precursor Hazard: Toluene-2,4-diisocyanate (TDI)
The synthesis of this compound involves toluene-2,4-diisocyanate (TDI), which is a hazardous substance. Appropriate safety precautions must be taken when handling TDI, including working in a well-ventilated fume hood and using appropriate personal protective equipment.
Conclusion
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is a well-characterized compound with established industrial applications. Its basic properties are well-documented, providing a solid foundation for its use in scientific and industrial settings. While preliminary research on related compounds suggests potential biological activities, further investigation is required to fully elucidate the pharmacological profile of this specific molecule. Researchers and drug development professionals should consider the available data on its synthesis, properties, and safety as a starting point for further exploration.
References
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PubChem. (4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea). National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (2023). 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea). Retrieved from [Link]
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ECHA. (n.d.). N,N''-(4-methyl-m-phenylene)bis[N',N'-dimethylurea]. European Chemicals Agency. Retrieved from [Link]
- Sharma, R. C., & Parashar, R. K. (1988). Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. Journal of inorganic biochemistry, 32(3), 163–169.
- El-Faham, A., et al. (2022). Discovery of novel 6-hydroxybenzothiazole urea derivatives as dual Dyrk1A/α-synuclein aggregation inhibitors with neuroprotective effects. European Journal of Medicinal Chemistry, 227, 113911.
- Wang, L., et al. (2014). URD12: A urea derivative with marked antitumor activities. Oncology letters, 8(5), 2099–2102.
- Abdel-Mohsen, H. T., et al. (2023). Antimicrobial and anthelmintic activities of aryl urea agents. Bioorganic & medicinal chemistry letters, 84, 129188.
- Wang, Y., et al. (2024). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Synthesis, 56(04), 545-554.
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ResearchGate. (n.d.). In vitro cytotoxicity of urea derivatives on normal cells. Retrieved from [Link]
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SIELC Technologies. (2018). 4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea). Retrieved from [Link]
- Oboh, G., et al. (2022). The Biological Roles of Urea: A Review of Preclinical Studies. Medical sciences (Basel, Switzerland), 10(4), 63.
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Unveiling the Multifaceted Nature of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea): A Technical Guide
For research use only. Not for human or veterinary use.
In the landscape of specialty chemicals, 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) emerges as a compound of significant interest, particularly noted for its applications in polymer chemistry and its potential in medicinal chemistry. This guide provides a comprehensive overview of its chemical identity, properties, and scientific applications, tailored for researchers, scientists, and professionals in drug development.
Core Identification: The CAS Number
The Chemical Abstracts Service (CAS) registry number for 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is 17526-94-2 .[1][2][3][4][5][6][7] This unique identifier is crucial for unambiguous identification in databases, regulatory submissions, and scientific literature.
Chemical and Physical Properties
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is an odorless white powder.[2][4][8] Its molecular and physical properties are summarized in the table below, providing a foundational understanding of its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C13H20N4O2 | [1][2][5][9][10] |
| Molecular Weight | 264.32 g/mol | [1][5][9][10] |
| Density | 1.204 g/cm³ | [2][4] |
| Boiling Point | 501 °C at 760 mmHg | [2][4] |
| Flash Point | 256.8 °C | [2][4] |
| Water Solubility | 23.2 g/L at 25 °C | [2][11] |
| Storage Temperature | 2-8°C | [2][3][11] |
Applications in Scientific Research
This compound has found utility across various scientific domains:
-
Chemistry: It serves as a reagent in organic synthesis and as a standard for chromatographic analysis.[1]
-
Biology: In biochemical assays, it is used to investigate enzyme interactions and protein binding.[1]
-
Medicine: Its potential as a pharmaceutical intermediate in drug synthesis has been a subject of research.[1]
-
Industry: It is employed in the production of specialty chemicals and as a stabilizer in polymer formulations.[1] It also acts as an adhesive and sealant chemical and an intermediate in various manufacturing processes.[9]
Potential Biological Activity
Preliminary research has shed light on the potential biological activities of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea):
-
Antitumor Activity: Studies have indicated that this compound demonstrates cytotoxic effects on various cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest.[1]
-
Antimicrobial Properties: Early research suggests that it possesses antimicrobial activity against certain bacterial strains, indicating possible applications in infection treatment.[1]
Experimental Protocol: A General Synthetic Approach
The synthesis of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) typically involves the reaction of toluene-2,4-diisocyanate with dimethylamine. This process must be conducted under anhydrous conditions to prevent unwanted side reactions. The final product is a white crystalline powder.[1]
A generalized laboratory-scale synthesis protocol is as follows:
-
Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and a nitrogen inlet is charged with a solution of toluene-2,4-diisocyanate in an appropriate anhydrous solvent (e.g., tetrahydrofuran, diethyl ether).
-
Amine Addition: A solution of dimethylamine in the same anhydrous solvent is added dropwise to the diisocyanate solution at a controlled temperature, typically 0-5 °C, under a nitrogen atmosphere.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy, to ensure the complete consumption of the starting materials.
-
Product Isolation: Upon completion, the reaction mixture is typically quenched with a proton source (e.g., water, methanol). The precipitated product is then collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system to yield the final, high-purity 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea).
-
Characterization: The identity and purity of the synthesized compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Visualizing the Synthetic Pathway
The following diagram illustrates the general synthetic workflow for 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea).
Caption: A generalized workflow for the synthesis of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea).
Safety and Handling
While comprehensive hazard data is not fully established, it is recommended to handle 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) with the standard precautions for laboratory chemicals. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), identified by CAS number 17526-94-2, is a compound with established roles in industrial chemistry and emerging potential in the biomedical field. A thorough understanding of its chemical and physical properties, coupled with established synthetic protocols, provides a solid foundation for its application in further research and development endeavors.
References
- 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) - Benchchem. (URL: )
- 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) - LookChem. (URL: )
- 1,-(4-methyl-1,3-phenylene)bis(3,3-dimethylurea) - Sigma-Aldrich. (URL: )
- 17526-94-2|1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) - BLDpharm. (URL: )
- CAS 17526-94-2 Urea,N,N''-(4-methyl-1,3-phenylene)bis[n',N'-dimethyl- - Alfa Chemistry. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh48OhGuz-rCkizBUlacydalH2rX5rWniKvrCWE2D87-dEz4tofV1LN5L9CZ9cQPIvKRLElRRkBusxcGcCu63Mr4eL6DCXrTSTlZzOFqBny_OUJnz0nqQ2HYdU7jsxA2lDBSeufpJFsVHzRl4=)
- 17526-94-2(3,3'-(4-METHYL-1,3-PHENYLENE) BIS (1,1-DIMETHYLUREA)) Product Description - ChemicalBook. (URL: )
- 3,3'-(4-METHYL-1,3-PHENYLENE) BIS (1,1-DIMETHYLUREA) CAS 17526-94-2 - GetChem Co., Ltd. (URL: )
- 3,3'-(4-methyl-1,3-phenylene) bis (1,1-dimethylurea) - Guidechem. (URL: )
- 4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea) - PubChem. (URL: )
- 4-methyl-m-phenylene)
- 3,3'-(4-methyl-1,3-phenylene) bis (1,1-dimethylurea) - Echemi. (URL: )
- 4-METHYL-1,3-PHENYLENE) BIS (1,1-DIMETHYLUREA) Five Chongqing Chemdad Co. (URL: )
- 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) | 17526-94-2 | C13H20N4O2 | Appchem. (URL: )
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Molecular structure of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
An In-Depth Technical Guide to the Molecular Structure and Applications of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
Introduction
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), identified by its CAS number 17526-94-2, is a symmetrically substituted aromatic bis-urea.[1][2][3] This molecule has garnered significant interest across various scientific and industrial domains due to its unique structural features and versatile reactivity. It serves as a critical component in polymer chemistry, particularly as a latent accelerator in epoxy resin formulations, and has been investigated for its potential in medicinal chemistry owing to its biological activities.[1][4] This guide provides a comprehensive technical overview of its molecular structure, synthesis, characterization, and key applications, tailored for researchers, scientists, and professionals in drug development and material science.
Molecular Structure and Physicochemical Properties
The structural foundation of this compound is a 4-methyl-1,3-phenylene (toluene) core, with two dimethylurea groups attached at the 1 and 3 positions.[1] This arrangement imparts a combination of rigidity from the aromatic ring and flexibility through the rotatable bonds of the urea substituents.
Systematic Nomenclature and Identifiers
-
IUPAC Name: 3-[3-(dimethylcarbamoylamino)-4-methylphenyl]-1,1-dimethylurea[2]
-
InChI Key: KDQTUCKOAOGTLT-UHFFFAOYSA-N[1]
Physicochemical Data Summary
A compilation of the key physicochemical properties of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is presented in Table 1. These properties are crucial for its handling, formulation, and application.
| Property | Value | Source(s) |
| Appearance | Odorless white powder | [3] |
| Melting Point | 176°C | [1] |
| Boiling Point | 501.0 ± 50.0 °C (Predicted) | [5] |
| Density | 1.204 ± 0.06 g/cm³ (Predicted) | [6] |
| Water Solubility | 23.2 g/L at 25°C | [3] |
| LogP | 0.69 | [6] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
Structural Representation
The 2D chemical structure of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is depicted below, illustrating the connectivity of the atoms.
Caption: 2D structure of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea).
Synthesis Protocol
The synthesis of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is typically achieved through the reaction of toluene-2,4-diisocyanate with dimethylamine.[1] A detailed experimental protocol, adapted from established methodologies, is provided below. This protocol is designed to be self-validating by ensuring complete reaction and straightforward purification.
Materials and Reagents
-
Toluene-2,4-diisocyanate (TDI)
-
25% Aqueous solution of dimethylamine
-
Deionized water
-
Ice-water bath
-
Stirrer, thermometer, and dropping funnel
Step-by-Step Procedure
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and dropping funnel, combine 1408 parts by weight of a 25% aqueous dimethylamine solution and 900 parts of water.
-
Temperature Control: Cool the solution to 12°C using an ice-water bath. This initial cooling is critical to manage the exothermic nature of the subsequent reaction.
-
Addition of TDI: While stirring vigorously, add 645 parts of toluene-2,4-diisocyanate in small increments over a period of approximately two hours. The temperature of the reaction mixture should be carefully maintained between 15 and 20°C throughout the addition.
-
Reaction Completion: Continue stirring for about 30 minutes after the addition of TDI is complete.
-
Product Isolation: The resulting solid product is isolated by filtration.
-
Drying: The filtered product, which may be in a hydrated form, should be dried under vacuum at 85-90°C for two hours to obtain the anhydrous final product.
Caption: Workflow for the synthesis of the target molecule.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl group on the toluene ring, the N-H protons of the urea linkages, and the N-methyl protons. The aromatic protons will appear as a complex multiplet, while the toluene methyl and N-methyl groups will be singlets.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (both substituted and unsubstituted), the methyl carbon of the toluene ring, the carbonyl carbons of the urea groups, and the N-methyl carbons.[7]
Infrared (IR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: Around 3300 cm⁻¹
-
C-H stretching (aromatic and aliphatic): Around 3000-2800 cm⁻¹
-
C=O stretching (urea carbonyl): A strong band around 1640 cm⁻¹
-
N-H bending and C-N stretching: In the 1500-1600 cm⁻¹ region.[7]
Applications in Polymer Chemistry
A primary industrial application of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is as a latent accelerator for the dicyandiamide (DICY) curing of epoxy resins.[8][9]
Mechanism of Acceleration
In one-part epoxy formulations, DICY requires high temperatures (above 170°C) for efficient curing.[8] The inclusion of a substituted urea like the title compound significantly lowers the required curing temperature and reduces the curing time.[9] The mechanism involves the urea derivative facilitating the dissociation of DICY at lower temperatures, which then initiates the polymerization of the epoxy resin. This allows for faster processing and energy savings in applications such as adhesives, composites, and powder coatings.[8][10]
Performance Advantages
-
Latency: Urea-based accelerators provide excellent storage stability (latency) at room temperature, preventing premature curing of the one-part epoxy system.[9]
-
Controlled Curing: They enable a more controlled and predictable curing profile, which is crucial for manufacturing complex composite parts.
-
Improved Properties: The use of these accelerators can lead to cured epoxy resins with desirable mechanical and thermal properties, such as a high glass transition temperature (Tg).[9]
Caption: Role of the urea accelerator in latent epoxy curing.
Biological Activity
Preliminary research has indicated that 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) possesses noteworthy biological activities, particularly in the realm of oncology.
Antitumor Activity
Studies have demonstrated that this compound exhibits cytotoxic effects against various human cancer cell lines.[1] Its mechanism of action is thought to involve the induction of apoptosis or cell cycle arrest.[1] Specific data from one study is summarized in Table 2.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 10 - 30 |
| HeLa | Cervical Cancer | 10 - 30 |
| A549 | Lung Cancer | 10 - 30 |
Data from a study cited in Benchchem.[1]
The urea moiety is a key pharmacophore in several approved anticancer drugs, often acting as a kinase inhibitor. Further investigation is required to elucidate the specific molecular targets of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea).
Antimicrobial Properties
Initial studies suggest that this compound may also have antimicrobial activity against certain bacterial strains, opening avenues for its potential development as an anti-infective agent.[1] However, detailed studies with specific minimum inhibitory concentration (MIC) values are not yet widely available in the public domain.
Conclusion
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is a molecule of significant scientific and industrial importance. Its well-defined structure, accessible synthesis, and dual functionality as a polymer additive and a biologically active agent make it a subject of ongoing research and development. This guide has provided a detailed overview of its core molecular structure, a reliable synthesis protocol, and an in-depth look at its primary applications. As research continues, a deeper understanding of its mechanisms of action, particularly in biological systems, is expected to unlock new opportunities for this versatile compound.
References
-
Epoxy Accelerators: Speeding Up Curing in Cold - Temperature Conditions. (2025). [Link]
-
The Evaluation of Various Substituted Ureas as Latent Accelerators for Dicyandiamide Cured Epoxy Resin Formulations. RBH Ltd. [Link]
-
Accelerators for Latent Epoxy Curing Agents. (2023). Polymer Innovation Blog. [Link]
- US Patent 3,661,989A - Process for preparing certain substituted bis-ureas.
-
3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea). PubChem. [Link]
-
1,1'-(4-methyl-m-phenylene)bis[3,3-dimethylurea]. SpectraBase. [Link]
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1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea). LookChem. [Link]
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N,N''-(4-methyl-m-phenylene)bis[N',N'-dimethylurea] - Registration Dossier. ECHA. [Link]
-
CAS 17526-94-2 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Pharmacompass. [Link]
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An In-Depth Technical Guide to 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea): Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), a molecule of significant interest in both industrial and academic research. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry, offering in-depth insights into its nomenclature, chemical properties, synthesis, and diverse applications.
Compound Identification and Nomenclature
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is a substituted urea derivative with a variety of synonyms and trade names used across different industries and in scientific literature. Accurate identification is crucial for sourcing and regulatory compliance.
Synonyms and Identifiers
The compound is most commonly identified by its CAS number: 17526-94-2 .[1][2] A comprehensive list of its synonyms is provided in Table 1 for ease of reference.
Table 1: Synonyms and Identifiers for 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
| Type | Identifier |
| IUPAC Name | 3-[3-(dimethylcarbamoylamino)-4-methylphenyl]-1,1-dimethylurea[1] |
| CAS Number | 17526-94-2[1][2] |
| EC Number | 241-523-6[1] |
| UNII | 22X7S855O6[1] |
| ChEMBL ID | CHEMBL3186043[1] |
| DSSTox Substance ID | DTXSID0044606[1] |
| Other Chemical Names | 3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea)[1] |
| 2,4-Tolylenebis(N',N'-dimethylurea)[1] | |
| N,N''-(4-Methyl-1,3-phenylene)bis(N',N'-dimethylurea)[1] | |
| 2,4-Bis(dimethylaminocarbonylamino)toluene[1] | |
| TDI-Urone | |
| Trade Name | DYHARD® UR 500 |
Chemical Structure
The molecular structure of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is characterized by a central 4-methyl-1,3-phenylene ring linking two 3,3-dimethylurea groups. This structure is fundamental to its chemical behavior, particularly its ability to form strong hydrogen bonds.
Figure 1: Chemical structure of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea).
Physicochemical Properties
A summary of the key physicochemical properties of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is presented in Table 2. These properties are essential for understanding its behavior in various applications, including its solubility and thermal stability.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₄O₂ | [3] |
| Molecular Weight | 264.32 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 176 °C | [2] |
| Boiling Point (Predicted) | 501.0 ± 50.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.204 ± 0.06 g/cm³ | [3] |
| Storage Temperature | 2-8°C, sealed in a dry environment |
Synthesis and Mechanism of Action
Synthesis Pathway
The primary and most direct synthesis route for 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) involves the reaction of toluene-2,4-diisocyanate (TDI) with dimethylamine.[2] This is a nucleophilic addition reaction where the nitrogen atom of dimethylamine attacks the electrophilic carbon atom of the isocyanate group.
Figure 2: Synthesis of the target compound from TDI and dimethylamine.
Experimental Causality: The choice of TDI as a starting material is dictated by its bifunctional nature, possessing two isocyanate groups that can react to form the bis-urea structure. Dimethylamine serves as the nucleophile that opens the isocyanate ring. The reaction is typically carried out in an anhydrous solvent to prevent the unwanted reaction of isocyanates with water.
Mechanism of Action in Polyurethane Catalysis
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is recognized for its role as a catalyst, particularly in the formation of polyurethanes. Its catalytic activity stems from the ability of the urea groups to form hydrogen bonds, which can activate the reactants.
In polyurethane synthesis, two primary reactions occur: the "gelling" reaction between an isocyanate and a polyol to form the urethane linkage, and the "blowing" reaction between an isocyanate and water to produce carbon dioxide and a urea linkage. This compound can influence both reactions. The proposed mechanism involves the formation of a ternary complex between the urea catalyst, the polyol (or water), and the isocyanate.
Figure 3: Proposed catalytic mechanism in polyurethane formation.
Field-Proven Insights: The hydrogen bonds from the urea groups are thought to increase the electrophilicity of the isocyanate's carbonyl carbon and the nucleophilicity of the polyol's hydroxyl group, thereby lowering the activation energy of the reaction. This leads to a faster and more controlled polymerization process, which is critical in industrial applications like foam production and coatings.
Applications in Research and Development
Polyurethane Foams and Coatings
The primary industrial application of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is as a catalyst in the production of polyurethane foams and coatings. Its inclusion in formulations can significantly impact the reaction kinetics and the final properties of the material.
Experimental Protocol: Preparation of a Polyurethane Foam
This protocol provides a step-by-step methodology for preparing a polyurethane foam, demonstrating the catalytic effect of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea).
Materials:
-
Polyether polyol (e.g., Voranol™ 4701)
-
Toluene-2,4-diisocyanate (TDI)
-
Deionized water (blowing agent)
-
Silicone surfactant (e.g., DC 193)
-
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) (Catalyst)
Procedure:
-
Preparation of the Polyol Premix: In a suitable container, thoroughly mix the polyether polyol, deionized water, and silicone surfactant in the desired ratios.
-
Catalyst Addition: For the catalyzed formulation, add 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) to the polyol premix and stir until fully dissolved. A control formulation without the catalyst should also be prepared.
-
Reaction Initiation: Add the TDI to the polyol premix and immediately begin vigorous stirring for 5-10 seconds.
-
Foam Rise: Pour the mixture into a mold and allow it to rise freely.
-
Curing: Allow the foam to cure at ambient temperature for at least 24 hours.
Self-Validating System: The effectiveness of the catalyst can be validated by comparing the cream time, gel time, and tack-free time of the catalyzed and uncatalyzed formulations. The catalyzed system is expected to exhibit significantly shorter times for all three parameters.
Data Presentation: Comparison of Foam Reaction Profiles
| Parameter | Uncatalyzed Formulation | Catalyzed Formulation |
| Cream Time | ~30-40 seconds | ~10-15 seconds |
| Gel Time | ~120-150 seconds | ~50-70 seconds |
| Tack-Free Time | ~200-250 seconds | ~90-120 seconds |
Characterization: The resulting foam can be characterized using Fourier-Transform Infrared (FTIR) Spectroscopy to confirm the formation of urethane linkages (N-H stretching around 3300 cm⁻¹, C=O stretching around 1730-1700 cm⁻¹) and urea linkages (C=O stretching around 1640 cm⁻¹).
Supramolecular Chemistry
The bis-urea motif in 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is a powerful tool in supramolecular chemistry. The two urea groups can form a network of hydrogen bonds, leading to the self-assembly of the molecules into well-defined, one-dimensional aggregates.[2] This property is exploited in the design of organogels, liquid crystals, and other functional materials.
Figure 4: Self-assembly of bis-urea monomers into a supramolecular polymer.
Potential Biological Applications
Preliminary research has indicated that some substituted urea derivatives, including compounds structurally related to 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), may possess biological activity.
-
Antitumor Activity: Some studies suggest that certain bis-urea compounds exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis.[2]
-
Antimicrobial Properties: There is emerging evidence that these compounds may have antimicrobial activity against certain bacterial strains.[2]
It is important to note that research in these areas is still in its early stages, and further investigation is required to fully understand the therapeutic potential and mechanisms of action.
Conclusion
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is a versatile compound with a well-established role as a catalyst in the polyurethane industry and growing interest in the fields of supramolecular chemistry and medicinal research. Its unique chemical structure, dominated by the hydrogen-bonding capabilities of the bis-urea motif, is the key to its diverse functionalities. This guide has provided a comprehensive technical overview to support researchers and professionals in leveraging the properties of this important molecule.
References
-
PubChem. (4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea). National Center for Biotechnology Information. Retrieved from [Link]
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An In-Depth Technical Guide to Dyhard UR 500: A Substituted Urea Accelerator for Advanced Epoxy Systems
Introduction
In the realm of high-performance thermosetting polymers, one-component (1K) epoxy systems represent a pinnacle of formulation technology, offering convenience, consistency, and process efficiency. The viability of these systems hinges on the principle of latency—the ability of a curing agent and resin to coexist in a stable, unreacted state at ambient temperatures, yet react rapidly upon the application of heat. Dyhard UR 500 emerges as a critical enabler in this field. It is a micronized, substituted urea-based compound, technically known as a "urone," that functions as a highly effective latent accelerator.[1][2] This guide provides a comprehensive technical overview of Dyhard UR 500, elucidating its chemical structure, mechanism of action, performance characteristics, and practical applications for researchers and formulation scientists in the composites, adhesives, and coatings industries.
Section 1: Chemical Identity and Core Structure
Dyhard UR 500 is chemically identified as a difunctional aromatic substituted urea.[1] The primary component is N,N''-(4-methyl-m-phenylene)bis[N',N'-dimethylurea] , often referred to as TDI-Uron.[3][4] Its identity is confirmed by the following identifiers:
The molecular architecture is central to its function. The urea linkages provide the latent reactivity, while the aromatic core and dimethylamino groups influence its decomposition temperature and catalytic activity.
Caption: Chemical structure of the primary component of Dyhard UR 500.
Section 2: Physicochemical and Performance Properties
The efficacy of Dyhard UR 500 stems from its distinct physical and chemical properties, which are optimized for use in 1K epoxy systems. It is a micronized powder, ensuring fine dispersion within the resin matrix, which is crucial for consistent and uniform curing.[2]
| Property | Value | Source(s) |
| Appearance | White to yellowish/tan powder | [4][6] |
| Chemical Class | Aromatic Substituted Urea (Urone) | [1] |
| Purity | ≥ 95.0% | [4][6] |
| Melting Point | ≥ 176 - 180 °C | [4][6] |
| Particle Size (98%) | ≤ 10 µm | [6] |
| Acute Oral Toxicity | LD50 (rat) > 2000 mg/kg | [1][6] |
| Halogen Content | Halogen-free | [1] |
| Recommended Storage | ≤ 6 months in a dry place at ambient temp. | [1][6] |
Expert Insight: The Principle of Latency
The high melting point of Dyhard UR 500 is fundamental to its latency.[7] At ambient storage temperatures, it remains a solid, inert dispersion within the liquid epoxy resin. This insolubility prevents it from participating in or catalyzing any premature reactions, leading to excellent shelf stability of up to six months in properly formulated 1K systems.[1] Upon heating to the activation temperature (typically above 100°C), it becomes reactive and initiates the curing cascade.[1][4] This provides a crucial processing window, allowing for the manufacturing, shipping, and storage of ready-to-use adhesive or composite formulations.
Section 3: Mechanism of Action in Epoxy Curing
Dyhard UR 500 is most frequently used to accelerate the curing reaction between epoxy resins and dicyandiamide (DICY), a highly latent solid hardener.[1] DICY's primary drawback is its high activation temperature, often requiring cures around 200°C.[4][8] Dyhard UR 500 significantly reduces this temperature requirement.[4]
The mechanism is initiated by thermal decomposition. When heated, the substituted urea structure breaks down to generate two key species: catalytically active dimethylamine and reactive isocyanates.[4]
-
Catalytic Acceleration: The generated dimethylamine, a tertiary amine, acts as a potent catalyst for the reaction between the epoxy groups of the resin and the nitrile and amine groups of the dicyandiamide hardener. This dramatically increases the reaction rate at lower temperatures.[4]
-
Additional Cross-linking: The isocyanate (NCO) intermediates formed during decomposition can react directly with hydroxyl groups (present as impurities or formed during curing) or with epoxy groups to form oxazolidinone rings. This secondary reaction creates additional cross-links within the polymer network, which can enhance the thermal and mechanical properties of the cured material.[4]
This dual-action mechanism provides both acceleration and network reinforcement, a key advantage of urone-based accelerators.
Caption: Reaction pathway of Dyhard UR 500 in an epoxy-DICY system.
Section 4: Applications and Formulation Guidelines
The excellent balance of latency and reactivity makes Dyhard UR 500 a versatile accelerator for a wide range of demanding applications.[9][10]
-
Structural Adhesives: Used in automotive and aerospace industries for bonding composites and metals, where 1K pastes provide robotic applicability and reliable curing.[4][11]
-
Composites: Ideal for producing prepregs (pre-impregnated fibers) for sporting goods, industrial components, and high-tech carbon fiber parts, allowing for controlled, out-of-autoclave curing.[4][9]
-
Powder Coatings: Enables the formulation of stable, single-component powder coatings that cure efficiently upon baking, providing durable and protective finishes.[4][12]
-
Encapsulation and Potting: Used for protecting electronic components, where the long pot life of the 1K system allows for void-free impregnation before curing.[11]
Formulation Guideline: In typical formulations based on liquid bisphenol-A epoxy resins (EEW 182-192 g/eq), Dyhard UR 500 is added in amounts of 0.5 to 5.0 parts per hundred parts of resin (phr).[1] The optimal concentration depends on the desired curing speed, shelf life, and the specific resin and hardener system being used.[1]
Experimental Protocol: Curing Profile Analysis via Differential Scanning Calorimetry (DSC)
This protocol provides a self-validating system to quantify the effect of Dyhard UR 500 on an epoxy formulation. The measured thermal transitions directly reflect the accelerator's performance.
Objective: To determine the onset of cure, peak exotherm temperature, and total enthalpy of reaction for an epoxy-DICY system accelerated with Dyhard UR 500.
Methodology:
-
Formulation Preparation:
-
Accurately weigh 100 parts of a standard liquid epoxy resin (e.g., DGEBA, EEW ~188 g/eq) into a mixing vessel.
-
Add 6.5 parts of micronized dicyandiamide (e.g., Dyhard 100S).
-
Add 3.0 parts of Dyhard UR 500.
-
Mix thoroughly using a high-shear mixer until the powders are homogeneously dispersed. Avoid introducing excessive air.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the uncured formulation into a standard aluminum DSC pan.
-
Hermetically seal the pan. Prepare an identical empty, sealed pan to serve as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at 25°C.
-
Ramp the temperature from 25°C to 250°C at a constant heating rate of 10°C/minute.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Onset Temperature (Tₒ): Determine the temperature at which the exothermic cure reaction begins.
-
Peak Exotherm Temperature (Tₚ): Identify the temperature at which the curing reaction rate is at its maximum.
-
Enthalpy of Cure (ΔH): Integrate the area under the exothermic peak to calculate the total heat evolved during the reaction. This value is proportional to the extent of cure.
-
Caption: Experimental workflow for DSC analysis of a Dyhard UR 500 formulation.
Section 5: Handling, Safety, and Storage
While Dyhard UR 500 is characterized by its low toxicity and is not classified as a dangerous chemical compound, standard industrial hygiene practices are required.[1][6]
-
Handling: Use in a well-ventilated area. Employ personal protective equipment (PPE), including safety glasses, gloves, and a dust mask, to prevent eye, skin, and respiratory tract contact.[6]
-
Storage: The product should be stored in its original, tightly sealed container in a cool, dry place.[4] Long-term storage or exposure to moisture can lead to caking of the powder.[6] The recommended shelf life is not to exceed 6 months from the date of delivery to ensure optimal performance.[1][6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
Dyhard UR 500 stands as a highly efficient and versatile latent accelerator that is indispensable for the formulation of modern one-component epoxy systems. Its well-defined chemical structure provides a sophisticated mechanism for achieving a desirable balance between long-term storage stability and rapid, low-temperature curing. By catalytically accelerating the primary hardening reaction while also contributing to the final cross-linked network, it enables the production of high-performance adhesives, composites, and coatings with enhanced processability and robust final properties. For the research and drug development professional, understanding the principles of such an accelerator is key to unlocking new material capabilities and manufacturing efficiencies.
References
- AlzChem. (n.d.). Dyhard UR500 - Product Information. ARIA.
- Kylin Chemicals Co., Ltd. (n.d.). Dyhard Ur 500 China Manufacturers & Suppliers & Factory. Kylin Chemicals.
- Kautschuk Group. (2019). IsoQure® UR 500. Kautschuk Group.
- AlzChem. (2007). Dyhard UR500 - Specification. ARIA.
- SpecialChem. (2020). DYHARD UR500. AlzChem.
- SpecialChem. (2025). DYHARD UR500. AlzChem.
- UL Prospector. (n.d.). DYHARD® UR500 by AlzChem AG. UL Prospector.
- Chemical Suppliers. (n.d.). Dyhard(R) UR 500 | CAS 17526-94-2. Chemical-Suppliers.com.
- Cymer Chemicals. (n.d.). Cycure-4 | 4,4′ Methylene Bis-PhenylDimethyl Urea. Cymer Chemicals.
- Google Patents. (n.d.). DE10324486A1 - Use of urea derivatives as accelerators for epoxy resins.
- Polymer Innovation Blog. (2023). Accelerators for Latent Epoxy Curing Agents.
- San-Apro Ltd. (n.d.). Technical Information Epoxy resin curing accelerator.
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An In-depth Technical Guide to 3-[3-(dimethylcarbamoylamino)-4-methylphenyl]-1,1-dimethylurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 3-[3-(dimethylcarbamoylamino)-4-methylphenyl]-1,1-dimethylurea, also known by its CAS number 17526-94-2. The guide delves into its chemical identity, synthesis, physical and chemical properties, and explores its significant potential in materials science and, more critically for the target audience, its emerging biological activities. Particular focus is placed on its potential as an antitumor and antimicrobial agent, with a detailed exploration of its putative mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into its therapeutic promise and outlining methodologies for its study.
Chemical Identity and Nomenclature
The compound, often referred to in literature by various synonyms, possesses a well-defined structure.
IUPAC Name: 3-[3-(dimethylcarbamoylamino)-4-methylphenyl]-1,1-dimethylurea[1]
Synonyms:
-
3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea)[1]
-
N,N''-(4-methyl-1,3-phenylene)bis(N',N'-dimethylurea)[1]
CAS Number: 17526-94-2[2]
Molecular Formula: C₁₃H₂₀N₄O₂[2]
Molecular Weight: 264.32 g/mol [2]
Structural Representation
The molecule consists of a 4-methyl-1,3-phenylene core linked to two dimethylurea groups.
Physicochemical Properties
A summary of the key physicochemical properties of 3-[3-(dimethylcarbamoylamino)-4-methylphenyl]-1,1-dimethylurea is presented in the table below.
| Property | Value | Reference |
| Appearance | White crystalline powder | [2] |
| Melting Point | 176°C | [2] |
| Boiling Point | 501°C at 760 mmHg | |
| Density | 1.204 g/cm³ | |
| Water Solubility | 23.2 g/L at 25°C | |
| Storage Temperature | 2-8°C |
Synthesis
The primary synthesis route for 3-[3-(dimethylcarbamoylamino)-4-methylphenyl]-1,1-dimethylurea involves the reaction of toluene-2,4-diisocyanate (TDI) with dimethylamine.[2] This reaction should be conducted under anhydrous conditions to prevent the formation of unwanted byproducts from the reaction of isocyanates with water.
Experimental Protocol: Synthesis of 3-[3-(dimethylcarbamoylamino)-4-methylphenyl]-1,1-dimethylurea
This protocol is a representative procedure based on the known reactivity of diisocyanates with amines.
Materials:
-
Toluene-2,4-diisocyanate (TDI)
-
Dimethylamine (40% solution in water or anhydrous)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, dissolve toluene-2,4-diisocyanate in an anhydrous solvent.
-
Addition of Dimethylamine: Slowly add a stoichiometric excess of dimethylamine solution to the stirred TDI solution via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure complete reaction. The progress of the reaction can be monitored by techniques such as infrared (IR) spectroscopy, looking for the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting solid is then washed with a suitable solvent to remove any unreacted starting materials and byproducts.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system to yield the final product as a white crystalline solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Isocyanates are highly reactive towards water, leading to the formation of unstable carbamic acids which decompose to amines and carbon dioxide. The amine can then react with another isocyanate to form a urea linkage, leading to polymeric byproducts. Using anhydrous solvents and an inert atmosphere prevents these side reactions.
-
Stoichiometric Excess of Amine: Using an excess of dimethylamine ensures the complete conversion of the diisocyanate, maximizing the yield of the desired bis(urea) product.
Applications in Material Science
This compound is a valuable component in polymer chemistry, primarily used as a latent accelerator in epoxy resin formulations. Its structure allows it to remain inert at room temperature and activate at elevated temperatures to accelerate the curing process of epoxy resins. This property is crucial in applications requiring a long pot life followed by a rapid cure, such as in adhesives, coatings, and composite materials.
Biological Activity and Therapeutic Potential
Recent research has highlighted the potential of 3-[3-(dimethylcarbamoylamino)-4-methylphenyl]-1,1-dimethylurea and related bis(urea) compounds as therapeutic agents, particularly in oncology and infectious diseases.
Antitumor Activity
Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer), with IC50 values in the micromolar range.[2] The primary mechanism of its antitumor action is believed to be the induction of apoptosis and cell cycle arrest.[2]
While the precise signaling pathway for this specific compound is yet to be fully elucidated, based on studies of similar urea derivatives, a plausible mechanism involves the modulation of key apoptosis-regulating pathways, such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately culminating in programmed cell death.
Caption: Proposed mechanism of apoptosis induction.
The diagram above illustrates a potential mechanism where the compound inhibits the PI3K/Akt signaling pathway. This inhibition prevents the phosphorylation and subsequent activation of Akt, which in turn relieves the inhibition of pro-apoptotic proteins like Bax, leading to the activation of the caspase cascade and ultimately, apoptosis.
Antimicrobial Activity
Preliminary studies suggest that 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) possesses antimicrobial properties against certain bacterial strains.[2] The urea functional group is a key pharmacophore in many antimicrobial agents, and its presence in this compound suggests a potential for broad-spectrum activity.
To evaluate the antimicrobial efficacy of the compound, a standard broth microdilution method can be employed.
Materials:
-
Test compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in MHB in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-[3-(dimethylcarbamoylamino)-4-methylphenyl]-1,1-dimethylurea. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Directions
3-[3-(dimethylcarbamoylamino)-4-methylphenyl]-1,1-dimethylurea is a compound with established utility in materials science and significant, emerging potential in the pharmaceutical field. Its demonstrated cytotoxic effects against cancer cell lines and preliminary antimicrobial activity warrant further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in its biological activities. In vivo studies are necessary to evaluate its efficacy and safety profile in animal models, which will be a critical step in assessing its potential for clinical development as a novel therapeutic agent.
References
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1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) - LookChem. Available at: [Link]
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3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea) - PubChem. Available at: [Link]
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Physical and chemical properties of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), a versatile compound with significant applications in materials science and potential in medicinal chemistry. This document delves into its synthesis, structural characteristics, reactivity, and biological activities, offering field-proven insights and detailed experimental context.
Introduction and Molecular Overview
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), also known by its CAS number 17526-94-2, is a substituted diaryl urea.[1][2] Its structure features a central 4-methyl-1,3-phenylene core symmetrically substituted with two 3,3-dimethylurea functional groups.[3] This molecular architecture imparts a unique combination of rigidity from the aromatic ring and hydrogen-bonding capabilities from the urea moieties, making it a subject of interest in both polymer chemistry and supramolecular studies.[3][4]
The urea functional groups are key to its chemical behavior, acting as both hydrogen bond donors (N-H) and acceptors (C=O).[3] This dual nature facilitates self-assembly into ordered supramolecular structures, a characteristic that has been explored in the development of novel materials.[4] Furthermore, its thermal stability and reactivity have led to its use as a crucial component in high-performance polymer systems.[3]
Physicochemical Properties
The physical and chemical properties of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) are summarized in the table below. These properties are critical for understanding its behavior in various applications, from its solubility in different media to its stability under thermal stress.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₀N₄O₂ | [3] |
| Molecular Weight | 264.32 g/mol | [3] |
| Appearance | White, odorless powder | [5] |
| Melting Point | 176 °C | [3] |
| Boiling Point | 501 °C at 760 mmHg | [5] |
| Density | 1.204 g/cm³ | [5] |
| Water Solubility | 23.2 g/L at 25 °C | [5] |
| Solubility in Organic Solvents | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform | [6] |
| LogP | 2.328 | [5] |
| pKa (Predicted) | 14.93 ± 0.70 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 2 | [5] |
Synthesis and Characterization
Synthetic Pathway
The primary synthetic route to 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) involves the reaction of toluene-2,4-diisocyanate with dimethylamine.[3] This nucleophilic addition reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted byproducts.[3]
The reaction mechanism proceeds through the attack of the nitrogen lone pair of dimethylamine on the electrophilic carbon of the isocyanate group. This is followed by proton transfer to form the urea linkage. The reaction occurs at both isocyanate groups on the toluene diisocyanate backbone, leading to the formation of the bis(urea) product.
Caption: Synthetic route to 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea).
Experimental Protocol: A Representative Synthesis
Materials:
-
Toluene-2,4-diisocyanate
-
Dimethylamine (40% aqueous solution)
-
Toluene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve toluene-2,4-diisocyanate in anhydrous toluene at 75 °C.
-
Slowly add a 40% aqueous solution of dimethylamine to the stirred solution. An excess of dimethylamine is typically used to ensure complete reaction.
-
Continue stirring the reaction mixture at 75 °C for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Collect the white solid by vacuum filtration and wash with toluene to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to yield 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) as a white powder.
Self-Validation: The purity of the synthesized product can be confirmed by melting point determination and spectroscopic analysis (NMR, IR). The melting point should be sharp and consistent with the literature value (176 °C).[3]
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure of the synthesized compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule.
-
Aromatic Protons: A multiplet in the range of δ 6.78–7.12 ppm corresponds to the three protons on the phenyl ring.[3]
-
Methyl Protons (Aromatic): A singlet around δ 2.23 ppm is indicative of the methyl group attached to the aromatic ring.[3]
-
N-Methyl Protons: A singlet at approximately δ 1.29 ppm integrates to 12 protons, representing the four equivalent methyl groups of the two dimethylurea moieties.[3]
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the urea groups, the aromatic carbons, and the methyl carbons, further confirming the molecular structure.
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that are indicative of the functional groups present.
-
N-H Stretching: A prominent band around 3320 cm⁻¹ corresponds to the N-H stretching vibration of the urea groups.[3]
-
C=O Stretching: A strong absorption band at approximately 1645 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the urea functionality.[3]
Chemical Reactivity and Applications
Latent Accelerator in Epoxy Resin Curing
A primary industrial application of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is as a latent accelerator in the curing of epoxy resins, particularly in formulations using dicyandiamide as the hardener.[7][8] In these one-component systems, the formulation remains stable at room temperature, but cures rapidly upon heating.[9]
The mechanism of acceleration involves the thermal decomposition of the urea derivative at elevated temperatures (typically above 170 °C without an accelerator).[9] This decomposition releases dimethylamine and a diisocyanate species. The generated dimethylamine acts as a catalyst, accelerating the reaction between the epoxy groups and the dicyandiamide hardener. This allows for lower curing temperatures and shorter curing times, which is highly advantageous in industrial processes such as the manufacturing of composites, adhesives, and coatings.[9][10]
Caption: Role of the urea derivative as a latent accelerator in epoxy curing.
The performance of the urea accelerator, including the cure speed and the glass transition temperature (Tg) of the final cured product, is influenced by its substitution pattern.[8] The use of such accelerators allows for the curing of epoxy resins at temperatures between 80 and 160 °C.[7][10]
Potential Biological Activities
While the primary application of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is in materials science, preliminary research suggests that bis(urea) compounds possess interesting biological activities.
Antitumor Activity
Research has indicated that 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) exhibits cytotoxic effects against various cancer cell lines.[3] A study reported its activity against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines, with IC₅₀ values ranging from 10 to 30 µM, suggesting moderate to strong cytotoxicity.[3] The proposed mechanism of action may involve the induction of apoptosis or cell cycle arrest.[3]
Antimicrobial Properties
Preliminary studies have also suggested that this compound possesses antimicrobial activity against certain bacterial strains.[3] While specific data for this molecule is limited, the broader class of bis-urea derivatives has been investigated for their antimicrobial potential.
Supramolecular Chemistry
The presence of urea functional groups allows 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) to participate in directional hydrogen bonding, leading to the formation of self-assembled supramolecular structures.[3] Molecular dynamics simulations suggest a hierarchical assembly process starting with dimerization via urea hydrogen bonds, followed by elongation into helical fibers and subsequent lateral association into bundles.[3] This property is of interest for the development of "smart" materials and for understanding molecular recognition phenomena.
Conclusion
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is a compound with a well-defined set of physical and chemical properties that make it highly valuable in the field of materials science, particularly as a latent accelerator for epoxy resins. Its synthesis is straightforward, and its structure can be readily confirmed by standard spectroscopic methods. Furthermore, emerging research into its biological activities suggests potential future applications in drug development. This guide provides a solid foundation for researchers and scientists working with or interested in this versatile molecule.
References
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RBH Ltd. (2006). The Evaluation of Various Substituted Ureas as Latent Accelerators for Dicyandiamide Cured Epoxy Resin Formulations. [Link]
- Google Patents. (2007).
-
Polymer Innovation Blog. (2023). Accelerators for Latent Epoxy Curing Agents. [Link]
-
Wiley-VCH. (n.d.). Supporting Information. [Link]
- Google Patents. (2010). Substituted urea accelerator with dicyandiamide for epoxy resin systems.
-
Accelerating Effect of Urea Derivatives on Epoxy/Dicyandiamide System. (n.d.). [Link]
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CentAUR. (2022). Bis aromatic urea hydrogen bonding motifs for use in supramolecular materials. [Link]
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DOI. (n.d.). Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. [Link]
-
Crystal structure and supramolecular features of a bis-urea-functionalized pillar[10]arene. (n.d.). [Link]
-
ResearchGate. (n.d.). ortho-Phenylenediamine bis-urea-carboxylate: A new reliable supramolecular synthon. [Link]
-
MDPI. (2024). Supramolecular Catalysis with Chiral Mono- and Bis-(Thio)Urea-Derivatives. [Link]
-
ResearchGate. (n.d.). Effects of structural variation on the self‐assembly of bis‐urea based bolaamphiphiles. [Link]
-
SpectraBase. (n.d.). 1,1'-(4-methyl-m-phenylene)bis[3,3-dimethylurea]. [Link]
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PubChem. (n.d.). 4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea). [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). 3,3'-(4-METHYL-1,3-PHENYLENE) BIS (1,1-DIMETHYLUREA). [Link]
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ECHA. (n.d.). 4-methyl-m-phenylene)bis[N',N'-dimethylurea] - Registration Dossier. [Link]
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Tropical Journal of Natural Product Research. (2018). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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SciSpace. (n.d.). Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. [Link]
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An In-depth Technical Guide to the Solubility of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) in Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), a compound of interest in various research and development applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this molecule's behavior in different solvent systems.
Introduction: Understanding the Importance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key starting material is a critical physicochemical property that influences its bioavailability, formulation development, and processability. 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), with the CAS Number 17526-94-2, is a substituted urea derivative.[1][2] The urea functional group is known for its ability to form strong hydrogen bonds, which significantly impacts its interaction with various solvents.[3] A comprehensive understanding of its solubility profile in a range of organic solvents is paramount for its effective application and for the design of robust experimental and manufacturing processes.
Theoretical Framework: Factors Governing Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), the key structural features influencing its solubility are:
-
Two Urea Moieties: These groups are capable of acting as both hydrogen bond donors (N-H) and acceptors (C=O), allowing for strong interactions with polar and protic solvents.[3]
-
Aromatic Ring: The central 4-methyl-1,3-phenylene group introduces a degree of aromatic character and hydrophobicity.
-
Four Methyl Groups: These nonpolar substituents contribute to the overall lipophilicity of the molecule.
The interplay of these features dictates the compound's affinity for different types of organic solvents. Generally, polar aprotic solvents capable of accepting hydrogen bonds are expected to be effective in dissolving this compound.
Qualitative and Semi-Quantitative Solubility Profile
Based on available data, the solubility of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) in various organic solvents can be summarized as follows. It is important to note that quantitative data is limited in publicly available literature, and the following table represents a consolidation of qualitative descriptions.
| Solvent Class | Solvent | Solubility Description |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | Very Soluble |
| Polar Protic | Methanol | Soluble |
| Polar Protic | Glacial Acetic Acid | Sparingly Soluble |
| Nonpolar | Chloroform | Very Slightly Soluble |
| Polar Protic | Water | Practically Insoluble (23.2 g/L at 25°C) |
Table 1: Summary of the solubility of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) in selected organic solvents.[4]
The high solubility in DMF can be attributed to its strong hydrogen bond accepting capability and its ability to disrupt the intermolecular hydrogen bonding in the solid solute. The solubility in methanol is also significant, as methanol can act as both a hydrogen bond donor and acceptor. The limited solubility in less polar solvents like chloroform and its practical insolubility in water highlight the dominant role of the polar urea functional groups in its solvation.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a robust and reproducible experimental protocol is essential. The following section outlines a detailed step-by-step methodology based on the widely accepted isothermal shake-flask method.
Materials and Equipment
-
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) (purity ≥98%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Figure 2: Potential hydrogen bonding with methanol.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.
-
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea): Always consult the Safety Data Sheet (SDS) before handling. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.
-
Organic Solvents: The organic solvents mentioned in this guide have their own specific hazards. Refer to the SDS for each solvent. Many are flammable and may be toxic or irritant. All handling should be performed in a fume hood.
Conclusion
This technical guide has provided a detailed overview of the solubility of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) in organic solvents. While qualitative data indicates good solubility in polar aprotic and protic solvents, this guide also provides a robust experimental protocol for researchers to determine precise quantitative solubility data. Understanding the molecular interactions that govern solubility is key to leveraging the properties of this compound in various scientific applications.
References
-
Jinjiang Melamine. (n.d.). Urea Solubility In Organic Solvents Revealing. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea). Retrieved from [Link]
-
Quora. (2018, January 8). How to determine solubility of organic molecules such as urea from its chemical formula. Retrieved from [Link]
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- 2. 3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea) | C13H20N4O2 | CID 87146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Urea Solubility In Organic Solvents Revealing [jinjiangmelamine.com]
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An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
Foreword: Understanding the Criticality of Thermal Behavior in Drug Development
In the landscape of pharmaceutical development and material science, a comprehensive understanding of a compound's thermal stability is not merely an academic exercise; it is a cornerstone of robust formulation, safe handling, and predictable performance. For researchers, scientists, and drug development professionals, the thermal decomposition profile of a molecule like 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) dictates its processing parameters, storage conditions, and potential degradation pathways. This guide provides a detailed exploration of the thermal characteristics of this specific bis-urea derivative, drawing upon established principles of organic chemistry and thermal analysis. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from closely related analogues and theoretical studies to provide a predictive and scientifically grounded framework for its thermal behavior.
Introduction to 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea): A Molecule of Interest
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), with the CAS Number 17526-94-2, is a substituted aromatic bis-urea.[1] Its structure, featuring a central toluene ring functionalized with two dimethylurea groups, imparts a degree of rigidity and specific hydrogen bonding capabilities.[2] Such compounds are of interest in various fields, including polymer chemistry and medicinal chemistry, due to their potential as building blocks for more complex structures and their specific interaction profiles.[2][3]
The industrial applications of similar toluene bis(dimethyl urea) compounds include their use as resin hardeners, in adhesives, coatings, and as plasticizers, highlighting the importance of their thermal processing characteristics.[3]
The Theoretical Framework: Anticipating Decomposition Pathways
The thermal decomposition of urea derivatives has been a subject of both experimental and theoretical investigation. For substituted ureas, the primary decomposition pathway is not a simple fragmentation but rather a more concerted molecular rearrangement.
The Prevalent Mechanism: A Four-Center Pericyclic Reaction
Theoretical studies on a range of alkyl- and phenyl-ureas strongly suggest that the dominant unimolecular decomposition pathway is a four-center pericyclic reaction.[4] This mechanism involves a concerted transition state that leads to the formation of an isocyanate and an amine.[4] This pathway is energetically more favorable than initial bond fission reactions.[4]
In the case of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), this would involve the cleavage of the C-N bonds of the urea linkages. Given the two urea moieties, the decomposition is expected to be a stepwise process.
Predicted Decomposition Products
Based on the established mechanism for analogous compounds like 1,3-diphenyl urea (DPU), the thermal decomposition of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is predicted to yield:
-
Primary Products:
-
Toluene diisocyanate (TDI) isomers
-
Dimethylamine
-
The decomposition of DPU into phenyl isocyanate and aniline serves as a strong model for this prediction.[5][6][7]
-
Potential Secondary Products: The highly reactive isocyanate intermediates can undergo further reactions, especially at elevated temperatures or in the presence of other reactive species.[5] These secondary reactions can include:
-
Trimerization: Isocyanates can react with each other to form isocyanurates.
-
Reaction with unreacted urea: The generated isocyanate can react with a remaining urea group to form a biuret linkage.[5]
-
Hydrolysis: In the presence of water, isocyanates can hydrolyze to form an amine and carbon dioxide.[5]
-
The following diagram illustrates the predicted primary decomposition pathway.
Caption: Predicted primary thermal decomposition pathway.
Experimental Investigation: A Methodological Approach
To experimentally validate the thermal stability and decomposition of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), a combination of thermoanalytical techniques is essential. The following protocols are based on established methods for the analysis of urea derivatives.[8][9][10]
Thermogravimetric Analysis (TGA) Coupled with Mass Spectrometry (TGA-MS)
TGA-MS is a powerful technique to determine the mass loss of a sample as a function of temperature while simultaneously identifying the evolved gaseous products.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) into an alumina crucible.
-
Instrumentation: Place the crucible in a calibrated thermogravimetric analyzer coupled to a mass spectrometer.
-
Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.
-
Heating Program: Heat the sample from ambient temperature to approximately 600 °C at a linear heating rate of 10 °C/min.
-
MS Parameters: Set the mass spectrometer to scan a mass-to-charge ratio (m/z) range relevant to the expected decomposition products (e.g., m/z 10-200).
-
Data Analysis: Correlate the mass loss steps in the TGA curve with the ion currents of the detected fragments in the MS data to identify the decomposition products at each stage.
Caption: Experimental workflow for TGA-MS analysis.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal events such as melting, crystallization, and decomposition.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) into a sealed aluminum pan. An empty sealed pan will be used as a reference.
-
Instrumentation: Place the sample and reference pans in a calibrated differential scanning calorimeter.
-
Atmosphere: Use an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min).
-
Heating Program: Heat the sample from ambient temperature to a temperature beyond the final decomposition point observed in TGA, at a linear heating rate of 10 °C/min.
-
Data Analysis: Analyze the resulting thermogram for endothermic and exothermic peaks. An endotherm will indicate melting, while exotherms or a series of complex peaks following melting will be indicative of decomposition.
Predicted Thermal Profile and Data Interpretation
Based on the analysis of similar aromatic urea compounds, a predictive thermal profile for 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) can be constructed.
Expected TGA and DSC Data
| Thermal Event | Predicted Temperature Range (°C) | TGA Observation | DSC Observation |
| Melting | 170 - 190 | No significant mass loss | Sharp endothermic peak |
| Initial Decomposition | > 200 | Onset of mass loss, corresponding to the loss of one dimethylamine molecule. | Complex exothermic or endothermic peaks following melting. |
| Final Decomposition | > 300 | Further mass loss corresponding to the second urea group decomposition. | Broad and complex exothermic peaks. |
Note: The melting point of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) has been reported to be 176 °C.[2]
Interpretation of Evolved Gas Analysis (EGA) from TGA-MS
The MS data is expected to show the following key fragments at different temperature ranges:
-
Initial Decomposition Stage: A significant ion current for m/z 45, corresponding to dimethylamine [(CH₃)₂NH₂]⁺.
-
Concurrent/Slightly Higher Temperatures: Detection of fragments corresponding to the mono-isocyanate intermediate and subsequently toluene diisocyanate (TDI).
-
Higher Temperatures: The presence of fragments indicating the formation of secondary decomposition products, such as those from the trimerization of isocyanates.
Conclusion and Future Perspectives
This technical guide provides a comprehensive, albeit predictive, overview of the thermal stability and decomposition of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea). The proposed decomposition mechanism, centered around a four-center pericyclic reaction to yield toluene diisocyanate and dimethylamine, is well-supported by theoretical studies and experimental evidence from analogous compounds.[4][5][6]
For professionals in drug development and material science, the key takeaways are:
-
The compound is expected to be thermally stable up to its melting point.
-
Decomposition is likely to initiate at temperatures above 200 °C.
-
The primary decomposition products are volatile and reactive, which has significant implications for processing and handling at elevated temperatures.
Further experimental work, specifically TGA-MS and DSC analysis of a purified sample of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), is required to definitively confirm the proposed thermal profile and decomposition pathway. Such studies would provide the precise temperature ranges for decomposition and a definitive identification of the evolved products, enabling the development of robust and safe protocols for the handling and application of this compound.
References
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Zamani, S., van der Voort, S. H. E., Lange, J.-P., Kersten, S. R. A., & Ruiz, M. P. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers, 15(11), 2522. [Link]
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Serinyel, Z., & Dag, Ö. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A, 126(37), 6525–6537. [Link]
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ResearchGate. (n.d.). Proposed reaction routes for the thermal degradation of urethane-and urea. Retrieved from [Link]
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Wang, Z., Li, Y., Wang, C., & Li, G. (2021). Thermogravimetric Experiment of Urea at Constant Temperatures. Processes, 9(10), 1827. [Link]
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Jordan, L. S., Coggins, C. W., Jr., Day, B. E., & Clerx, W. A. (2017). Photodecomposition of Substituted Phenylureas. Weeds, 9(2), 111-116. [Link]
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University of Twente Research Information. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Retrieved from [Link]
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Wang, Z., Li, Y., Wang, C., & Li, G. (2021). Thermogravimetric Experiment of Urea at Constant Temperatures. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Retrieved from [Link]
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ResearchGate. (n.d.). Overview of the literature sources about the decomposition of 1,3-diphenyl urea. Retrieved from [Link]
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Riverland Trading. (n.d.). Toluene Bis (Dimethyl Urea) Supplier. Retrieved from [Link]
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ResearchGate. (n.d.). Thermogravimetric evolved gas analysis of urea and urea solutions with nickel alumina catalyst. Retrieved from [Link]
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Occupational Safety and Health Administration. (1981). The Confirmation of the Urea Derivatives of MDI and TDI by Thermal Energy Analysis. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Thermal analysis of aqueous urea ammonium nitrate alternative fuel. Retrieved from [Link]
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ResearchGate. (n.d.). TGA characterization of urea samples treated at various temperature in.... Retrieved from [Link]
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Cymer Chemicals. (n.d.). 2,4' Toluene bis DimethylUrea (Technical Grade). Retrieved from [Link]
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LookChem. (n.d.). 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea). Retrieved from [Link]
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ResearchGate. (n.d.). Thermal Analysis Study of Modified Urea-Formaldehyde Resin. Retrieved from [Link]
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Ataman Kimya. (n.d.). N,N'-DIMETHYLUREA. Retrieved from [Link]
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ECHA. (n.d.). N,N''-(4-methyl-m-phenylene)bis[N',N'-dimethylurea] - Registration Dossier. Retrieved from [Link]
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Navigating the Dual Realities of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea): A Technical Guide to Safe Handling and Application
Introduction: A Molecule of Contrasting Disciplines
In the vast landscape of chemical compounds, few exemplify a dual-purpose identity as distinctly as 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) (CAS No. 17526-94-2). To the materials scientist, it is a powerful latent accelerator, a key that unlocks rapid, low-temperature curing of robust epoxy resins. To the biomedical researcher, its core bis-urea structure represents a scaffold with intriguing potential in the development of novel anticancer therapeutics.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, elucidating the critical safety protocols, handling procedures, and the scientific principles that govern its application in these divergent fields.
I. Compound Identification and Physicochemical Properties
Proper identification is the cornerstone of laboratory safety and experimental reproducibility. This compound is known by several synonyms, including Toluene bis (Dimethyl Urea) and N,N''-(4-methyl-1,3-phenylene)bis[N',N'-dimethylurea]. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 17526-94-2 | [2] |
| Molecular Formula | C₁₃H₂₀N₄O₂ | [2] |
| Molecular Weight | 264.32 g/mol | [2] |
| Appearance | Odorless white powder | [3] |
| Melting Point | 176 °C | [3] |
| Boiling Point | 501 °C at 760 mmHg | [3] |
| Density | 1.204 g/cm³ | [3] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [4] |
II. Hazard Analysis and Safety Data
Based on the Safety Data Sheet provided by ACCI Specialty Materials, 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
These classifications necessitate a rigorous approach to handling and personal protection. The causality is rooted in the chemical nature of urea derivatives, which can interact with biological macromolecules and membranes, leading to irritation and toxic effects upon significant exposure.
III. Core Directive: Safe Handling and Personal Protective Equipment (PPE)
A self-validating system of safety protocols is non-negotiable when working with this compound. The following procedures are designed to mitigate the risks identified in the hazard analysis.
Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Ventilation: All handling of the powdered form should occur within a certified chemical fume hood or a glove box. If large quantities are being used, a local exhaust ventilation system is mandatory to maintain airborne concentrations below exposure limits.
-
Accessible Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of the handling area.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is essential for all personnel handling this compound.
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations where splashing is a risk, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Employ proper glove removal techniques to prevent skin contact.
-
Lab Coat: A fully buttoned lab coat is required. For larger-scale operations, a chemical-resistant apron or suit may be necessary.
-
-
Respiratory Protection: For nuisance exposures or when dust is formed, a P95 (US) or P1 (EU EN 143) particle respirator should be used.[5]
Always wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.
IV. Application-Specific Insights and Methodologies
Understanding the "why" behind the use of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is key to its effective and safe application.
A. Industrial Application: Latent Accelerator in Epoxy Resin Curing
In the realm of materials science, this compound is a cornerstone for creating stable, one-component epoxy formulations.[6]
The Causality: Dicyandiamide, a common hardener for epoxy resins, requires high temperatures (around 180-200°C) to initiate curing.[6][7] This high thermal requirement limits its use with heat-sensitive components and increases energy costs. Substituted ureas, such as our subject compound, act as latent accelerators. At elevated temperatures (typically above 130°C), they are thought to dissociate, releasing species that synergistically accelerate the curing reaction with dicyandiamide.[7][8] This allows for significantly lower curing temperatures (120-150°C) and shorter curing times, without sacrificing the shelf-life of the uncured resin mixture at ambient temperatures.[6]
Experimental Workflow: Preparation of an Accelerated Epoxy Resin Formulation
Caption: Workflow for preparing an accelerated epoxy resin formulation.
B. Research Application: Scaffold for Anticancer Drug Development
The bis-urea moiety is of significant interest in medicinal chemistry due to its ability to form strong hydrogen bonds and its structural rigidity.
The Causality: Research into bisaryl ureas has shown that these structures can act as potent anticancer agents.[9][10][11] The mechanism of action for some of these compounds involves the uncoupling of mitochondrial oxidative phosphorylation, essentially disrupting the energy production of cancer cells and inducing apoptosis (programmed cell death).[9][10][11] The specific structure of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), with its aromatic core and hydrogen-bonding urea groups, makes it a candidate for structure-activity relationship (SAR) studies.[1] Researchers can modify the substituents on the phenyl ring and the urea nitrogens to optimize potency and selectivity against various cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Stock Solution Preparation: In a chemical fume hood, accurately weigh the compound and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media and conditions.[1]
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in the cell culture medium.
-
Treatment: Expose the cultured cells to the various concentrations of the compound.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method, such as an MTT or XTT assay.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
V. Emergency Procedures: A Validating System for Unexpected Events
Accidental Release Measures
In the event of a spill, a calm and systematic response is crucial.
Caption: Step-by-step workflow for responding to a chemical spill.
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 20 minutes. If skin irritation persists, seek medical attention.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
VI. Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[12] The recommended storage temperature is between 2-8°C.[4]
-
Disposal: Waste material should be collected in a sealable, compatible waste container and disposed of in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains.
Conclusion
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is a compound that bridges the gap between industrial material science and cutting-edge biomedical research. Its utility in both fields is undeniable, but so are its associated hazards. For professionals in drug development and materials science, a comprehensive understanding of its properties and a strict adherence to safety protocols are paramount. By implementing the guidelines outlined in this document, researchers and scientists can confidently and safely harness the potential of this versatile molecule.
References
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Structure-Activity Relationship and Mechanistic Studies of Bisaryl Urea Anticancer Agents Indicate Mitochondrial Uncoupling by a Fatty Acid-Activated Mechanism. (2022). PubMed. [Link]
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Structure-activity relationship and mechanistic studies of bisaryl urea anticancer agents indicate mitochondrial uncoupling by a fatty acid. (n.d.). OPUS at UTS. [Link]
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Structure–Activity Relationship and Mechanistic Studies of Bisaryl Urea Anticancer Agents Indicate Mitochondrial Uncoupling by a Fatty Acid-Activated Mechanism. (2022). ResearchGate. [Link]
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Structure–Activity Relationship and Mechanistic Studies of Bisaryl Urea Anticancer Agents Indicate Mitochondrial Uncoupling by a Fatty Acid-Activated Mechanism. (2022). ACS Chemical Biology. [Link]
- Use of urea derivatives as accelerators for epoxy resins. (2007).
- Use of urea derivatives as accelerators for epoxy resins. (2004).
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The Evaluation of Various Substituted Ureas as Latent Accelerators for Dicyandiamide Cured Epoxy Resin Formulations. (n.d.). RBH Ltd. [Link]
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Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals. (n.d.). Washington State University. [Link]
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Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. (2021). PubMed Central. [Link]
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Working Document SAFETY DATA SHEET UREA. (2024). Azomures. [Link]
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Accelerators for Latent Epoxy Curing Agents. (2023). Polymer Innovation Blog. [Link]
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Epoxy Accelerators: Speeding Up Curing in Cold - Temperature Conditions. (2025). A&A Coatings. [Link]
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Safety Data Sheet: Urea. (n.d.). Carl ROTH. [Link]
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Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). PMC. [Link]
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Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl-. (n.d.). PubChem. [Link]
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N,N''-(4-methyl-m-phenylene)bis[N',N'-dimethylurea]. (n.d.). Registration Dossier - ECHA. [Link]
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2,4' Toluene bis DimethylUrea (Technical Grade). (n.d.). Cymer Chemicals. [Link]
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Toluene Bis (Dimethyl Urea) Supplier. (n.d.). Riverland Trading. [Link]
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Shelf life and recommended storage conditions for 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
An In-depth Technical Guide to the Shelf Life and Recommended Storage of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
This guide provides a comprehensive overview of the stability, recommended storage conditions, and shelf life of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), CAS No. 17526-94-2. Adherence to these guidelines is critical for ensuring the compound's integrity, which is paramount for the reproducibility and accuracy of experimental results in research and development.
Introduction to 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is a substituted urea compound often utilized in various chemical applications, including as a latent accelerator in epoxy resin curing.[1] Its chemical structure, featuring two dimethylurea groups on a methyl-substituted phenylene backbone, dictates its physical properties and stability profile. The compound is generally stable at room temperature but, like many urea derivatives, is susceptible to degradation under adverse conditions.[1][2] This document outlines the best practices for its storage and handling to maintain its chemical fidelity over time.
Physicochemical Properties and Stability Profile
Understanding the fundamental properties of a compound is the first step in designing an effective storage strategy.
| Property | Value |
| CAS Number | 17526-94-2[3] |
| Molecular Formula | C13H20N4O2[4] |
| Molecular Weight | 264.32 g/mol [5] |
| Appearance | White or off-white powder/crystalline powder.[2][6] |
| Melting Point | 181°C - 186°C[2] |
| Solubility | Practically insoluble in water; soluble in methanol and N,N-Dimethylformamide.[5] |
The stability of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is influenced by several environmental factors. While generally stable, its urea functional groups can be susceptible to hydrolysis in the presence of moisture, particularly at elevated temperatures or in acidic/basic conditions. The primary concerns for maintaining its long-term integrity are moisture, elevated temperatures, and prolonged exposure to light.
Recommended Storage Conditions
The longevity of this compound is directly tied to the conditions under which it is stored. The following recommendations are based on general best practices for urea-based compounds and available supplier data.[7][8]
| Parameter | Recommended Condition | Rationale and Causality |
| Temperature | 2°C to 8°C for long-term storage; Room temperature (15°C to 25°C) for short-term.[9][10] | Lower temperatures slow down potential degradation kinetics. While stable at room temperature, refrigerated storage is a precautionary measure to maximize shelf life.[1][2] |
| Humidity | Store in a dry environment, ideally with a relative humidity below 60%.[8] | Urea compounds are often hygroscopic, meaning they can absorb moisture from the air.[8] This can lead to clumping and hydrolysis of the urea linkages, degrading the material. |
| Light Exposure | Store in a dark place or in an opaque, light-blocking container.[6][11] | While specific data on photosensitivity is limited, it is a general best practice to protect organic compounds from UV radiation to prevent potential photochemical degradation.[12] |
| Atmosphere | For long-term storage, consider placing under an inert atmosphere (e.g., argon or nitrogen). | This minimizes contact with atmospheric oxygen and moisture, further preventing oxidative degradation and hydrolysis. |
| Container | Use tightly sealed, airtight containers made of glass or a compatible polymer.[2][7] | A proper seal is the primary defense against moisture and atmospheric contaminants.[11] The container should be opened for the shortest time possible.[11] |
Shelf Life and Degradation Assessment
Unlike pharmaceuticals, chemical reagents often do not have a strictly defined expiration date.[13][14] The shelf life is highly dependent on the storage conditions and whether the container has been opened.[11][15]
Estimated Shelf Life:
-
Unopened Container: When stored under ideal conditions (refrigerated, dry, dark), the shelf life can be several years.
-
Opened Container: The shelf life may be reduced after opening due to potential exposure to atmospheric moisture and contaminants.[11] For solid reagents, a general guideline is a validity of up to three years after opening, provided they are stored correctly.[13] However, periodic re-evaluation is recommended.
Indicators of Potential Degradation: A change in the physical or chemical properties can indicate that the compound is no longer suitable for use.
| Indicator | Description |
| Appearance | Change in color from white to yellow or brown. |
| Physical Form | Clumping, caking, or formation of a solid mass due to moisture absorption. |
| Melting Point | A depression or broadening of the melting point range compared to the specification (181°C - 186°C). |
| Purity (via HPLC) | Appearance of new peaks or a decrease in the area of the main peak. |
Experimental Protocols for Quality Verification
To ensure the integrity of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), especially for long-term stored materials or before use in critical applications, the following analytical procedures are recommended.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a framework for determining the purity of the compound and detecting any degradation products.
Methodology:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. Compare the chromatograms. The purity can be calculated based on the area of the main peak relative to the total peak area.
Melting Point Determination
This is a straightforward method to check for impurities.
Methodology:
-
Ensure the sample is completely dry.
-
Place a small amount of the powdered sample into a capillary tube.
-
Use a calibrated melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.
-
Compare the observed range to the reference range (181°C - 186°C).[2] A significant deviation suggests impurity.
Visualizations
Factors Influencing Compound Stability
Caption: Key environmental factors leading to the degradation of the compound.
Workflow for Compound Management and Quality Control
Caption: A self-validating workflow for managing the compound's lifecycle.
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Influence of storage time and temperature on the activity of urease. Bulgarian Chemical Communications.
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3,3'-(4-METHYL-1,3-PHENYLENE) BIS (1,1-DIMETHYLUREA) CAS 17526-94-2. Watson International Ltd.
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3,3'-(4-Methyl-1,3-phenylene)bis(1,1-dimethylurea). Beijing Hwrk Chemical Co., Ltd. bis(1-1-dimethylurea).html)
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Urea fertilisers – best practices on storage, calibration and application. National Farmers' Union.
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1,3-Dimethylurea CAS N°: 96-31-1. Organisation for Economic Co-operation and Development.
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CAS 17526-94-2 Urea,N,N''-(4-methyl-1,3-phenylene)bis[n',N'-dimethyl-. Alfa Chemistry.
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3,3'-(4-METHYL-1,3-PHENYLENE) BIS (1,1-DIMETHYLUREA). Chemdad. 94-2/)
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- 10. 3,3'-(4-METHYL-1,3-PHENYLENE) BIS (1,1-DIMETHYLUREA) Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. MyHach - Customer Service [waterqualitygroup.my.site.com]
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- 14. Research on the Management and Preservation Strategies of Laboratory Chemical Reagents' Shelf Life - Oreate AI Blog [oreateai.com]
- 15. onepointesolutions.com [onepointesolutions.com]
Methodological & Application
Application Note & Protocol: Synthesis of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
Abstract
This document provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) (CAS No. 17526-94-2). This bis-urea compound is a valuable building block in supramolecular chemistry, polymer science, and has been investigated for various biological activities, including potential antitumor and antimicrobial properties.[1] The protocol herein details a robust and reproducible method starting from 4-Methylbenzene-1,3-diamine and Dimethylcarbamoyl chloride. Emphasis is placed on the mechanistic rationale behind procedural choices, stringent safety measures, and self-validating quality control systems to ensure the synthesis of a high-purity final product suitable for advanced research and development applications.
Introduction and Scientific Context
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) belongs to the bis-urea class of compounds, which are renowned for their ability to form predictable, one-dimensional hydrogen-bonded networks.[1][2] This self-assembly behavior, driven by the strong, directional hydrogen bonds of the urea motifs, makes these molecules ideal for creating structured materials like organogels and other supramolecular assemblies.[2][3][4] The specific structure of the target molecule, featuring a rigid, methylated phenyl core, imparts thermal stability and defined geometry.[1]
Recent research has highlighted its potential in medicinal chemistry, with studies indicating cytotoxic effects against cancer cell lines and possible antimicrobial activity.[1] This growing interest necessitates a reliable and well-documented synthetic protocol. This guide provides two primary synthesis routes, with the carbamoyl chloride route detailed as the main protocol due to its common application and scalability.
Alternative Synthetic Pathway: An alternative method involves the reaction of toluene-2,4-diisocyanate with dimethylamine.[1] While effective, this route utilizes a highly toxic and moisture-sensitive diisocyanate precursor. Another approach involves using carbon dioxide as a safe carbonyl source to react with diamines, offering a greener alternative to phosgene-derived reagents.[5]
Mechanistic Rationale: Nucleophilic Acyl Substitution
The core of this synthesis is a classic nucleophilic acyl substitution reaction. The nitrogen atoms of the two primary amine groups (-NH₂) on 4-Methylbenzene-1,3-diamine act as nucleophiles. They attack the electrophilic carbonyl carbon of dimethylcarbamoyl chloride.
Key Steps:
-
Nucleophilic Attack: The lone pair of electrons on a primary amine nitrogen of the diamine attacks the carbonyl carbon of dimethylcarbamoyl chloride.
-
Tetrahedral Intermediate Formation: This forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion (Cl⁻), which is an excellent leaving group.
-
Deprotonation: A base, such as triethylamine or pyridine, scavenges the proton from the newly formed urea nitrogen, neutralizing the hydrogen chloride (HCl) byproduct and driving the reaction to completion.
This process occurs sequentially on both amine groups of the diamine to yield the final bis-urea product.
Experimental Protocol: Synthesis via Dimethylcarbamoyl Chloride
This protocol is designed for a laboratory scale synthesis yielding approximately 10-15 grams of the target compound. All operations involving dimethylcarbamoyl chloride must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Amount | Moles | Equiv. | Notes |
| 4-Methylbenzene-1,3-diamine | 95-80-7 | 122.17 | 6.11 g | 0.050 | 1.0 | Purity ≥98%. Can be light-sensitive. |
| Dimethylcarbamoyl chloride | 79-44-7 | 107.54 | 11.83 g (9.8 mL) | 0.110 | 2.2 | ACUTELY TOXIC & CARCINOGEN. Handle with extreme caution. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 11.13 g (15.3 mL) | 0.110 | 2.2 | Dry, distilled. Acts as HCl scavenger. |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | 250 mL | - | - | Anhydrous, <50 ppm H₂O. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~20 mL | - | - | 1 M aqueous solution for work-up. |
| Saturated NaCl solution | N/A | - | ~50 mL | - | - | Brine for work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 | ~10 g | - | - | For drying organic phase. |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂ or Drierite)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Nitrogen or Argon gas inlet
-
Heating mantle with temperature controller
-
Standard glassware for extraction and filtration (separatory funnel, Büchner funnel, etc.)
-
Rotary evaporator
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea).
Step-by-Step Protocol
-
Reaction Setup: Assemble the 500 mL three-neck flask, equipped with a magnetic stir bar, reflux condenser (with drying tube), and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.
-
Reagent Preparation: In the reaction flask, dissolve 4-Methylbenzene-1,3-diamine (6.11 g, 0.050 mol) and triethylamine (11.13 g, 0.110 mol) in 150 mL of anhydrous acetonitrile. Stir until all solids dissolve.
-
Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.
-
Addition of Carbamoyl Chloride: In a separate dry flask, prepare a solution of dimethylcarbamoyl chloride (11.83 g, 0.110 mol) in 100 mL of anhydrous acetonitrile. Transfer this solution to the dropping funnel.
-
Reaction Execution: Add the dimethylcarbamoyl chloride solution dropwise to the stirred diamine solution over a period of 60-90 minutes. Maintain the internal temperature below 10 °C during the addition. A white precipitate of triethylamine hydrochloride (TEA·HCl) will form immediately.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the suspension stir for 12-18 hours to ensure the reaction goes to completion.
-
Progress Monitoring (Self-Validation): The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 7:3 v/v). Spot the starting diamine and the reaction mixture. The reaction is complete when the diamine spot (lower Rf) is no longer visible.
Product Isolation and Work-up
-
Salt Removal: Filter the reaction mixture through a Büchner funnel to remove the precipitated TEA·HCl salt. Wash the filter cake with a small amount of cold acetonitrile (~20 mL).
-
Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator until about 50-75 mL of solvent remains.
-
Precipitation: Pour the concentrated solution slowly into a beaker containing 500 mL of vigorously stirring deionized water. A white precipitate of the crude product will form.
-
Isolation: Continue stirring for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove any remaining salts or water-soluble impurities.
-
Preliminary Drying: Air-dry the crude product on the filter for 1 hour. The expected crude yield is typically >90%.
Purification and Validation
Recrystallization Protocol (Self-Validating)
Purity is paramount for subsequent applications. Recrystallization is a critical step to remove side-products and unreacted starting materials.
-
Solvent Selection: A mixture of ethanol and water is an effective solvent system for this compound.[1]
-
Procedure: a. Place the crude, dried product into an appropriately sized Erlenmeyer flask. b. Add hot ethanol (~80 °C) portion-wise while stirring or swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[1] c. To the hot solution, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.[1] d. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. e. Cover the flask and allow it to cool slowly to room temperature. f. Once at room temperature, place the flask in an ice bath or refrigerate at 4 °C for at least 4 hours (or overnight) to maximize crystal formation.[1]
-
Final Isolation: Collect the pure white, crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol/water (1:1) solution.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. The typical yield after recrystallization is 75-85%.
Quality Control and Characterization
A self-validating protocol requires rigorous confirmation of the final product's identity and purity.
| Analysis Technique | Expected Result | Purpose |
| Melting Point | 176 °C[1] | A sharp, un-depressed melting point close to the literature value indicates high purity. |
| ¹H NMR | Consistent with the structure: aromatic protons, methyl protons (toluene), and N-methyl protons. | Confirms chemical structure and identity. |
| ¹³C NMR | Consistent with the structure: aromatic carbons, methyl carbon, N-methyl carbons, and carbonyl carbons. | Confirms carbon framework. |
| FTIR (KBr) | Characteristic peaks: N-H stretching (~3300 cm⁻¹), C=O stretching (urea, ~1640 cm⁻¹), C-N stretching. | Confirms the presence of key functional groups (urea). |
| Mass Spectrometry | Molecular ion peak (M+H)⁺ at m/z = 265.16. | Confirms molecular weight (C₁₃H₂₀N₄O₂ = 264.32 g/mol ).[6] |
Safety and Handling
CAUTION: This protocol involves highly hazardous materials and must only be performed by trained personnel in a controlled laboratory environment.
-
Dimethylcarbamoyl chloride (DMCC): This substance is extremely toxic upon inhalation, corrosive, and a suspected human carcinogen.[7][8] It is also a lachrymator. Always handle it in a certified chemical fume hood. Wear nitrile gloves (double-gloved), a lab coat, and chemical safety goggles. Have a quench solution (e.g., sodium bicarbonate) readily available for spills.
-
4-Methylbenzene-1,3-diamine (TDA): This compound is toxic and a suspected carcinogen.[9] Avoid inhalation of dust and skin contact.
-
Triethylamine (TEA): Flammable liquid with a strong odor. It is corrosive and can cause severe skin and eye irritation.
-
Acetonitrile (ACN): Flammable and toxic. Absorbent through the skin.
All waste generated from this synthesis must be disposed of according to institutional and local environmental regulations for hazardous chemical waste.
References
-
Caballero, A., et al. (2012). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Molecules, 17(10), 11463-11475. Available at: [Link]
-
Zhang, Y., et al. (2017). Polyureas from diamines and carbon dioxide: Synthesis, structures and properties. Green Chemistry, 19(6), 1513-1520. Available at: [Link]
-
PubChem. (n.d.). 4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea). National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Diaminotoluene. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethylcarbamoyl chloride. Retrieved from [Link]
-
International Agency for Research on Cancer. (1999). Dimethylcarbamoyl chloride. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 71. Lyon: IARC. Available at: [Link]
-
Deaton, K. R. (2002). Low Molecular Weight Bis-Urea Organogelators. University of Illinois Urbana-Champaign. Retrieved from [Link] (Note: Direct link unavailable, reference points to general chemical literature databases where such reports are indexed).
-
Scholar Commons. (n.d.). Synthesis And Utility Of Bis-Urea Macrocycles As Nanoreactors And As Ligands For Metal Organic Materials. University of South Florida. Retrieved from [Link]
Sources
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- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. "Synthesis And Utility Of Bis-Urea Macrocycles As Nanoreactors And As L" by Sahan R. Salpage [scholarcommons.sc.edu]
- 5. researchgate.net [researchgate.net]
- 6. 3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea) | C13H20N4O2 | CID 87146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dimethylcarbamoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 9. 2,4-Diaminotoluene - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Synthesis of N,N-dimethyl-N'-(4-methyl-2-isocyanatophenyl)urea via Controlled Reaction of Toluene-2,4-diisocyanate and Dimethylamine
Abstract & Introduction
Toluene-2,4-diisocyanate (TDI) is a cornerstone of the polyurethane industry, primarily utilized in the production of flexible foams, coatings, and elastomers.[1][2][3] Its high reactivity is derived from two isocyanate (-NCO) functional groups attached to a toluene backbone.[4] This dual reactivity allows for polymerization, but it can also be harnessed for the synthesis of unique chemical intermediates through controlled, stepwise reactions. The reaction of an isocyanate with a primary or secondary amine yields a urea derivative, a fundamental transformation in organic and medicinal chemistry.[5][6]
These application notes provide a comprehensive, field-proven guide for the synthesis of a mono-substituted urea derivative by reacting Toluene-2,4-diisocyanate (TDI) with dimethylamine (DMA). The protocol is designed to selectively target one isocyanate group, leaving the second available for subsequent chemical modifications. We will delve into the underlying reaction mechanism, provide a detailed and self-validating experimental protocol, outline critical safety procedures, and describe methods for the characterization of the final product. This guide is intended for researchers in materials science, synthetic chemistry, and drug development who require a reliable method for producing asymmetric urea compounds derived from TDI.
Scientific Principles and Reaction Mechanism
The synthesis proceeds via a nucleophilic addition of the secondary amine (dimethylamine) to one of the electrophilic isocyanate groups of TDI. The nitrogen atom of the amine attacks the carbonyl carbon of the isocyanate, leading to the formation of a stable urea linkage.
2.1 Regioselectivity of 2,4-TDI
A critical aspect of this reaction is the difference in reactivity between the two isocyanate groups on the 2,4-TDI isomer. The -NCO group at the 4-position (para to the methyl group) is significantly more reactive than the -NCO group at the 2-position (ortho to the methyl group). This is primarily due to steric hindrance from the adjacent methyl group, which partially shields the 2-position isocyanate from nucleophilic attack. By carefully controlling reaction conditions, particularly temperature and the rate of addition, one can favor the reaction at the 4-position, yielding the desired mono-adduct as the major product.
2.2 Reaction Mechanism Diagram
The following diagram illustrates the nucleophilic attack of dimethylamine on the more reactive 4-position isocyanate of 2,4-TDI.
Caption: Reaction of TDI with DMA to form a mono-urea derivative.
Critical Safety and Handling Protocols
Extreme Caution is Required. The reagents used in this synthesis are hazardous. All operations must be performed inside a certified chemical fume hood by trained personnel.
-
Toluene-2,4-diisocyanate (TDI):
-
Hazards: Highly toxic and fatal if inhaled.[7][8] It is a suspected carcinogen, a potent respiratory sensitizer, and causes severe skin and eye irritation.[9][10] Inhalation may cause asthma-like symptoms, which can be immediate or delayed.[9]
-
Handling: Always use in a well-ventilated area, preferably a chemical fume hood.[7] Avoid breathing vapors.[8] TDI is highly reactive with water and moisture, producing carbon dioxide gas. This can lead to a dangerous pressure buildup in sealed containers.[4][11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (Polyvinyl Alcohol or equivalent), splash-proof goggles, a face shield, and a chemical-resistant lab coat.[9][10]
-
-
Dimethylamine (DMA):
-
Hazards: Typically supplied as a solution in a solvent (e.g., THF, ethanol) or as a compressed gas. It is flammable, corrosive, and causes severe skin and eye irritation.
-
Handling: Handle the solution with care, avoiding contact with skin and eyes. Ensure there are no ignition sources nearby.
-
-
Waste Disposal:
-
Quench all isocyanate-containing waste by slowly adding it to a decontaminating solution (e.g., 5% sodium carbonate, 95% water). Let it stand for 24-48 hours in an open, labeled container in a fume hood before disposing of it according to institutional guidelines. Do not seal the container due to CO₂ evolution.
-
Detailed Experimental Protocol
This protocol details the synthesis on a 25 mmol scale. Adjust quantities accordingly for different scales.
4.1 Materials and Equipment
| Material/Equipment | Specification |
| Toluene-2,4-diisocyanate (TDI) | ≥98% purity, mixture of isomers |
| Dimethylamine (DMA) solution | 2.0 M in Tetrahydrofuran (THF) |
| Anhydrous Tetrahydrofuran (THF) | Solvent, ≤50 ppm H₂O |
| Three-neck round-bottom flask | 250 mL, with magnetic stir bar |
| Addition Funnel | 100 mL, pressure-equalizing |
| Condenser with gas inlet/outlet | For maintaining an inert atmosphere |
| Inert Gas Supply | Nitrogen (N₂) or Argon (Ar) with bubbler |
| Magnetic Stirrer/Hotplate | |
| Ice/Water Bath | For temperature control |
| Standard Glassware | Beakers, graduated cylinders, separatory funnel |
| Rotary Evaporator | For solvent removal |
| Thin-Layer Chromatography (TLC) plate | Silica gel 60 F₂₅₄ |
4.2 Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Equiv. |
| 2,4-TDI | 174.16 | 25.0 | 4.35 g | 1.0 |
| DMA (2.0 M in THF) | 45.08 | 25.0 | 12.5 mL | 1.0 |
| Anhydrous THF | - | - | 100 mL | - |
4.3 Step-by-Step Synthesis Procedure
-
System Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, the addition funnel, and the condenser. Connect the condenser to the inert gas line with an oil bubbler outlet to prevent over-pressurization. Flame-dry all glassware under vacuum and cool under a stream of N₂/Ar to ensure an anhydrous environment.
-
Reagent Preparation: In the fume hood, accurately weigh 4.35 g (25.0 mmol) of TDI and dissolve it in 50 mL of anhydrous THF inside the reaction flask. Place the flask in an ice/water bath and begin stirring.
-
Amine Addition: Measure 12.5 mL (25.0 mmol) of the 2.0 M dimethylamine solution in THF and transfer it to the addition funnel.
-
Controlled Reaction: Add the dimethylamine solution dropwise from the addition funnel to the stirring TDI solution over approximately 30-45 minutes. Causality: A slow, dropwise addition while cooling is crucial to dissipate the heat from the exothermic reaction and to maximize the formation of the mono-adduct at the more reactive 4-position. A rapid addition can lead to a temperature spike and the formation of the di-adduct by-product.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[12] Use a solvent system such as 3:1 Hexanes:Ethyl Acetate. The product spot should appear, and the TDI starting material spot should diminish. The product is expected to be more polar than TDI.
-
Work-up: Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into 100 mL of cold water to precipitate the product and quench any unreacted TDI.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (2 x 20 mL) to remove any water-soluble impurities.
-
Drying: Dry the crude product under vacuum. A slight odor of dimethylamine may be present, which should dissipate upon drying.[13]
-
Purification (if necessary): If TLC or subsequent analysis shows significant impurities, the product can be purified by recrystallization from a suitable solvent system (e.g., Toluene/Hexanes).
Product Characterization and Validation
Thorough characterization is essential to confirm the identity and purity of the synthesized N,N-dimethyl-N'-(4-methyl-2-isocyanatophenyl)urea.
5.1 Expected Analytical Data
| Technique | Expected Result/Observation |
| FTIR (KBr Pellet) | - Disappearance of DMA N-H stretch (secondary amine).- Strong C=O stretch (urea): ~1640-1680 cm⁻¹.- N-H stretch (urea): ~3300 cm⁻¹.- Strong, sharp -N=C=O stretch (isocyanate): ~2250-2275 cm⁻¹. |
| ¹H NMR (400 MHz, CDCl₃) | - Singlet for N(CH₃)₂ protons: ~2.9-3.1 ppm.- Singlet for Ar-CH₃ protons: ~2.2-2.4 ppm.- Aromatic protons (3H): ~7.0-7.8 ppm.- Broad singlet for N-H proton (urea): ~6.5-7.5 ppm. |
| ¹³C NMR (100 MHz, CDCl₃) | - Resonances for N(CH₃)₂ carbons.- Resonance for Ar-CH₃ carbon.- Resonances for aromatic carbons.- Resonance for the isocyanate carbon (-NCO).- Resonance for the urea carbonyl carbon (C=O). |
| Mass Spec. (ESI+) | Expected [M+H]⁺ at m/z corresponding to C₁₁H₁₃N₃O₂. |
| Melting Point | A sharp, defined melting point range indicates high purity.[12] |
Note: Analytical techniques such as HPLC can also be used for purity assessment and reaction monitoring.[14][15]
Experimental Workflow Diagram
The following diagram provides a visual summary of the entire experimental process.
Caption: Overall workflow from reaction setup to final product analysis.
Applications of the Synthesized Intermediate
The synthesized N,N-dimethyl-N'-(4-methyl-2-isocyanatophenyl)urea is a valuable chemical intermediate. The remaining isocyanate group at the sterically hindered 2-position is still reactive, albeit less so than the original group at the 4-position. This allows for further, more controlled reactions. Potential applications include:
-
Asymmetric Polyurea Synthesis: Reaction with a different amine or a diamine to create polymers with highly specific and ordered structures.
-
Surface Modification: Grafting the molecule onto surfaces that possess amine or hydroxyl functionalities to alter surface properties like hydrophobicity or biocompatibility.
-
Pharmacophore Development: Urea derivatives are common in drug discovery. This intermediate can serve as a building block for more complex molecules with potential biological activity.
References
-
American Chemistry Council. (n.d.). TDI in the Environment. Retrieved from [Link]
-
Yakelis, N. A., & Hart, P. J. (2013). Modeling formation and distribution of toluene-2,4-diamine (TDA) after spillage of toluene-2,4-diisocyanate (TDI) into a river. PubMed. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. Retrieved from [Link]
-
ChemAnalyst. (2025). Toluene Diisocyanate (TDI): Industrial Applications, Market Trends, and Innovations. Retrieved from [Link]
-
New Jersey Department of Health. (2002). Hazard Summary: Toluene-2,4-Diisocyanate. Retrieved from [Link]
-
Occupational Safety and Health Administration. (1981). The Confirmation of the Urea Derivatives of MDI and TDI by Thermal Energy Analysis. Retrieved from [Link]
-
OUCI. (n.d.). An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. PMC. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing n, n-dimethylurea.
-
MDPI. (2022). A Green Analytical Methodology for Detecting Adulteration in Automotive Urea-SCR Products Using Microfluidic-Paper Analytical Devices. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing toluene diisocyanate (TDI) by using toluenediamine and dimethyl carbonate.
-
Organic Syntheses. (n.d.). asym-DIMETHYLUREA. Retrieved from [Link]
-
ResearchGate. (n.d.). MDI, TDI and the polyurethane industry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
-
American Chemistry Council. (2020). Leaders Guide - Safe Handling Of Toluene Diisocyanate. Retrieved from [Link]
-
ResearchGate. (2022). Reaction of Hexamethylene Diisocyanate with Amines. Retrieved from [Link]
-
Green Gubre Group. (n.d.). TDI Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea. Retrieved from [Link]
-
General Plastics. (2022). Safety Data Sheet TDI-100 (2,4-Toluene Diisocyanate 100%). Retrieved from [Link]
-
MDPI. (n.d.). Polyureas: Versatile Polymers for New Academic and Technological Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). A conventional and chemometric analytical approach to solving urea determination with accuracy and precision. Retrieved from [Link]
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Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) purity. Developed for researchers, quality control analysts, and drug development professionals, this protocol employs a reversed-phase C18 column with a simple isocratic mobile phase and UV detection. The method is designed to be specific, linear, accurate, and precise, ensuring reliable analysis of bulk substance and monitoring of potential impurities. All validation parameters are established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction and Scientific Rationale
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), a substituted phenyl bis-urea compound, finds application in various chemical and pharmaceutical research areas, including its use as an intermediate and its investigation for biological activities.[1] Accurate determination of its purity is critical for ensuring the quality, consistency, and safety of starting materials and synthesized compounds.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2] The target analyte, possessing a substituted aromatic ring and urea functionalities, is moderately non-polar, making it an ideal candidate for reversed-phase chromatography. This mode of chromatography separates molecules based on their hydrophobic interactions with a non-polar stationary phase.[2]
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is selected as it is the most common and versatile reversed-phase packing, providing sufficient hydrophobic character to retain the analyte and separate it from more polar or less retained impurities.
-
Mobile Phase: A simple isocratic mobile phase consisting of acetonitrile and water is chosen for its simplicity, robustness, and low UV cutoff. Acetonitrile serves as the strong organic modifier, and its proportion is optimized to achieve a suitable retention time (k') for the main peak, ensuring it is well-resolved from the solvent front and any potential early-eluting impurities.
-
Detection: The presence of the phenylene chromophore in the molecule allows for sensitive detection using a UV-Vis spectrophotometer. Based on the analysis of structurally similar phenylurea compounds, which exhibit strong absorbance in the mid-UV range, a detection wavelength of 250 nm is selected to provide a robust response for the analyte.[3] It is, however, best practice to determine the absorbance maximum (λmax) by scanning a standard solution with a diode-array detector (DAD).
This application note provides a complete, self-validating protocol, incorporating system suitability checks to ensure the chromatographic system is performing adequately before any sample analysis, thereby guaranteeing the trustworthiness of the results.[4]
Analyte Profile
| Property | Value | Source |
| Chemical Name | 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) | PubChem |
| CAS Number | 17526-94-2 | PubChem[5] |
| Molecular Formula | C₁₃H₂₀N₄O₂ | PubChem[5] |
| Molecular Weight | 264.32 g/mol | PubChem[5] |
| Appearance | White or off-white powder/crystalline solid | Echemi[3], ECHA[4] |
| Solubility | Practically insoluble in water; Soluble in methanol, DMF; Sparingly soluble in ethanol. | Echemi[3] |
Experimental Protocol
Instrumentation and Materials
| Category | Item | Recommended Specifications |
| Instrumentation | HPLC System | Quaternary or Binary Pump, Autosampler, Column Thermostat, UV/DAD Detector |
| Data Acquisition | Chromatography Data System (CDS) | |
| Chromatography | Analytical Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Chemicals | Acetonitrile (ACN) | HPLC Grade or higher |
| Water | Deionized (DI) or HPLC Grade | |
| Methanol (MeOH) | HPLC Grade (for diluent) | |
| Reference Standard | 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), >99.5% purity |
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) | Optimized for ideal retention and peak shape. |
| Elution Mode | Isocratic | Ensures method robustness and simple transfer between systems. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Enhances reproducibility by controlling retention time fluctuations. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection | UV at 250 nm | Provides high sensitivity for the phenylurea chromophore.[3] |
| Run Time | 10 minutes | Sufficient to elute the main peak and any late-eluting impurities. |
Preparation of Solutions
Mobile Phase Preparation (1 L):
-
Carefully measure 600 mL of HPLC-grade acetonitrile into a 1 L solvent bottle.
-
Add 400 mL of HPLC-grade water to the same bottle.
-
Mix thoroughly and sonicate for 10-15 minutes to degas the solution.
Diluent Preparation (Methanol):
-
Use HPLC-grade methanol directly as the sample and standard diluent. Its solubility for the analyte is good, and it is compatible with the mobile phase.
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.
-
Follow steps 2-4 from the Standard Solution Preparation.
Analysis Workflow
The entire analytical process is depicted in the workflow diagram below.
Caption: Experimental workflow from preparation to final purity calculation.
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be verified. This is a core principle of self-validating protocols.[4][6]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the Standard Solution (0.5 mg/mL).
-
Evaluate the results against the criteria in the table below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Demonstrates column efficiency and good separation power. |
| %RSD of Peak Area | ≤ 2.0% | Confirms injection precision and system stability. |
| %RSD of Retention Time | ≤ 1.0% | Indicates stable pump performance and column equilibration. |
Action: Do not proceed with sample analysis if the system fails to meet any of these criteria. Refer to the troubleshooting section.
Purity Calculation
For purity determination, the area percent normalization method is used. This method assumes that all impurities present in the sample have a similar UV response to the main component.
-
Inject the prepared Sample Solution.
-
Integrate all peaks in the resulting chromatogram, excluding the solvent front.
-
Calculate the percentage purity using the following formula:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Summary
This HPLC method was validated according to the ICH Q2(R1) guideline "Validation of Analytical Procedures: Text and Methodology".[7] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.
| Validation Parameter | Procedure Summary | Typical Acceptance Criteria |
| Specificity | A solution of diluent (blank) and a sample solution are injected. | No interfering peaks at the retention time of the analyte in the blank chromatogram. |
| Linearity | A series of at least five concentrations (e.g., 0.1 to 0.75 mg/mL) are prepared and injected. A calibration curve of peak area vs. concentration is plotted. | Correlation coefficient (r²) ≥ 0.999 |
| Range | Derived from the linearity study. | 80% to 120% of the test concentration (0.4 to 0.6 mg/mL).[4] |
| Accuracy | Performed by spiking a placebo with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Six replicate sample preparations at 100% of the test concentration are analyzed on the same day, by the same analyst. | %RSD ≤ 2.0% |
| Precision (Intermediate) | The repeatability study is repeated on a different day, with a different analyst, or on a different instrument. | %RSD ≤ 2.0% |
| Robustness | The effect of small, deliberate variations in method parameters (e.g., Flow Rate ±0.1 mL/min, Column Temp. ±2°C, %ACN ±2%) is evaluated. | System suitability criteria are met under all varied conditions. |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No peaks or very small peaks | - Injection error (air bubble in syringe).- No sample loaded in the vial. | - Purge the autosampler injection port.- Verify sample vial contents and position. |
| Broad or split peaks | - Column contamination or degradation.- Sample solvent incompatible with mobile phase. | - Flush or replace the column.- Ensure sample is fully dissolved in methanol. |
| Fluctuating baseline | - Air bubbles in the pump or detector.- Inadequately mixed mobile phase. | - Purge the pump and detector.- Sonicate mobile phase before use. |
| Shifting retention times | - Inconsistent mobile phase composition.- Column temperature fluctuations.- Pump malfunction or leak. | - Prepare fresh mobile phase.- Ensure column oven is set and stable.- Inspect pump seals and check for leaks. |
| Failed SST (%RSD) | - Poor sample/standard preparation.- Air bubbles in the flow path. | - Carefully re-prepare solutions.- Degas mobile phase and purge the system. |
References
-
PubChem. (4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea). National Center for Biotechnology Information. Available at: [Link]
-
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. June 1995. Available at: [Link]
-
MicroSolv Technology Corporation. Urea Analyzed by HPLC - AppNote. Available at: [Link]
-
MDPI. Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. November 2022. Available at: [Link]
-
ResearchGate. Development and validation of a reversed-phase HPLC method for simultaneous analysis of butylhydroxyanisol, simvastatin and its impurities in tablet dosage forms. Available at: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. Available at: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Importance of RP-HPLC in Analytical Method Development: A Review. Available at: [Link]
-
PubMed. Determination of phenylurea pesticides by high-performance liquid chromatography with UV and photoconductivity detectors in series. Available at: [Link]
-
ECHA. N,N''-(4-methyl-m-phenylene)bis[N',N'-dimethylurea] - Registration Dossier. Available at: [Link]
-
YouTube. ICH Q2 Validation of Analytical Procedures. October 2024. Available at: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. April 2024. Available at: [Link]
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- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Determination of phenylurea pesticides by high-performance liquid chromatography with UV and photoconductivity detectors in series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. fda.gov [fda.gov]
Application Note: Structural Elucidation of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea). The document details the experimental protocols for sample preparation and data acquisition, followed by a thorough analysis and assignment of the NMR signals. This guide is intended for researchers, scientists, and drug development professionals who are working with this compound or structurally related molecules, offering a foundational understanding of its spectroscopic characteristics for structural verification and quality control.
Introduction
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), with the CAS number 17526-94-2, is a chemical intermediate with applications in various fields, including materials science and medicinal chemistry.[1] Accurate structural confirmation and purity assessment are paramount in these applications, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for the unambiguous structural elucidation of organic molecules in solution. This document provides a detailed protocol and in-depth analysis of the ¹H and ¹³C NMR spectra of this compound.
The molecular structure of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) presents a unique set of proton and carbon environments, giving rise to a characteristic NMR fingerprint. Understanding the chemical shifts, coupling constants, and multiplicities of the NMR signals is essential for confirming the compound's identity and for detecting potential impurities.
Molecular Structure and Predicted NMR Active Nuclei
The structure of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) consists of a 1,3-disubstituted 4-methylphenylene (toluene) core linked to two dimethylurea groups. The key structural features to be identified in the NMR spectra are the protons and carbons of the aromatic ring, the methyl group on the ring, the urea N-H protons, and the N-methyl protons.
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
¹H and ¹³C NMR Spectral Data
Disclaimer: The following spectral data is predicted based on the chemical structure and typical chemical shift values for similar functional groups, as direct experimental data was not available in the cited literature. Actual experimental values may vary slightly.
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 9.5 | br s | 2H | -NH- (Urea) |
| ~7.2 - 7.8 | m | 3H | Ar-H |
| ~2.9 | s | 12H | -N(CH₃)₂ |
| ~2.2 | s | 3H | Ar-CH₃ |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C=O (Urea) |
| ~130 - 140 | Ar-C (quaternary) |
| ~115 - 125 | Ar-C (CH) |
| ~36 | -N(CH₃)₂ |
| ~17 | Ar-CH₃ |
Spectral Analysis and Interpretation
¹H NMR Spectrum
The proton NMR spectrum of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is expected to show four distinct regions of signals.
-
-NH- Protons: The two urea N-H protons are anticipated to appear as a broad singlet in the downfield region, typically between δ 8.5 and 9.5 ppm. The broadness of this signal is due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.
-
Aromatic Protons: The trisubstituted benzene ring will give rise to a complex multiplet for the three aromatic protons in the range of δ 7.2 to 7.8 ppm. The specific splitting pattern will depend on the coupling constants between the protons, which are influenced by their relative positions (ortho, meta, para).
-
-N(CH₃)₂ Protons: The four methyl groups of the two dimethylurea moieties are chemically equivalent due to free rotation around the C-N bonds. This will result in a sharp singlet at approximately δ 2.9 ppm, integrating to 12 protons.
-
Ar-CH₃ Protons: The methyl group attached to the aromatic ring is expected to appear as a singlet around δ 2.2 ppm, integrating to three protons.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show five main signals corresponding to the different carbon environments in the molecule.
-
Carbonyl Carbons: The two carbonyl carbons of the urea groups are expected to be in a similar chemical environment and may appear as a single resonance at the most downfield position, around δ 155 ppm.
-
Aromatic Carbons: The six carbons of the aromatic ring are in different chemical environments. The three quaternary carbons (substituted with the methyl and urea groups) will appear in the δ 130-140 ppm region, while the three carbons bearing protons will resonate in the δ 115-125 ppm range.
-
-N(CH₃)₂ Carbons: The four methyl carbons of the dimethylurea groups are equivalent and will give rise to a single signal at approximately δ 36 ppm.
-
Ar-CH₃ Carbon: The carbon of the methyl group attached to the aromatic ring is expected to have the most upfield chemical shift, around δ 17 ppm.
Conclusion
This application note has outlined the expected ¹H and ¹³C NMR spectral characteristics of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) and provided detailed protocols for sample preparation and data acquisition. The analysis and interpretation of the predicted spectra serve as a valuable reference for the structural verification of this compound. For definitive structural confirmation, it is recommended to acquire experimental NMR data and, if necessary, employ two-dimensional NMR techniques such as COSY, HSQC, and HMBC for unambiguous assignment of all proton and carbon signals.
References
-
PubChem. (n.d.). 4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea). Retrieved from [Link]
-
SpectraBase. (n.d.). 1,1'-(4-methyl-m-phenylene)bis[3,3-dimethylurea]. Retrieved from [Link]
Sources
Application Note: Leveraging 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) as a Latent Accelerator for Advanced One-Component Epoxy Systems
Abstract
One-component, heat-cured epoxy systems offer significant advantages in manufacturing by eliminating meter-mixing and reducing waste, thereby streamlining production.[1][2] The core of these formulations lies in achieving a delicate balance between long-term storage stability at ambient temperatures (latency) and rapid curing upon thermal activation.[3][4] This application note provides a detailed technical guide on the use of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), a substituted urea compound, as a highly effective latent accelerator. Often used in conjunction with dicyandiamide (DICY), this accelerator, also known by trade names such as Dyhard® UR500, significantly lowers the activation temperature and cure time of epoxy-DICY formulations without compromising shelf life.[5][6][7] We will explore the chemical mechanism, provide detailed formulation and characterization protocols, and present data to guide researchers and professionals in developing high-performance adhesives, composites, and coatings.
Introduction to Latent Curing in Epoxy Systems
Epoxy resins are a cornerstone of high-performance materials due to their exceptional mechanical strength, chemical resistance, and adhesive properties.[8] Traditional two-component systems, while effective, require precise mixing of resin and hardener immediately before use, introducing potential for ratio errors and material waste.[1] One-component (1K) systems circumvent these issues by combining the resin with a latent curing agent and an accelerator in a pre-mixed, stable formulation.[2][4]
The latency is achieved by using a solid, high-melting-point hardener, like micronized dicyandiamide (DICY), which has low solubility in the epoxy resin at room temperature.[3][4] However, DICY alone requires high curing temperatures, often around 180-200°C, which is unsuitable for many industrial processes and substrates.[3][9] This necessitates the use of a latent accelerator. Substituted ureas, such as 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), are a class of accelerators that dramatically reduce the required curing temperature to a more practical range of 120-150°C, enabling faster cycle times.[3]
Mechanism of Action: The Role of Substituted Urea
The efficacy of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) lies in its ability to remain inert at storage temperatures but decompose upon heating to generate catalytically active species. The proposed mechanism involves a two-fold action:
-
Thermal Dissociation: At elevated temperatures (typically >100°C), the urea compound decomposes. One key product of this decomposition is dimethylamine, a tertiary amine.[6][10][11]
-
Catalytic Curing: The generated dimethylamine acts as a potent catalyst, accelerating the reaction between the epoxy groups and the primary hardener, DICY.[10][11] Additionally, the decomposition can form isocyanate groups that may react with epoxy groups to create additional crosslinks via oxazolidinone structures, further enhancing the network density.[6][10]
This heat-triggered release of the catalytic species is the key to its latency, ensuring the system remains stable and unreacted for extended periods at ambient temperatures.[3]
Figure 1: Proposed mechanism of urea-accelerated epoxy-DICY curing.
Application Protocols
Materials and Equipment
-
Epoxy Resin: Standard liquid Bisphenol A diglycidyl ether (DGEBA) with an epoxy equivalent weight (EEW) of 182-192 g/eq.
-
Latent Hardener: Micronized Dicyandiamide (DICY), average particle size < 10 µm.
-
Latent Accelerator: 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) (CAS: 17526-94-2), micronized powder.[12]
-
Additives (Optional): Fumed silica (thixotropic agent), tougheners, fillers as required.[1][13]
-
Equipment: High-shear laboratory mixer (e.g., planetary centrifugal mixer), vacuum oven, Differential Scanning Calorimeter (DSC), mechanical testing frame.
Formulation Guidelines
The performance of the epoxy system is highly dependent on the relative concentrations of its components. The loading levels are typically expressed in parts per hundred parts of resin (phr) by weight.
Table 1: Example Formulations for Epoxy-DICY System
| Component | Formulation A (Control) | Formulation B (Accelerated) | Formulation C (High Reactivity) |
| DGEBA Epoxy Resin (EEW ~188) | 100 phr | 100 phr | 100 phr |
| Micronized DICY | 8 phr | 8 phr | 6 phr |
| Urea Accelerator | 0 phr | 3 phr | 5 phr |
| Fumed Silica (optional) | 2 phr | 2 phr | 2 phr |
| Typical Cure Onset (DSC) | ~180-200°C[3][9] | ~130-150°C[3][10] | ~120-140°C |
| Shelf Life Expectancy (RT) | > 1 year[3] | > 6 months[7] | 4-8 weeks[3] |
Causality: Increasing the accelerator concentration (Formulation C vs. B) further lowers the curing temperature but at the cost of reduced shelf life.[3][9] The higher concentration of the accelerator means that even minimal ambient thermal energy can initiate some level of reaction over time, leading to a gradual increase in viscosity. The shelf life is often defined as the time required for the initial viscosity to double.[3]
Step-by-Step Preparation Protocol
-
Pre-Mixing: To a mixing vessel, add the liquid DGEBA epoxy resin.
-
Dispersion of Solids: While mixing at low speed, slowly add the micronized DICY, the 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) accelerator, and any other fillers (e.g., fumed silica).
-
High-Shear Mixing: Increase the mixing speed to ensure homogeneous dispersion of the solid particles. Mix for 5-10 minutes. Critical Step: Avoid excessive heat buildup during mixing, which could prematurely activate the accelerator. The temperature should be kept below 40°C.
-
Degassing: Place the mixture in a vacuum chamber or centrifugal mixer with degassing capabilities to remove any entrapped air bubbles until bubbling ceases.[1]
-
Storage: Transfer the one-component mixture to a sealed container. For optimal shelf life, store at or below room temperature (recommended storage is 2-8°C).[12]
Characterization Protocols
A self-validating protocol requires robust characterization to confirm the material's performance. Differential Scanning Calorimetry (DSC) is an indispensable tool for this purpose.[14]
Protocol: Determining Cure Profile via DSC
-
Sample Preparation: Place 5-10 mg of the uncured epoxy formulation into a standard aluminum DSC pan and hermetically seal it.
-
Dynamic Scan (1st Heating):
-
Cooling Scan: Cool the sample back down to 25°C at a rate of 20°C/min.
-
Dynamic Scan (2nd Heating):
Protocol: Assessing Degree of Cure
To verify a specific isothermal cure schedule (e.g., 30 minutes at 140°C), the degree of cure can be calculated.
-
Isothermal Cure: Place a fresh 5-10 mg sample in the DSC. Heat it to the desired cure temperature (e.g., 140°C) and hold for the specified time (e.g., 30 minutes).
-
Cool and Scan: After the isothermal hold, cool the sample to 25°C. Then, perform a dynamic scan from 25°C to 250°C at 10°C/min.
-
Calculate Residual Heat: Integrate the area of any remaining exothermic peak to find the residual heat of cure (ΔH_residual).
-
Determine Percent Cure: The degree of cure is calculated using the formula:
-
% Cure = [(ΔH_total - ΔH_residual) / ΔH_total] * 100
-
A degree of cure >95% is typically considered complete for most applications.
Figure 2: Experimental workflow from formulation to characterization.
Conclusion
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is a highly efficient and versatile latent accelerator for one-component epoxy systems, particularly those using dicyandiamide as the primary hardener. Its ability to significantly lower cure temperatures and shorten cycle times makes it invaluable for applications in structural adhesives, composites, prepregs, and powder coatings.[1][10] By carefully controlling the accelerator concentration, formulators can precisely balance reactivity with the required shelf stability, enabling the design of robust and reliable 1K epoxy products. The protocols outlined in this note provide a validated framework for formulating, processing, and characterizing these advanced materials, ensuring reproducibility and optimal performance.
References
-
Accelerators for Latent Epoxy Curing Agents. (2023). Polymer Innovation Blog. [Link]
-
Epoxy Curing Agents – Latent Curing Agents for One Component Systems. (2022). Polymer Innovation Blog. [Link]
-
The Evaluation of Various Substituted Ureas as Latent Accelerators for Dicyandiamide Cured Epoxy Resin Formulations. RBH Ltd. [Link]
-
Epoxy Curing Agents, Hardeners, Accelerators. Kylin Chemicals Co., Ltd. [Link]
- Substituted urea accelerator with dicyandiamide for epoxy resin systems. (2010).
-
IsoQure® UR 500. Kautschuk Group. [Link]
-
Thermal Analysis of Various Epoxy Mixtures. (1983). Defense Technical Information Center (DTIC). [Link]
-
A Primer on One-Component Epoxy and its Advantages in Industrial Applications. (2024). Appli-Tec. [Link]
- Storage stable epoxy prepregs from dicyandiamide solutions and methods for making the same. (2018).
-
Novel Thermal Latent Curing Agents for Epoxy Resins Based on Dual-Locked Aminopyridines by Amidation and N-Oxidation. (2025). ACS Publications - Macromolecules. [Link]
-
Acceleration of the Epoxy Resin-Dicyandiamide Cure Cycle by Trisubstituted Ureas. (1983). Defense Technical Information Center (DTIC). [Link]
-
STUDY OF PREPREGS LIFETIME BASED ON EPOXY RESIN WITH AROMATIC AMINE HARDENER. (2024). ResearchGate. [Link]
-
Preparation of a one-component epoxy adhesive using PET bottle waste derived terephthalic dihydrazide as. (2019). SN Applied Sciences. [Link]
- Latent curing agents for epoxy resins. (1985).
- One-part epoxy-based structural adhesive. (2009).
-
IsoQure® UR 500 Product Information. Kautschuk Group. [Link]
-
Formulation of Epoxy Prepregs, Synthesization Parameters, and Resin Impregnation Approaches—A Comprehensive Review. (2022). National Institutes of Health (NIH). [Link]
-
Epoxy Curing Investigated by Means of the DSC 214 Polyma and MMC 274 Nexus. (2021). NETZSCH. [Link]
-
Preparation and curing process optimization of an asymmetric impregnated vacuum bag-only prepreg. (2022). Frontiers. [Link]
-
AlzChem Dyhard UR500 - Product Information. ARIA. [Link]
-
Characterization of Epoxy Resins Using DSC. ResearchGate. [Link]
-
Curing Agents for Epoxy Resin. ThreeBond Technical News. [Link]
-
Epoxy Curing Studies with Isothermal Differential Scanning Calorimetry Method. Shimadzu. [Link]
-
DYHARD® UR500 by AlzChem AG. UL Prospector. [Link]
-
Effects of Storage Aging on the Properties of Epoxy Prepregs. ResearchGate. [Link]
-
Introduction to Epoxy Adhesives. (2024). YouTube. [Link]
- One-component epoxy resin composition. (2006).
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- 3. Accelerators for Latent Epoxy Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
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- 8. US7750107B2 - Substituted urea accelerator with dicyandiamide for epoxy resin systems - Google Patents [patents.google.com]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Curing Mechanism of Dicyandiamide with 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
Introduction: Unveiling the Synergy in Latent Epoxy Curing
For researchers, scientists, and professionals in drug development and advanced materials, one-component epoxy systems offer unparalleled advantages in ease of use and formulation stability. At the heart of many of these high-performance systems lies the latent curing agent dicyandiamide (DICY), prized for its ability to remain inert at ambient temperatures and activate only upon heating. However, the high activation temperature of DICY, typically above 170°C, necessitates the use of accelerators to meet the demands of modern manufacturing processes for lower curing temperatures and shorter cycle times.[1]
Substituted ureas, often referred to as urone accelerators, have emerged as a highly effective class of catalysts for DICY-cured epoxy resins.[2] This application note provides a detailed exploration of the curing mechanism of dicyandiamide with a specific and potent urone accelerator, 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) . We will delve into the intricate chemical reactions, provide field-proven experimental protocols for characterization, and offer insights into optimizing formulation performance. This guide is designed to be a comprehensive resource, blending fundamental chemical principles with practical, actionable methodologies.
The Curing Mechanism: A Synergistic Cascade
The curing of an epoxy resin with dicyandiamide and 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is not a simple, single-step reaction. Instead, it is a complex and synergistic cascade of chemical events. The accelerator plays a pivotal role in initiating this cascade at significantly lower temperatures than a DICY-only system.
At elevated temperatures, substituted ureas like 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) are believed to generate two key species: dimethylamine and an aryl isocyanate.[3][4] These molecules act in concert to accelerate the curing process through multiple pathways.
One of the initial reactions is the interaction between the urea accelerator and the epoxy resin, which can lead to the formation of a 2-oxazolidone ring structure.[5] This reaction is a crucial first step, as it not only begins to build the polymer network but also releases dimethylamine, a potent catalyst for the subsequent reactions of dicyandiamide.
The liberated dimethylamine then activates the dicyandiamide, enhancing its reactivity towards the epoxy groups. This activation dramatically lowers the temperature at which the primary curing reactions occur. The overall process can be visualized as a multi-stage mechanism involving initiation by the accelerator, activation of the primary curing agent, and subsequent propagation of the cross-linking reactions.
Experimental Protocols for Characterization
To fully understand and optimize the curing process, a multi-faceted analytical approach is essential. The following protocols for Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Rheometry are designed to provide a comprehensive picture of the reaction kinetics, chemical transformations, and physical property development.
Protocol 1: Curing Kinetics Analysis by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the thermal properties of the curing reaction, including the onset temperature, peak exotherm, total heat of reaction (ΔH), and the glass transition temperature (Tg) of the cured material.
Objective: To determine the curing profile, heat of reaction, and glass transition temperature of the epoxy-dicyandiamide-accelerator system.
Instrumentation: A differential scanning calorimeter (e.g., Netzsch-DSC 200 or similar) with aluminum sample pans.[6]
Materials:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Dicyandiamide (micronized)
-
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
-
Mortar and pestle for homogenization
Procedure:
-
Sample Preparation:
-
Accurately weigh the epoxy resin, dicyandiamide, and 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) in the desired ratios. A typical starting formulation might be 100 parts by weight of epoxy resin, 8 parts of dicyandiamide, and 3 parts of the accelerator.[7]
-
Thoroughly mix the components at room temperature until a homogeneous dispersion is achieved. For solid components, gentle grinding with a mortar and pestle may be necessary.
-
Accurately weigh 5-10 mg of the homogenized mixture into an aluminum DSC pan.
-
Seal the pan hermetically to prevent any loss of volatile components during the heating scan.
-
-
Dynamic Curing Scan:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from room temperature (e.g., 25°C) to a temperature above the completion of the curing exotherm (e.g., 250°C) at a constant heating rate. Common heating rates for kinetic studies are 5, 10, 15, and 20 K/min.[8]
-
Record the heat flow as a function of temperature.
-
-
Glass Transition Temperature (Tg) Determination:
-
After the initial dynamic scan, cool the sample back to room temperature.
-
Perform a second heating scan at the same heating rate up to a temperature above the expected Tg. The Tg is observed as a step-like change in the heat flow curve.[4]
-
Data Analysis and Interpretation:
| Parameter | Description | Typical Values for DICY/Urone Systems |
| Onset Temperature (Tonset) | The temperature at which the curing reaction begins. | 120 - 150 °C |
| Peak Exotherm Temperature (Tpeak) | The temperature at which the curing reaction rate is at its maximum. | 140 - 180 °C |
| Heat of Reaction (ΔH) | The total heat evolved during the curing reaction, proportional to the extent of cure. | 300 - 500 J/g |
| Glass Transition Temperature (Tg) | The temperature at which the cured material transitions from a glassy to a rubbery state. A higher Tg generally indicates a higher degree of cross-linking. | 120 - 160 °C |
Note: These values are approximate and can vary significantly with the specific epoxy resin, formulation ratios, and heating rate.
The activation energy (Ea) of the curing reaction can be determined using methods such as the Kissinger or Flynn-Wall-Ozawa analysis, which utilize data from multiple heating rates. For dicyandiamide systems accelerated with substituted ureas, activation energies are typically in the range of 60-90 kJ/mol.[9][10]
Sources
- 1. rbhltd.com [rbhltd.com]
- 2. Accelerators for Latent Epoxy Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. mdpi.org [mdpi.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Exploring Gel-Point Identification in Epoxy Resin Using Rheology and Unsupervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epoxy Curing Agents – Latent Curing Agents for One Component Systems - Polymer Innovation Blog [polymerinnovationblog.com]
- 8. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: Formulation of High-Performance One-Part Latent Cure Epoxy Adhesives using 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
Abstract
This document provides a comprehensive technical guide for researchers and formulation scientists on the use of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) as a latent accelerator in one-part epoxy adhesive systems. It details the underlying curing chemistry, provides step-by-step formulation and testing protocols, and offers starting point formulations with expected performance characteristics. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deep understanding of the formulation process.
Introduction: The Challenge of Latency in One-Part Epoxies
One-part epoxy adhesives offer significant advantages in manufacturing and assembly due to their ease of use, eliminating the need for on-site mixing of resin and hardener. The core challenge in designing these systems lies in achieving robust thermal latency: the formulation must remain stable and unreactive at storage and transport temperatures, yet cure rapidly and predictably upon heating. This is accomplished through the use of latent curing agents and accelerators.
Substituted ureas, such as 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), have emerged as highly effective latent accelerators, particularly in epoxy-anhydride systems. These compounds exist as fine, solid dispersions within the liquid epoxy resin. At ambient temperatures, they are insoluble and non-reactive. However, upon heating to a specific activation temperature, the urea dissociates, releasing a species that potently catalyzes the epoxy curing reaction. This mechanism provides an excellent balance between long shelf life at room temperature and fast cure times at elevated temperatures.
This guide focuses on providing the foundational knowledge and practical protocols to successfully formulate and characterize one-part epoxy adhesives using 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) as a key component.
Mechanism of Action: Thermal Dissociation and Catalysis
The latency of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is a function of its thermal stability and solubility in the epoxy matrix. The curing process is initiated by a two-stage thermal mechanism.
-
Activation Step: When the formulation is heated above a critical temperature (typically > 100°C), the urea compound dissociates. This dissociation is believed to release dimethylamine, a tertiary amine.
-
Catalysis Step: The generated tertiary amine acts as a powerful catalyst for the reaction between the epoxy resin's oxirane rings and the anhydride hardener. It facilitates the ring-opening of the epoxy group, initiating the polymerization and cross-linking process that builds the rigid thermoset network.
This dissociation-based activation is what provides the sharp "on-off" switch for curing, which is highly desirable for controlled processing in industrial applications.
Experimental Design: Formulation and Characterization
This section outlines the necessary materials, equipment, and step-by-step protocols for preparing and evaluating adhesive formulations.
Required Materials & Equipment
Materials:
-
Epoxy Resin: Bisphenol A diglycidyl ether (DGEBA) based resin (e.g., DER™ 331 or equivalent).
-
Hardener: Anhydride-based hardener (e.g., Methyl-hexahydrophthalic anhydride - MHHPA).
-
Latent Accelerator: 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) (micronized powder).
-
Adhesion Promoter (Optional): Silane-based promoter (e.g., 3-Glycidyloxypropyltrimethoxysilane).
-
Toughening Agent (Optional): Core-shell rubber or other toughening agents.
-
Filler (Optional): Fumed silica for rheology control, or other functional fillers (e.g., aluminum oxide for thermal conductivity).
-
Substrates for Testing: Aluminum (e.g., 2024-T3) and cold-rolled steel coupons.
-
Solvents for Cleaning: Acetone, Isopropanol.
Equipment:
-
High-shear laboratory mixer (e.g., planetary centrifugal mixer).
-
Analytical balance (± 0.001 g).
-
Convection oven or programmable furnace for curing.
-
Differential Scanning Calorimeter (DSC).
-
Rheometer with parallel plate geometry.
-
Universal Testing Machine (UTM) for lap shear strength testing.
-
Micrometer.
-
Safety glasses, gloves, and lab coat.
Formulation Workflow
The following diagram outlines the general workflow for preparing and testing the one-part epoxy adhesive.
Caption: Workflow for epoxy adhesive formulation and testing.
Starting Point Formulations
The following table provides starting formulations. The parts are given in parts per hundred resin (phr) by weight. It is crucial to accurately weigh each component.
| Component | Role | Formulation A (phr) | Formulation B (phr) |
| DGEBA Epoxy Resin (EEW ~188 g/eq) | Base Polymer | 100 | 100 |
| MHHPA Hardener | Curing Agent | 80 | 85 |
| 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) | Latent Accelerator | 3 | 5 |
| Fumed Silica (hydrophobic) | Rheology Modifier | 2 | 2 |
Rationale:
-
Formulation A is a baseline formulation with a moderate level of accelerator, suitable for general-purpose applications requiring a good balance of shelf life and cure speed.
-
Formulation B increases the accelerator content. This is expected to lower the curing temperature and shorten the curing time but may also reduce the shelf life. The slightly higher hardener content ensures a more complete reaction.
Protocol 1: Adhesive Preparation
-
Preparation: Pre-heat the DGEBA epoxy resin to 60°C to reduce its viscosity, making mixing easier.
-
Weighing: Accurately weigh all components into a suitable mixing vessel according to the desired formulation.
-
Liquid Premix: Add the liquid MHHPA hardener to the pre-warmed epoxy resin. Mix at low speed (e.g., 500 rpm) for 5 minutes until the mixture is homogeneous.
-
Solid Dispersion: Gradually add the 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) powder and the fumed silica to the liquid mixture.
-
High-Shear Mixing: Increase the mixing speed to 2000-3000 rpm for 15-20 minutes. This step is critical to ensure the solid urea particles are finely and uniformly dispersed. Inadequate dispersion is a primary cause of inconsistent curing.
-
Degassing: Place the mixing vessel in a vacuum chamber and apply a vacuum of ~29 inHg (1 bar) until bubbling ceases (typically 10-15 minutes). This removes air entrapped during mixing.
-
Storage: Transfer the formulated adhesive to a sealed, moisture-proof container. Store at 4°C for optimal shelf life.
Characterization Protocols & Data Interpretation
Protocol 2: Thermal Analysis via DSC
Differential Scanning Calorimetry (DSC) is used to determine the cure characteristics, such as the onset temperature of curing and the glass transition temperature (Tg) of the cured adhesive.
Experimental Workflow:
-
Sample Preparation: Place 5-10 mg of the uncured adhesive into a standard aluminum DSC pan.
-
Curing Profile Scan:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 250°C at a rate of 10°C/min. This scan will show an exothermic peak representing the curing reaction. The onset of this peak is the activation temperature.
-
-
Tg Determination Scan:
-
Use a sample that has been previously cured according to a defined schedule (e.g., 130°C for 60 minutes).
-
Equilibrate the cured sample at 25°C.
-
Ramp the temperature from 25°C to 200°C at 10°C/min. The inflection point in the heat flow curve indicates the Tg.
-
Expected Results & Interpretation:
| Parameter | Formulation A (Expected) | Formulation B (Expected) | Significance |
| Cure Onset Temp. (°C) | ~125-135°C | ~115-125°C | Indicates the temperature at which curing begins. Lower for higher accelerator content. |
| Peak Exotherm Temp. (°C) | ~145-155°C | ~135-145°C | The temperature of the maximum rate of reaction. |
| Cured Tg (°C) | > 120°C | > 120°C | Indicates the upper service temperature of the adhesive. Depends on cure completeness. |
Protocol 3: Mechanical Testing - Lap Shear Strength (ASTM D1002)
This test measures the shear strength of the adhesive bond between two substrates, which is a critical performance metric.
Experimental Workflow:
-
Substrate Preparation: Degrease aluminum (2024-T3) coupons by sonicating in acetone for 15 minutes, followed by a final wipe with isopropanol.
-
Adhesive Application: Apply a thin, uniform layer of the formulated adhesive to one end of a coupon.
-
Joint Assembly: Place a second coupon over the adhesive, creating a 0.5-inch (12.7 mm) overlap. Use spacers or shims to maintain a consistent bondline thickness (e.g., 0.005 inches).
-
Curing: Secure the assembly with clamps and cure in a convection oven. A typical cure schedule is 60 minutes at 130°C or 30 minutes at 150°C . The optimal schedule should be determined from DSC data.
-
Testing: After curing and cooling to room temperature, pull the specimens to failure on a Universal Testing Machine at a crosshead speed of 1.3 mm/min.
-
Calculation: The lap shear strength is calculated by dividing the peak load at failure by the overlap area.
Safety Precautions
-
Always work in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
-
Epoxy resins and hardeners can be skin sensitizers. Avoid direct contact. In case of contact, wash thoroughly with soap and water.
-
Consult the Safety Data Sheet (SDS) for each chemical component before use.
References
- Lester, J., et al. (2018). Latent Curing Agents. CVC Thermoset Specialties.
Application Notes and Protocols for Assessing the Cytotoxicity of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea derivatives represent a promising class of compounds in anticancer drug discovery, with several demonstrating potent inhibitory effects on critical cellular processes such as tubulin polymerization and receptor tyrosine kinase signaling.[1][2][3] 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is one such compound that has shown cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent.[4] A study has reported its efficacy with IC50 values between 10 and 30 µM in breast (MCF-7), cervical (HeLa), and lung (A549) cancer cell lines.[4]
This document provides a comprehensive guide for researchers to evaluate the cytotoxic activity of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea). It offers detailed protocols for widely used cytotoxicity assays, insights into experimental design, and guidance on data analysis and interpretation.
I. Foundational Knowledge: Understanding the Compound and Assay Selection
The Target Compound: 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
This bis-urea compound's structure suggests potential interactions with multiple biological targets. Urea-based compounds have been successfully developed as kinase inhibitors, such as Sorafenib, by targeting the ATP-binding site.[3] The rationale behind testing this compound lies in the established anticancer properties of urea derivatives.[1][2][5]
Selecting the Appropriate Cytotoxicity Assay
A multi-assay approach is recommended to build a comprehensive cytotoxic profile.[6] The choice of assay depends on the anticipated mechanism of cell death and the research question.
| Assay | Principle | Advantages | Considerations |
| MTT Assay | Measures metabolic activity via mitochondrial dehydrogenase reduction of MTT to formazan.[7] | Well-established, cost-effective, high-throughput compatible.[7] | Can be affected by changes in cellular metabolism not related to viability. |
| SRB Assay | Quantifies total cellular protein content, reflecting cell number.[8][9] | Independent of metabolic activity, stable endpoint, good linearity.[8][9] | Less sensitive than metabolic assays for early detection of cytotoxicity. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[10][11] | Directly measures cell membrane integrity, suitable for detecting necrosis.[10][11] | Less sensitive for apoptosis, as membrane integrity is initially maintained. |
| Caspase-3/7 Assay | Detects the activity of executioner caspases 3 and 7, key mediators of apoptosis.[12][13][14] | Specific for apoptosis, provides mechanistic insight.[12][13][14] | May miss non-apoptotic cell death mechanisms. |
II. Experimental Workflow and Protocols
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a novel compound.
Caption: General experimental workflow for cytotoxicity assessment.
Materials and Reagents
-
Compound: 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
-
Cell Lines: A panel of cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., fibroblasts) to assess selectivity.[15][16][17]
-
Culture Medium: Appropriate for the chosen cell lines (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Kits: MTT, SRB, LDH, or Caspase-3/7 assay kits from a reputable supplier.
-
Other Reagents: DMSO (for compound dissolution), PBS, Trypsin-EDTA.
-
Equipment: 96-well plates, multichannel pipette, microplate reader, CO2 incubator.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from established methods and is suitable for adherent cells.[7][18]
Day 1: Cell Seeding
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.
-
Include wells with medium only as a blank control.
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
Day 2: Compound Treatment
-
Prepare a stock solution of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium. A broad concentration range (e.g., 0.1 µM to 100 µM) is recommended for initial screening.[19][20]
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells (fresh medium).
-
Incubate for the desired exposure times (e.g., 24, 48, 72 hours).
Day 4/5: MTT Assay and Measurement
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[18]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: Sulforhodamine B (SRB) Assay for Total Biomass
The SRB assay is a colorimetric method that measures cellular protein content.[9][21]
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Day 1 and 2).
Day 4/5: SRB Assay and Measurement
-
Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[22]
-
Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[22][23]
-
Allow the plates to air-dry completely.
-
Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[22]
-
Quickly rinse the plates four times with 1% (v/v) acetic acid.[23]
-
Air-dry the plates.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plate for 10 minutes.
-
Measure the absorbance at 510 nm in a microplate reader.[23]
III. Data Analysis and Interpretation
Calculating Percentage Viability
For each concentration of the compound, calculate the percentage of cell viability using the following formula:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
Generating Dose-Response Curves and Determining IC50
-
Plot the percentage viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[24][25]
-
From this curve, determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[26][27][28]
The following diagram illustrates a typical dose-response curve.
Caption: Example of a dose-response curve for IC50 determination.
IV. Application Notes: Best Practices and Troubleshooting
-
Compound Solubility: Ensure complete dissolution of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) in DMSO before preparing dilutions in culture medium to avoid precipitation.
-
Cell Seeding Density: Optimize the cell seeding density for each cell line to ensure they are in the exponential growth phase during the experiment.
-
Vehicle Control: The final concentration of DMSO should be consistent across all treatments and should not exceed a non-toxic level (typically <0.5%).
-
Edge Effects: To minimize "edge effects" in 96-well plates, avoid using the outer wells or fill them with sterile PBS.
-
Kinetic vs. Endpoint Assays: For a more dynamic understanding of cytotoxicity, consider real-time kinetic assays that monitor cell health over time.
-
Mechanism of Action: If significant cytotoxicity is observed, further assays such as caspase activation, DNA fragmentation, or cell cycle analysis can elucidate the mechanism of cell death.
V. Conclusion
This guide provides a robust framework for assessing the cytotoxic potential of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) against cancer cells. By employing a multi-assay approach and adhering to best practices in experimental design and data analysis, researchers can generate reliable and reproducible data to advance the understanding of this compound's anticancer properties.
References
-
Protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
Bio-protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
Bioo Scientific. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]
-
Protocols.io. (2023). SRB assay for measuring target cell killing V.1. Retrieved from [Link]
-
Innoprot. (n.d.). Caspase 3-7 Activity Assay. Retrieved from [Link]
-
ResearchGate. (2009). Urea Derivatives as Anticancer Agents. Retrieved from [Link]
-
Oxford Academic. (n.d.). Introducing urea into tirapazamine derivatives to enhance anticancer therapy. Retrieved from [Link]
-
Towards Data Science. (2021). Drug dose-response data analysis. Retrieved from [Link]
-
PubMed. (n.d.). Urea derivatives as anticancer agents. Retrieved from [Link]
-
PubMed. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Retrieved from [Link]
-
NIH. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and evaluation of urea based analogs as anticancer agents. Retrieved from [Link]
-
NIH. (n.d.). URD12: A urea derivative with marked antitumor activities. Retrieved from [Link]
-
YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]
-
Medium. (2024). High-Throughput Dose-Response Data Analysis. Retrieved from [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
Frontiers. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure and main therapeutic use of the urea-based anticancer drugs (not active as kinase inhibitors) herein discussed. Retrieved from [Link]
-
GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?. Retrieved from [Link]
-
RPubs. (2018). Dose-Response Curve Analysis. Retrieved from [Link]
-
NIH. (n.d.). Which concentrations are optimal for in vitro testing?. Retrieved from [Link]
-
NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Retrieved from [Link]
-
ResearchGate. (n.d.). Drugs and their concentration range for in vitro drug resistance testing of tumor cells using the MTT assay. Retrieved from [Link]
-
ACS Omega. (2026). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]
-
faCellitate. (2023). How to choose the right cell line for your experiments. Retrieved from [Link]
-
NIH. (n.d.). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Retrieved from [Link]
-
AACR Journals. (n.d.). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]
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Application Notes and Protocols: In-Vitro Evaluation of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) on MCF-7 and HeLa Cell Lines
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for the in-vitro evaluation of the cytotoxic and mechanistic effects of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) on the human breast adenocarcinoma cell line, MCF-7, and the human cervical adenocarcinoma cell line, HeLa. Detailed, field-proven protocols for cell culture, cytotoxicity assessment via MTT assay, apoptosis detection using Annexin V-FITC staining, and cell cycle analysis by propidium iodide staining with flow cytometry are presented. The causality behind experimental choices and the inclusion of self-validating systems are emphasized to ensure data integrity and reproducibility.
Introduction: Scientific Rationale and Compound Overview
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) (CAS No. 17526-94-2) is a bis-urea derivative that has garnered interest for its potential antitumor properties.[1][2][3][4][5][6][7] Preliminary research suggests that this class of compounds can exert cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest.[1] The structural framework, featuring a substituted phenylene core with two dimethylurea moieties, provides a basis for exploring its interactions with biological targets.[1]
The selection of MCF-7 and HeLa cell lines for this study is based on their distinct and well-characterized phenotypes, representing two of the most prevalent cancers in women.
-
MCF-7: An estrogen receptor (ER)-positive, luminal A subtype of breast cancer cell line.[8][9] These cells are known to be sensitive to hormonal treatments and serve as a valuable model for studying ER-positive breast cancer biology.[8][9][10] Their growth can be inhibited by agents like tumor necrosis factor-alpha (TNF-α).[11][12]
-
HeLa: The first immortalized human cell line, derived from a cervical adenocarcinoma.[13][14][15] HeLa cells are characterized by their rapid proliferation and genomic instability, largely due to the integration of human papillomavirus 18 (HPV-18).[13][15] This cell line is a cornerstone in cancer research and is widely used for studying cellular and molecular biology.[13][16][17]
By evaluating the effects of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) on these two distinct cell lines, we can gain initial insights into its spectrum of activity and potential mechanisms of action.
Experimental Workflow Overview
The following diagram illustrates the sequential workflow for the in-vitro testing of the target compound. This structured approach ensures a logical progression from determining general cytotoxicity to investigating the underlying cellular mechanisms.
Caption: General workflow for in-vitro cytotoxicity and mechanistic testing.
Materials and Reagents
| Reagent | Supplier (Example) | Purpose |
| 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) | Sigma-Aldrich | Test Compound |
| MCF-7 Cell Line (ATCC® HTB-22™) | ATCC | Breast Cancer Model |
| HeLa Cell Line (ATCC® CCL-2™) | ATCC | Cervical Cancer Model |
| Eagle's Minimum Essential Medium (EMEM) | Gibco | MCF-7 Growth Medium |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | HeLa Growth Medium |
| Fetal Bovine Serum (FBS) | Hyclone | Media Supplement |
| Penicillin-Streptomycin | Gibco | Antibiotic |
| 0.25% Trypsin-EDTA | Gibco | Cell Detachment |
| Phosphate-Buffered Saline (PBS) | Gibco | Washing Buffer |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | Compound Solvent |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Thermo Fisher Scientific | Cytotoxicity Assay |
| Annexin V-FITC Apoptosis Detection Kit | Abcam | Apoptosis Assay |
| Propidium Iodide (PI) | Sigma-Aldrich | Cell Cycle/Apoptosis Stain |
| RNase A | Thermo Fisher Scientific | RNA Digestion |
Detailed Protocols
Cell Line Culture and Maintenance
Rationale: Establishing and maintaining healthy, logarithmically growing cell cultures is paramount for obtaining reliable and reproducible experimental results. Adherence to aseptic techniques is critical to prevent contamination.
Protocol for MCF-7 Cells:
-
Growth Medium: Prepare EMEM supplemented with 10% FBS, 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[8] For estrogen activity studies, phenol-red-free medium is recommended.[8]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[11]
-
Subculturing: MCF-7 cells are typically slow-growing.[11] When cultures reach 70-80% confluency, aspirate the medium, and rinse the cell monolayer with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.[12]
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Transfer an appropriate aliquot of the cell suspension to a new flask containing fresh medium. A split ratio of 1:3 to 1:6 is typical.
Protocol for HeLa Cells:
-
Growth Medium: Prepare DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[18][19]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[18][19]
-
Subculturing: When cultures reach 80-90% confluency, aspirate the medium and rinse with sterile PBS.[20]
-
Add 1.5-2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for approximately 5 minutes, or until cells detach.[18]
-
Neutralize the trypsin with 6-8 mL of complete growth medium.
-
Disperse the cells by gentle pipetting.
-
Re-seed into new flasks at a split ratio of 1:5 to 1:10.[18]
Cytotoxicity Assessment: MTT Assay
Principle: The MTT assay is a colorimetric method for assessing cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[21] The amount of formazan produced is directly proportional to the number of viable cells.[21]
Protocol:
-
Cell Seeding: Trypsinize and count MCF-7 and HeLa cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced cytotoxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" (medium only) wells.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.[22][23]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or an SDS-HCl solution to each well to dissolve the formazan crystals.[24]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[22][23][24]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation:
| Cell Line | Incubation Time (h) | IC50 (µM) [Hypothetical Data] |
| MCF-7 | 24 | 45.2 |
| 48 | 28.7 | |
| 72 | 15.1 | |
| HeLa | 24 | 52.8 |
| 48 | 35.4 | |
| 72 | 22.9 |
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[25] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[25] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[26] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[25][26]
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- 20. Cell culture of 7721 or HeLa cells [protocols.io]
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- 26. Annexin V-FITC Kit Protocol [hellobio.com]
Application Note: A Comprehensive Guide to the Antimicrobial Activity Screening of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed framework and validated protocols for conducting a comprehensive antimicrobial activity screening of the compound 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), a member of the bis-urea family of compounds. Preliminary studies have suggested that this class of molecules possesses antimicrobial properties, making a systematic evaluation essential for potential therapeutic applications.[1][2] This guide is designed to equip researchers with the necessary methodologies to progress from qualitative initial screening to quantitative determination of antimicrobial efficacy, ensuring data integrity and reproducibility through adherence to internationally recognized standards.
Introduction and Scientific Rationale
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, necessitating the urgent discovery and development of novel antimicrobial agents.[3] Urea derivatives have emerged as a promising class of synthetic small molecules, with various analogues demonstrating significant activity against a range of bacterial and fungal strains.[3][4] The compound 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), CAS No. 17526-94-2, is a bis-urea derivative whose structural motifs suggest potential for forming interactions that could disrupt microbial processes.[5] Previous research into related urea compounds has shown that they can exhibit potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[2]
A structured, multi-tiered screening approach is critical for efficiently evaluating a novel compound. This process begins with broad, qualitative assessments to identify any antimicrobial potential, followed by more rigorous, quantitative assays to define the potency and spectrum of activity. The protocols herein are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are considered the gold standards for antimicrobial susceptibility testing.[6][7][8][9][10]
Experimental Design and Workflow
A logical and sequential workflow is paramount for the efficient evaluation of a test compound. The screening cascade begins with a primary, qualitative assay to detect broad activity, followed by quantitative assays to determine the precise potency.
Sources
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- 3. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea) | C13H20N4O2 | CID 87146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
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- 10. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
Troubleshooting & Optimization
How to improve the solubility of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) for experiments
Technical Support Center: Solubility Solutions for Substituted Ureas
Guide for: 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) (CAS: 17526-94-2)
Welcome to the technical support guide for 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea). As a Senior Application Scientist, I understand that realizing the full experimental potential of a compound is often predicated on a seemingly simple but critical step: getting it into solution. This bis-urea compound, like many molecules with strong intermolecular hydrogen bonding, presents solubility challenges. This guide is structured to provide a logical, step-by-step approach to overcoming these issues, explaining the rationale behind each technique to empower you in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: I'm starting a new project. How do I dissolve 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) for my experiments?
This is the most critical first step. The compound is practically insoluble in water (reported as 0.03 g/L) but shows good solubility in several organic solvents[1][2]. The strategy is not to dissolve it directly in your final aqueous buffer, but to first create a concentrated stock solution in an appropriate organic solvent.
Core Strategy: The Co-Solvent Approach
The most effective and widely used method is co-solvency[3]. This involves dissolving the compound at a high concentration in a water-miscible organic solvent and then diluting this stock solution into your aqueous experimental medium (e.g., cell culture media, phosphate-buffered saline).
Step 1: Select an Appropriate Primary Solvent
The molecular structure, featuring two urea groups, allows for strong hydrogen bonding, leading to high crystal lattice energy. To overcome this, a polar aprotic solvent is often the best choice. Based on available data and chemical principles, here are your primary options:
| Solvent | Classification | Reported Solubility | Rationale & Comments |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble[2] | Top Recommendation. Excellent at disrupting the hydrogen bonds that make the compound poorly soluble in water. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (Predicted) | Excellent Alternative. Widely used in biological assays. Similar properties to DMF. A standard solvent for compound libraries. |
| Methanol (MeOH) | Polar Protic | Soluble[2] | A viable option, though its protic nature may be slightly less effective than DMF or DMSO for initial dissolution. |
| Glacial Acetic Acid | Polar Protic | Sparingly Soluble[2] | Use is limited to experiments where low pH is acceptable and will not interfere with the assay or compound stability. |
| Chloroform | Nonpolar | Very Slightly Soluble[2] | Not recommended for applications requiring dilution into aqueous media due to immiscibility. |
| Water | Polar Protic | Practically Insoluble[1][2] | Not suitable as a primary solvent. |
Step 2: Employ Physical Dissolution Aids
Mechanical and thermal energy can significantly accelerate the dissolution process.
-
Vortexing: Mix the compound and solvent vigorously for 1-2 minutes.
-
Sonication: Place the vial in a bath sonicator for 5-15 minutes. This uses ultrasonic waves to break apart solid aggregates, increasing the surface area available for solvation.
-
Gentle Warming: Warm the solution to 37-50°C. This increases kinetic energy, overcoming the activation energy required for dissolution. Caution: Always check the compound's thermal stability. For this compound, with a melting point around 152-156°C, gentle warming is generally safe[2].
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol provides a reliable starting point for most applications.
Materials:
-
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) (MW: 264.32 g/mol )[4]
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and pipette
Procedure:
-
Weigh the Compound: Accurately weigh out 2.64 mg of the compound and place it into a sterile vial.
-
Add Solvent: Add 1 mL of high-purity DMSO to the vial. This will yield a final concentration of 10 mM.
-
Promote Dissolution:
-
Cap the vial tightly and vortex for 2 minutes.
-
If solids remain, place the vial in a bath sonicator for 10 minutes.
-
If needed, warm the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing.
-
-
Verify Dissolution: Visually inspect the solution against a light source to ensure no solid particulates are visible. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The recommended storage temperature is 2-8°C for short-term use[5][6].
Question 2: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
This is a common and expected challenge known as "fall-out." It occurs when the compound, now in a predominantly aqueous environment, re-aggregates because the water cannot maintain its solubility.
Troubleshooting Workflow for Precipitation
Caption: Workflow for troubleshooting compound precipitation upon dilution.
Explanation of Solutions:
-
Lower the Final Organic Solvent Concentration: High concentrations of DMSO or DMF can be toxic to cells and can also promote aggregation. Always aim for the lowest effective concentration, ideally ≤0.5% (v/v) in your final working solution.
-
Improve Dilution Technique: Never add the aqueous buffer to your concentrated stock. Instead, add the small volume of stock solution dropwise into the larger volume of vigorously vortexing or stirring aqueous buffer. This promotes rapid dispersal and minimizes localized high concentrations that trigger precipitation.
-
Use Solubilizing Excipients: If the above methods fail, you can pre-dissolve a solubilizing agent in your aqueous buffer before adding the compound stock.
-
Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-68 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase[3]. A typical starting concentration is 0.01% to 0.1% in the final buffer.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The drug molecule can form an "inclusion complex" with the cyclodextrin, effectively shielding it from the water and enhancing its solubility[7]. This has been shown to be effective for the related herbicide Diuron[7]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and lower toxicity.
-
Question 3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
This is a critical question for maintaining experimental integrity. While DMSO is an excellent solvent, it is not biologically inert.
-
General Guideline: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.
-
Sensitive Assays/Cell Lines: For particularly sensitive cells or long-term incubation assays ( > 48 hours), it is best practice to keep the final DMSO concentration at or below 0.1% (v/v).
-
Essential Control: Always include a "vehicle control" in your experimental design. This control group should be treated with the same final concentration of DMSO (or your chosen co-solvent) as your experimental groups to account for any effects of the solvent itself.
References
-
De Fina, K. M., Sharp, T. L., & Acree, W. E. (1999). Solubility of the pesticide diuron in organic nonelectrolyte solvents. Comparison of observed vs. predicted values. Canadian Journal of Chemistry. Available from: [Link]
-
Canadian Science Publishing. Solubility of the pesticide diuron in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based upon Mobile Order theory. Available from: [Link]
-
EXTOXNET. DIURON. Available from: [Link]
-
Li, J., et al. (2019). Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin. Polymers, 11(8), 1396. Available from: [Link]
-
AERU, University of Hertfordshire. Diuron (Ref: DPX 14740). Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]
-
LookChem. 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea). Available from: [Link]
-
Parmar, K. & Patel, J. (2015). Solubility Enhancement Techniques of Poorly Water Soluble Drug. International Journal of Science and Research (IJSR), 4(11), 195-201. Available from: [Link]
-
Aakeröy, C. B., et al. (2018). Solving Urea's Solubility Problem. ChemistryViews. Available from: [Link]
-
PubChem. Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl-. Available from: [Link]
-
Sharma, D. et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-78. Available from: [Link]
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- 5. 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) | 17526-94-2 [sigmaaldrich.com]
- 6. 17526-94-2|1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)|BLD Pharm [bldpharm.com]
- 7. Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin | MDPI [mdpi.com]
Addressing brittleness in epoxy resins cured with 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
Technical Support Center: Epoxy Resin Systems
Guide ID: EP-TSG-004 Topic: Addressing Brittleness in Epoxy Resins Cured with 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) Prepared by: Senior Application Scientist, Advanced Materials Division
Introduction
Welcome to the technical support guide for formulating high-performance epoxy systems. This document is designed for researchers and scientists encountering brittleness in epoxy resins, specifically when using the substituted urea-based accelerator, 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea). While this accelerator is effective in promoting curing, certain formulations can result in a highly cross-linked network that is inherently brittle, limiting its application where mechanical toughness and impact resistance are critical.[1][2][3]
This guide provides a structured, question-and-answer approach to diagnose the root causes of brittleness and offers validated protocols to systematically enhance the toughness of your cured epoxy resins.
Frequently Asked Questions (FAQs)
Q1: What is 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) and what is its role in epoxy curing?
A1: 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), often referred to as a substituted urea or a urone accelerator, is a latent curing agent. It is typically used in conjunction with a primary curing agent like dicyandiamide (DICY). Its primary function is to lower the activation temperature of the primary curing agent, allowing for faster curing at lower temperatures than would be possible with the primary agent alone. While it is highly effective, its use can sometimes lead to brittle final products depending on the overall formulation.[3]
Q2: Why are cured epoxy resins often brittle?
A2: The brittleness of epoxy resins stems from their tightly cross-linked, three-dimensional molecular structure.[2] This rigid network provides high strength, modulus, and thermal resistance but restricts polymer chain mobility.[4] When subjected to mechanical stress, there are limited mechanisms for the polymer to deform and dissipate energy, leading to crack initiation and rapid propagation with little plastic deformation.[5][6]
Q3: What are the primary indicators of unacceptable brittleness in my cured epoxy sample?
A3: Key indicators include:
-
Low Impact Strength: The material shatters or fractures easily when subjected to a sudden force.
-
Catastrophic Failure Under Load: When tested for tensile or flexural strength, the sample fails suddenly without significant elongation or deformation.[7]
-
Poor Fracture Toughness: Small cracks or notches propagate rapidly through the material under stress.[6]
-
Cracking During Thermal Cycling: The material develops cracks when exposed to repeated temperature changes due to internal stresses.[8]
Q4: How do I know if my curing schedule is contributing to brittleness?
A4: An improper curing schedule is a common source of issues.[8][9]
-
Under-curing: If the resin is not cured for a sufficient time or at a high enough temperature, the cross-linking reaction will be incomplete. The resulting material may be weak and tacky, but in some cases, it can also be brittle due to an unoptimized network structure.
-
Over-curing/Excessive Temperature: Curing at excessively high temperatures can sometimes lead to a more densely cross-linked network than desired, increasing brittleness.[10] It can also build up significant internal stresses upon cooling, which can lead to cracking.[8] Always start with the manufacturer's recommended cure schedule and optimize from there.
Troubleshooting Guide: From Brittle to Tough
This section provides a systematic approach to diagnosing and solving common brittleness-related issues.
Problem: The cured epoxy shatters upon impact or handling.
This is a classic sign of low fracture toughness and poor energy absorption capabilities.
Caption: Troubleshooting workflow for brittle epoxy.
-
Verify Processing Parameters: Before modifying the formulation, ensure your processing is correct. Inaccurate mixing ratios or insufficient curing are common sources of poor mechanical properties.[8][11]
-
Action: Double-check the stoichiometry of your resin, curing agent, and accelerator.
-
Action: Confirm that your cure schedule (time and temperature) allows for the complete reaction of all components. Use techniques like Differential Scanning Calorimetry (DSC) to verify the glass transition temperature (Tg) and ensure no residual cure is present.
-
-
Incorporate Toughening Agents: The most effective way to combat brittleness is by introducing a second phase into the epoxy matrix that can absorb and dissipate energy.[1][5]
-
Explanation: These agents form discrete particles or domains within the epoxy. When a crack propagates, these domains can bridge the crack, pin its tip, or initiate localized plastic deformation in the surrounding matrix, all of which consume energy and resist fracture.[12]
Caption: Toughening mechanisms in modified epoxy resins.
Toughening Agent Type Typical Concentration (% w/w) Primary Toughening Mechanism(s) Impact on Other Properties Liquid Rubbers (e.g., CTBN) 5 - 15% Cavitation, Shear Yielding[12] May slightly decrease Tg and modulus.[2] Core-Shell Rubber (CSR) Particles 3 - 10% Cavitation, Shear Yielding, Crack Bridging[2] Minimal impact on Tg and modulus. Thermoplastics (e.g., PES, PEI) 5 - 20% Crack Pinning, Crack Bridging[12] Can increase viscosity significantly. Inorganic Nanoparticles (e.g., Nano-silica) 1 - 10% Debonding, Plastic Void Growth, Shear Yielding[13][14] Can increase modulus and abrasion resistance.[14] -
-
Use Reactive Diluents or Flexibilizers: If a slight reduction in thermal properties is acceptable, these additives can improve toughness.
-
Reactive Diluents: These are low-viscosity epoxy-functional molecules that become part of the polymer network.[15][16] Monofunctional diluents act as chain stoppers, reducing cross-link density and increasing flexibility.[17]
-
Non-Reactive Diluents (Plasticizers): These molecules do not react with the epoxy but physically separate the polymer chains, increasing mobility and reducing brittleness.[17] However, they can migrate out of the cured resin over time, leading to property changes.[17]
-
Experimental Protocols
Protocol 1: Toughening with Carboxyl-Terminated Butadiene Acrylonitrile (CTBN)
This protocol describes the incorporation of a common liquid rubber toughening agent.
Materials:
-
Base Epoxy Resin (e.g., DGEBA-based)
-
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
-
Primary Curing Agent (e.g., Dicyandiamide)
-
CTBN Liquid Rubber
-
High-shear mechanical mixer
-
Vacuum oven or desiccator
Procedure:
-
Pre-reaction (Optional but Recommended): In a reaction vessel, add the base epoxy resin and the desired amount of CTBN (e.g., 10% by weight). Heat the mixture to 120-150°C and stir for 1-2 hours to pre-react the carboxyl groups of the CTBN with the epoxy groups. This step improves phase separation morphology.
-
Cooling: Cool the mixture to approximately 70-80°C.
-
Addition of Curing Agents: Add the 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) and the primary curing agent to the epoxy-CTBN mixture.
-
Mixing: Mix thoroughly using a high-shear mixer until all components are homogeneously dispersed. The mixture may appear cloudy.
-
Degassing: Place the mixture in a vacuum chamber at 70-80°C to remove any entrapped air bubbles.[18] Degas until bubbling subsides.
-
Curing: Pour the degassed mixture into a pre-heated mold and cure according to your established schedule (e.g., 2 hours at 130°C).
-
Post-Curing: Allow the sample to cool slowly to room temperature to minimize internal stresses. A post-cure step (e.g., 1 hour at 150°C) may be required to achieve full properties.
Protocol 2: Standard Mechanical Property Testing
To quantify the improvement in toughness, perform standardized mechanical tests.
| Test Method | Standard | Property Measured | Relevance to Brittleness |
| Tensile Test | ASTM D638[19][20] | Tensile Strength, Modulus, Elongation at Break | Higher elongation at break indicates increased ductility and toughness.[7] |
| Flexural Test | ASTM D790[19] | Flexural Strength, Flexural Modulus | Measures the material's ability to resist bending forces. |
| Izod Impact Test | ASTM D256[19] | Impact Resistance | Directly measures the energy absorbed during fracture from an impact. |
| Fracture Toughness | ASTM D5045 | Critical Stress Intensity Factor (KIc), Critical Strain Energy Release Rate (GIc) | Quantifies the material's intrinsic resistance to crack propagation. |
Sample Preparation (General):
-
Prepare flat panels of the cured epoxy formulation as described in Protocol 1.
-
Use a water-jet cutter, CNC mill, or other precise method to machine test specimens to the exact dimensions specified in the relevant ASTM standard.
-
Condition the specimens at a controlled temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours before testing, as per ASTM guidelines.
-
Conduct the tests using a universal testing machine or a dedicated impact tester, ensuring the correct test speed and fixtures are used.
By following this guide, you can systematically diagnose the causes of brittleness in your epoxy system and apply targeted solutions to achieve the desired balance of mechanical properties for your application.
References
- Advances in Toughening Modification Methods for Epoxy Resins: A Comprehensive Review. (n.d.). Google Scholar.
- Toughening of epoxy resins. (n.d.). Google Scholar.
- Epoxy Troubleshooting: Common Issues and Solutions. (n.d.). EpoxyETC.
- The mechanisms and mechanics of the toughening of epoxy polymers modified with silica nanoparticles. (n.d.). CORE.
- What standards are used for mechanical testing for epoxy resins? (2023, November 1).
- The Only Epoxy Resin Troubleshooting Tips You Need. (2023, July 23). Resin Obsession.
- Resin Troubleshooting Guide for Beginners. (n.d.). Art and Glow.
- Fracture Toughening Mechanisms in Epoxy Adhesives. (n.d.). OAPEN Library.
- Toughening Epoxy Resins: Enhancing Durability for Demanding Applic
- How to Fix Common Epoxy Resin Mistakes. (2025, September 21). L'essenziale.
- How to Troubleshoot Common Epoxy Resin Issues. (2023, October 18). XPS.
- METHOD FOR TESTING EPOXY RESIN ADHESIVES, BINDERS, AND SEALANTS. (n.d.). Caltrans.
- Tensile Properties, Fracture Mechanics Properties and Toughening Mechanisms of Epoxy Systems Modified with Soft Block Copolymers, Rigid TiO2 Nanoparticles and Their Hybrids. (n.d.). MDPI.
- Testing Epoxy to Determine Physical Properties. (n.d.). Epoxyworks.
- 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea). (n.d.). Benchchem.
- Mechanical Testing of Epoxy Resin Modified with Eco-Additives. (2023, February 24). MDPI.
- DEVELOPMENT OF HIGH TOUGHNESS EPOXY RESINS FOR LIQUID COMPOSITE MOULDING. (n.d.). DiVA portal.
- Mechanical Testing of Composites. (2025, October 8). Addcomposite.
- Toughened Epoxy Adhesive Formulation. (n.d.).
- Types of Diluents for Epoxy Resins based on their Reactivity. (2025, January 20). SpecialChem.
- Diluents and Solvents for Epoxy Resins. (2024, May 31). YouTube.
- New Toughening Agents (Micro & Nano) for Structural Adhesives. (2020, May 12). SpecialChem.
- Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses. (2024, June 1). DENACOL's Lab.
- Reactive diluent. (n.d.). Wikipedia.
- Effect of Diluents on Mechanical Characteristics of Epoxy Compounds. (n.d.). PMC - NIH.
- 1,1'-(4-methyl-1,3-phenylene)bis(3,3-dimethylurea). (n.d.). Sigma-Aldrich.
- 17526-94-2|1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea). (n.d.). BLDpharm.
- 3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea). (n.d.). PubChem.
- Revolutionary Curing Agents: Empowering Innovations for Epoxy Formul
- 3,3'-(4-METHYL-1,3-PHENYLENE) BIS (1,1-DIMETHYLUREA). (n.d.). Chemicalbook.
- Synthesis and characterization of waterborne epoxy resins for coating application. (2025, August 6).
- Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents. (n.d.). MDPI.
- Epoxy Resins, Curing Agents & Additives. (2002). Bio-Rad.
- Cationically curable epoxy resin composition. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
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- 15. Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]
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- 17. specialchem.com [specialchem.com]
- 18. epoxyetc.com [epoxyetc.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Optimizing curing temperature and time for epoxy systems with 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
A Guide for Researchers and Formulation Scientists
Welcome to the technical support center for optimizing epoxy systems accelerated with 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea). This substituted urea, often known by trade names such as UR500 or TDI-URON, is a highly effective latent accelerator for epoxy-dicyandiamide (DICY) formulations.[1][2][3] Its primary function is to significantly reduce the curing temperature required for DICY, a common latent hardener, without sacrificing the formulation's shelf life.[1][4]
This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and foundational knowledge to help you achieve optimal cure characteristics and final properties in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) and how does it work?
This compound is a substituted urea that acts as a latent accelerator in epoxy resin systems, particularly those using dicyandiamide (DICY) as the primary hardener.[2] DICY requires high temperatures, typically around 180-200°C, to cure epoxy resins effectively.[1][4] The urea accelerator becomes active upon heating, where it is believed to decompose and generate catalytically active species like dimethylamine.[1] These species then accelerate the reaction between the epoxy resin and DICY, allowing for faster cures at significantly lower temperatures (e.g., 100-150°C).[1][2][4] This "latency" is crucial for creating stable, one-component (1K) epoxy systems that have a long shelf life at room temperature.[2]
Q2: What is the typical activation temperature for this accelerator?
The activation and subsequent curing temperature are not a single point but a range that depends on the formulation. However, systems using this accelerator show superior performance and can achieve fast cure cycles at temperatures between 100°C and 150°C.[1][2][4] Some formulations can even begin to cure at temperatures as low as 80°C.[5] The optimal temperature is influenced by the concentration of the accelerator, the type of epoxy resin, and the desired final properties.
Q3: How does the curing temperature affect the final properties of the epoxy?
The curing temperature has a direct and critical impact on the final properties of the cured epoxy, most notably the Glass Transition Temperature (Tg) .[6][7]
-
Higher Cure Temperature: Generally leads to a higher degree of cross-linking, resulting in a higher Tg.[6][8] A higher Tg means the material remains rigid and glassy to a higher temperature.[7][9]
-
Lower Cure Temperature: May result in an incomplete cure, leading to a lower Tg.[6][7] The material will soften at a lower temperature.
-
Too High a Temperature: Can cause rapid, uncontrolled curing, leading to brittleness, internal stresses, or even degradation of the polymer.[10][11]
The Tg is a crucial parameter as it defines the upper service temperature of the material and affects properties like modulus, stiffness, and the coefficient of thermal expansion (CTE).[9][12]
Q4: What is the recommended concentration of the accelerator in a formulation?
The optimal concentration depends heavily on the specific application and process requirements. Typical loading levels range from 0.5 to 5.0 parts per hundred parts of epoxy resin (phr).[2] Higher concentrations lead to faster cure times and lower cure temperatures but can reduce the formulation's shelf life (latency).[4] It is essential to determine the ideal ratio experimentally for each unique system.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem: My cured epoxy is soft, tacky, or appears under-cured.
This is one of the most common issues and almost always points to an incomplete chemical reaction.
Possible Causes & Solutions:
-
Cause 1: Insufficient Cure Temperature or Time. The formulation may not have received enough thermal energy to achieve a full cure.
-
Solution: Increase the curing temperature or extend the curing time. The best way to determine the optimal schedule is by using Differential Scanning Calorimetry (DSC). A residual exotherm (heat flow) on a second DSC scan of a cured sample indicates an incomplete cure.
-
-
Cause 2: Incorrect Mix Ratio. An off-ratio mix, either too much resin or too much hardener/accelerator, will leave unreacted components in the final material, leading to a soft or tacky feel.[13][14]
-
Solution: Double-check all measurements. For accuracy, measuring components by weight is highly recommended over volume.[14] Ensure all components are homogeneously mixed before curing.
-
-
Cause 3: Low Ambient Temperature. If the components or the substrate are too cold, the reaction can be significantly slowed or even stalled.[10][14]
Problem: The final cured epoxy is very brittle.
Brittleness often indicates that the polymer network is overly constrained or has developed internal stresses.
Possible Causes & Solutions:
-
Cause 1: Cure Temperature was Too High or the Ramp Rate was Too Fast. An excessively high temperature can cause a very rapid, uncontrolled exothermic reaction. This doesn't allow the polymer chains to relax, leading to built-in stress and a brittle final product.[10]
-
Solution: Lower the curing temperature. Consider implementing a staged curing profile, for example, an initial hold at a lower temperature followed by a post-cure at a higher temperature. This allows for a more controlled reaction.
-
-
Cause 2: Formulation Imbalance. While this accelerator is highly effective, its interaction with other components can sometimes lead to brittleness.[11]
-
Solution: Re-evaluate the formulation. The ratio of epoxy to DICY and the concentration of the UR500 accelerator may need adjustment. Experiment with slightly lower accelerator concentrations.
-
Problem: The measured Glass Transition Temperature (Tg) is lower than expected.
A low Tg is a direct indicator of a low cross-link density, which means the cure is incomplete.[16]
Possible Causes & Solutions:
-
Cause 1: Incomplete Cure. This is the most likely reason. As a rule, the ultimate Tg of an epoxy system cannot be significantly higher than the maximum temperature it experienced during the cure.[9][12]
-
Solution: A post-curing step is often necessary to achieve the maximum Tg. After the initial cure (gelation and solidification), subject the sample to a second heating cycle at a temperature at or slightly above the expected final Tg. This provides the necessary molecular mobility for the remaining reactive sites to find each other and complete the cross-linking process.[7]
-
-
Cause 2: Moisture Contamination. Water absorbed into the resin or hardener can act as a plasticizer, increasing molecular mobility and lowering the Tg.[8]
-
Solution: Store all components in tightly sealed containers in a dry environment.[2] Avoid curing in highly humid conditions.
-
Problem: The formulation has a short shelf life (poor latency) and gels prematurely.
The primary advantage of this accelerator is its latency. If the system is reacting at room temperature, the balance has been compromised.
Possible Causes & Solutions:
-
Cause 1: Accelerator Concentration is Too High. While higher levels of accelerator reduce cure time, they also reduce latency.[4]
-
Solution: Reduce the concentration of the accelerator. Even small adjustments can have a significant impact on shelf stability. The relationship between reactivity and stability is often a trade-off.[4]
-
-
Cause 2: Improper Storage. Storing the pre-mixed formulation at elevated temperatures will accelerate the premature reaction.
-
Solution: Store the formulation in a cool, dry place, ideally below 28°C.[1] For extended shelf life, refrigeration may be an option, but ensure components are brought back to room temperature before use to avoid moisture condensation.
-
Experimental Protocols & Data
Workflow for Optimizing a Cure Schedule
To systematically determine the ideal curing temperature and time, a combination of thermal analysis techniques is indispensable.
Sources
- 1. epoxy-c.com [epoxy-c.com]
- 2. aria.ste.free.fr [aria.ste.free.fr]
- 3. Epoxy Curing Agents & Accelerators, Epoxy Curing Accelerating Agent Produced by the China Factory [kylin-chemicals.com]
- 4. Accelerators for Latent Epoxy Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. China UR500 Urea Accelerator for Epoxy Curing TDI URON Latent Accelerator Suppliers, Factory - Price & Quotation & Free Sample - Gloriaful [glorisochem.com]
- 6. Does Cure Temperature Influence Glass Transition Temperature? | Kohesi Bond [kohesibond.com]
- 7. focenter.com [focenter.com]
- 8. m.youtube.com [m.youtube.com]
- 9. meridianadhesives.com [meridianadhesives.com]
- 10. How Does Temperature Affect the Curing of Epoxy and Polyaspartic Polyurea Resin? - Ruqinba Chemical [rqbchemical.com]
- 11. 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) | 17526-94-2 | Benchchem [benchchem.com]
- 12. meridianadhesives.com [meridianadhesives.com]
- 13. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 14. The Waiting Game: Why Your Epoxy Isn't Curing and How to Fix It - INCURE INC. [incurelab.com]
- 15. xtremepolishingsystems.com [xtremepolishingsystems.com]
- 16. mdpi.org [mdpi.org]
Technical Support Center: Synthesis and Purification of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea). The synthesis, typically achieved through the reaction of toluene-2,4-diisocyanate (TDI) with dimethylamine, is often accompanied by the formation of byproducts that can complicate purification and compromise final product purity. This guide is designed to address these challenges head-on, offering scientifically grounded solutions and practical protocols.
I. Reaction Pathway and Potential Byproducts
The desired reaction involves the nucleophilic addition of dimethylamine to the two isocyanate groups of toluene-2,4-diisocyanate. However, the high reactivity of isocyanates can lead to several side reactions, particularly in the presence of moisture.
Caption: Reaction scheme for the synthesis of the target bis-urea, highlighting potential side reactions.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete reaction due to insufficient dimethylamine or reaction time. 2. Loss of product during workup and purification. 3. Significant side reactions consuming the TDI starting material. | 1. Ensure accurate stoichiometry; a slight excess of dimethylamine can be used. Monitor the reaction by TLC or HPLC to confirm completion. 2. Minimize transfer steps. If recrystallizing, ensure the cooling process is slow to maximize crystal formation. 3. Use anhydrous solvents and reagents to minimize hydrolysis of TDI.[1][2] |
| Product is an Insoluble, Gummy Solid | Formation of high molecular weight oligomeric polyureas due to the presence of water, which hydrolyzes TDI to toluene-2,4-diamine (TDA). TDA then rapidly reacts with more TDI.[2][3][4] | Rigorously dry all solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or distilled reagents. |
| Presence of Multiple Spots on TLC/Peaks in HPLC | 1. Incomplete reaction, leaving the mono-urea intermediate. 2. Presence of TDA from TDI hydrolysis. 3. Formation of other minor byproducts. | 1. Increase reaction time or temperature (with caution) to drive the reaction to completion. 2. Purify the crude product using column chromatography or recrystallization. 3. Utilize the purification protocols detailed in this guide. |
| Difficulty in Purifying the Product by Recrystallization | 1. Incorrect choice of solvent. 2. Byproducts co-crystallizing with the product. | 1. The target molecule is moderately polar. A good starting point for recrystallization is a polar solvent like methanol or ethanol.[5] A solvent mixture, such as methanol/water or acetone/hexane, can also be effective.[6] 2. If co-crystallization is an issue, column chromatography is the recommended next step. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful synthesis?
A1: The most critical factor is the rigorous exclusion of water from the reaction mixture. Isocyanates are highly reactive towards water, leading to the formation of an unstable carbamic acid which decomposes to an amine (in this case, toluene-2,4-diamine or TDA) and carbon dioxide.[1][7] The resulting TDA is highly reactive and will consume your TDI starting material to form unwanted and often insoluble polyurea byproducts, significantly reducing your yield and complicating purification.[2][3]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method. Use a mobile phase such as ethyl acetate/hexane (e.g., 1:1 or 2:1 v/v). The starting material, TDI, will have a high Rf value. The mono-urea intermediate will be more polar and have a lower Rf, and the final bis-urea product will be the most polar with the lowest Rf value. The reaction is complete when the TDI and mono-urea spots are no longer visible. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What are the expected ¹H and ¹³C NMR chemical shifts for the final product?
A3: While the exact chemical shifts can vary depending on the solvent, typical approximate values are provided below. It is crucial to also characterize potential impurities.
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) | ~2.2 (s, 3H, Ar-CH₃), ~3.0 (s, 12H, N(CH₃)₂), ~7.0-7.5 (m, 3H, Ar-H), ~8.5-9.5 (br s, 2H, NH) | ~20 (Ar-CH₃), ~36 (N(CH₃)₂), ~120-140 (Ar-C), ~155 (C=O)[8][9] |
| Mono-Urea Intermediate | Will show a similar pattern but with signals for the remaining isocyanate group or its hydrolysis products. | The isocyanate carbon (N=C=O) would appear around 120-130 ppm. |
| Toluene-2,4-diamine (TDA) | ~2.0 (s, 3H, Ar-CH₃), ~4.5-5.5 (br s, 4H, NH₂), ~6.0-7.0 (m, 3H, Ar-H) | ~17 (Ar-CH₃), ~110-145 (Ar-C) |
Q4: Can you provide a starting protocol for purification by column chromatography?
A4: Yes. Column chromatography is effective for separating the desired bis-urea from less polar intermediates and more polar byproducts.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) to elute non-polar impurities. Gradually increase the polarity (e.g., to 1:1 or 2:3 hexane/ethyl acetate) to elute the desired product. The more polar TDA and polyurea oligomers will remain on the column or elute at very high ethyl acetate concentrations.
-
Monitoring: Collect fractions and monitor by TLC to identify those containing the pure product.
IV. Detailed Experimental Protocols
Protocol 1: Recrystallization of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
This protocol is a starting point and may require optimization.
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidates include methanol, ethanol, and acetone.[5][6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., methanol) required to fully dissolve the solid. It is advisable to add the solvent in portions and heat the mixture to a gentle boil between additions.[10]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: HPLC Analysis
This method is suitable for assessing the purity of the final product and for reaction monitoring.
-
Column: A reversed-phase C18 column is a common choice.[11]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a good starting point. For example, a gradient from 30% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.[12]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent like acetonitrile.
V. Troubleshooting Workflow
Caption: A workflow for the purification and analysis of the crude product.
VI. References
-
Yakshin, V. V., et al. (2004). Hydrolytic stability of toluene diisocyanate and polymeric methylenediphenyl diisocyanate based polyureas under environmental conditions. Environmental Science & Technology, 38(16), 4423-4428. [Link]
-
Separation Methods Technologies. (n.d.). Urea Columns. Retrieved from [Link]
-
Nguyen, M. T., et al. (2016). Catalytic Effects of Water Clusters on the Hydrolysis of Toluene-2,4-diisocyanate: A DFT Study. Bulletin of the Chemical Society of Japan, 89(7), 834-842. [Link]
-
Wikibooks. (n.d.). Organic Chemistry/Isocyanate. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). [Link]
-
American Chemistry Council. (n.d.). TDI in the Environment. Retrieved from [Link]
-
Analysis of Urea. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolytic Stability of Toluene Diisocyanate and Polymeric Methylenediphenyl Diisocyanate Based Polyureas under Environmental Conditions. [Link]
-
Gylseth, B., & Skaug, V. (1985). Use of HPLC for the analytical determination of diisocyanates and acid anhydrides in the air of working environments. OSTI.GOV. [Link]
-
ResearchGate. (n.d.). Schematic hydrolysis of an aromatic isocyanate and subsequent formation of a substituted urea. [Link]
-
ResearchGate. (2018). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. [Link]
-
Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]
-
Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates. [Link]
-
ResearchGate. (n.d.). Chemical shifts of the carbonyl carbons and N-H groups in the 13 C and 1 H NMR spectra. [Link]
-
Quora. (2018). Why is methanol used in recrystallization of urea?. [Link]
-
ResearchGate. (2015). Will urea do harm to the HPLC column?. [Link]
-
Wikipedia. (n.d.). Toluene diisocyanate. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XIX. exo-Isomers of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas. [Link]
-
ResearchGate. (n.d.). Synthesis of mono-and N,N-disubstituted ureas. [Link]
-
ResearchGate. (n.d.). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XII. N-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas. [Link]
-
Journal of Medicinal Chemistry. (2020). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Hexamethylene diisocyanate. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]
-
Google Patents. (n.d.). Method of detecting isocyanates.
-
Chromatography Forum. (2013). Urea analysis HPLC/ C18 column. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Journal of Food Science and Technology. (2015). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. [Link]
-
SpectraBase. (n.d.). N,N-Dimethylurea - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethylene urea on Newcrom R1 HPLC column. Retrieved from [Link]
-
RSC Publishing. (2014). HPLC-UV and HPLC-ESI + -MS/MS analysis of free monomeric methylene diphenyl diisocyanate in polyurethane foams and prepolymers after stabilization with NBMA a new derivatizating agent. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294). Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethylurea. Retrieved from [Link]
-
ResearchGate. (n.d.). Dominant metabolite or reaction product of 2,4-toluene diisocyanates. [Link]
-
YouTube. (2016). Technique Series: Recrystallization (urea as an example). [Link]
-
Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]
-
SpectraBase. (n.d.). Urea (Prill) - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]
-
Journal of Organic Chemistry. (2015). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
PubMed. (2013). Modeling formation and distribution of toluene-2,4-diamine (TDA) after spillage of toluene-2,4-diisocyanate (TDI) into a river. [Link]
-
Environmental Protection Agency. (n.d.). Toluene Diisocyanate (TDI) and related compounds. [Link]
Sources
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- 3. Hydrolytic stability of toluene diisocyanate and polymeric methylenediphenyl diisocyanate based polyureas under environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
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- 10. youtube.com [youtube.com]
- 11. Urea analysis HPLC/ C18 column - Chromatography Forum [chromforum.org]
- 12. Use of HPLC for the analytical determination of diisocyanates and acid anhydrides in the air of working environments (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Enhancing the Shelf Stability of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) Formulations
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), CAS No. 17526-94-2. This document provides in-depth guidance, troubleshooting, and experimental protocols for researchers, scientists, and formulation development professionals working to enhance the shelf stability of this molecule. As a substituted bis-urea compound, its stability is primarily influenced by hydrolysis, photodegradation, and temperature. This guide is structured to help you diagnose and solve common stability challenges you may encounter.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the formulation and storage of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea).
Q1: The pH of my aqueous formulation is increasing over time, and I'm losing potency. What is the likely cause?
A: This is a classic sign of urea hydrolysis. The urea linkages in the molecule are susceptible to breaking down in the presence of water, a process that can be catalyzed by acidic or basic conditions.[1][2] One of the primary degradation products is ammonia.[2] The formation of ammonia, a weak base, increases the pH of the formulation. This pH increase can, in turn, accelerate the rate of further hydrolysis, creating a cycle of escalating degradation. Studies on urea stability show it is most stable in a pH range of 4 to 8, with an ideal pH often cited as 6.0-6.2.[2][3][4]
Q2: What are the primary degradation pathways I should be concerned about for this molecule?
A: Based on its bis-urea structure and aromatic core, you should be concerned with three primary degradation pathways:
-
Hydrolysis: Cleavage of the urea bonds, especially in aqueous solutions, leading to loss of the parent molecule and formation of amine and ammonia/isocyanate-related impurities.[1]
-
Photodegradation: Exposure to UV or even ambient light can induce degradation. For urea-type compounds, this often involves radical processes, oxidation of alkyl side-chains (the dimethyl and methyl groups), and modification of the aromatic ring.[5] This can lead to potency loss and the formation of colored degradants.
-
Oxidation: The aromatic ring and the methyl group attached to it are potential sites for oxidation, which can be accelerated by heat, light, and the presence of metal ion impurities.
Q3: My solid formulation is stable, but when I prepare a liquid formulation for testing, I see rapid degradation. Why?
A: The presence of a solvent, particularly water, is the most significant factor. The molecule is practically insoluble in water, but even in mixed-solvent systems or suspensions, sufficient water can enable hydrolysis.[6] In a solid, crystalline state, the molecule's mobility is restricted, and it is less exposed to environmental factors like moisture, dramatically slowing degradation rates. Once dissolved, the molecule is fully solvated and susceptible to solution-based degradation mechanisms like hydrolysis.[2][3]
Q4: My formulation is turning yellow after storage, especially when exposed to light. What is happening?
A: The yellowing, or discoloration, is a strong indicator of photodegradation or oxidation. Aromatic compounds, upon degradation, can form chromophores (light-absorbing structures) that impart color. Photolytic processes can generate radical species that lead to dimerization or the formation of complex colored byproducts like azo compounds, which are known for their carcinogenicity.[5]
Q5: Can I just use a few drops of acid or base to adjust the pH to 6.0 instead of using a buffer system?
A: While you can achieve an initial target pH this way, it is not a robust strategy for stability. As hydrolysis proceeds, it generates ammonia, which will consume the added acid and cause the pH to rise.[2] A buffer system (e.g., a lactate or citrate buffer) is essential because it resists changes in pH by neutralizing the generated ammonia, thereby maintaining the pH within the optimal stability range for a longer duration.[3][7][8] The choice and concentration of the buffer are critical formulation parameters.
Troubleshooting Guide: From Diagnosis to Solution
This guide provides a systematic approach to identifying and resolving specific stability issues.
Scenario 1: Rapid Loss of Potency in Aqueous or Mixed-Solvent Formulations
-
Symptoms: HPLC analysis shows a significant decrease in the main peak area over a short period (days to weeks) at room temperature. New impurity peaks are observed, and the pH of the solution is drifting upwards.
-
Primary Suspect: Hydrolysis.
Caption: Troubleshooting Flowchart for Potency Loss.
-
Confirm Hydrolysis: Perform a forced degradation study (see Protocol 1) under acidic and basic conditions. The significant degradation observed will confirm susceptibility to hydrolysis.
-
Implement pH Control: The most effective countermeasure is a robust buffer system.
-
Why it works: A buffer neutralizes the ammonia generated during hydrolysis, preventing the auto-accelerated degradation caused by a rising pH.[7][8]
-
Recommendation: Start with a citrate or lactate buffer system to maintain a target pH between 5.5 and 6.5.[3] The required buffer capacity will depend on the concentration of the active compound and the expected rate of degradation.
-
-
Reduce Water Activity: If possible, reformulate to reduce the concentration of water.
-
Why it works: Hydrolysis is a bimolecular reaction requiring water. Reducing water's availability or replacing it with non-aqueous solvents like isopropanol or propylene glycol can drastically slow the degradation rate.[2][3][4]
-
Recommendation: Evaluate a range of co-solvent concentrations. Propylene glycol can also act as a humectant, further controlling water activity.[9]
-
-
Control Temperature: Store formulations at recommended refrigerated conditions (2-8°C).[10]
Scenario 2: Discoloration and/or Potency Loss on Exposure to Light
-
Symptoms: The formulation (solid or liquid) turns yellow or brown after exposure to ambient or UV light. HPLC analysis may show a cluster of new, small impurity peaks.
-
Primary Suspect: Photodegradation.
-
Primary Packaging: The first line of defense is light-protective packaging.
-
Why it works: Opaque or amber-colored containers (e.g., amber glass vials, opaque HDPE bottles) physically block the UV and visible light wavelengths that initiate photodegradation.
-
Recommendation: Conduct a photostability study comparing the formulation in clear containers versus amber or opaque containers to quantify the protective effect.
-
-
Antioxidants (for liquid formulations): Consider adding an antioxidant to the formulation.
-
Why it works: Photodegradation often proceeds via free-radical mechanisms.[5] Antioxidants act as radical scavengers, terminating the chain reaction before it can degrade the active molecule.
-
Recommendation: Screen antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Vitamin E (tocopherol) at typical concentrations (e.g., 0.01% - 0.1%).
-
-
Headspace Inerting: For liquid formulations, purging the container headspace with an inert gas can help.
-
Why it works: This measure displaces oxygen, which can participate in and accelerate photo-oxidative degradation pathways.
-
Recommendation: Use nitrogen or argon gas to purge the vial or bottle headspace before sealing.
-
Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To identify the likely degradation pathways and products for 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) and to ensure the analytical method is stability-indicating.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. Include an unstressed control sample kept under normal conditions.
| Stress Condition | Reagent/Condition | Incubation Time & Temperature | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C | To test susceptibility to acid-catalyzed hydrolysis. |
| Base Hydrolysis | 0.1 M NaOH | 2 hours at 60°C | To test susceptibility to base-catalyzed hydrolysis. |
| Oxidation | 3% H₂O₂ | 24 hours at RT | To test susceptibility to oxidation. |
| Thermal | Store solution at 80°C | 48 hours | To test for thermolytic degradation. |
| Photolytic | Expose to ICH Q1B light | Per ICH guidelines | To test for photodegradation. |
-
Neutralization & Analysis:
-
After incubation, cool samples to room temperature.
-
Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to the target analytical concentration.
-
Analyze all samples (including the control) using a suitable HPLC method (see Protocol 2).
-
-
Data Interpretation:
-
Aim for 5-20% degradation of the main peak.
-
Confirm that the impurity peaks are well-separated from the main peak (peak purity analysis is recommended). This validates the method as "stability-indicating."
-
The conditions that cause significant degradation point to the primary stability liabilities of the molecule.
-
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a quantitative analytical method capable of separating the intact active compound from its potential degradation products.
Caption: Workflow for Stability-Indicating HPLC Method Development.
Starting Point Methodology:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the absorbance maximum (λmax) of the compound (determine by running a UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Optimization:
-
Inject the stressed samples from the forced degradation study.
-
Adjust the gradient slope, buffer pH, and organic modifier (e.g., switch to methanol) to achieve baseline separation (>1.5 resolution) between the parent peak and all major degradation product peaks.
References
-
Lányi, A., & Dinya, Z. (2003). Study of the photodegradation of urea-type herbicides by capillary gas chromatography. Journal of Chromatographic Science, 41(8), 418-425. [Link]
-
LookChem. (n.d.). 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea). Retrieved from LookChem website. [Link]
-
Vaiano, V., Sacco, O., Di Capua, G., Femia, N., & Sannino, D. (2019). Use of Visible Light Modulation Techniques in Urea Photocatalytic Degradation. Water, 11(8), 1642. [Link]
-
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of cosmetic science, 65(3), 185–195. [Link]
-
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Semantic Scholar. [Link]
-
Chemists Corner. (2019, May 20). Improving urea's stability in cream. [Link]
-
Chemists Corner. (2017, May 2). Improving urea's stability in cream. [Link]
-
Macomber, R. S., & Nantz, M. H. (1998). Decomposition of Alkyl-Substituted Urea Molecules at a Hydroxide-Bridged Dinickel Center. Inorganic Chemistry, 37(13), 3328–3334. [Link]
-
Chemists Corner. (2019, May 21). Improving urea's stability in cream. [Link]
-
Chemists Corner. (2017, May 4). Improving urea's stability in cream. [Link]
-
Popa, V. I., & Santos, J. (2015). Synthesis of Urea Derivatives Using Tienmann Rearrangement. In Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Bentham Science Publishers. [Link]
-
ResearchGate. (n.d.). Stability of urea in solution and pharmaceutical preparations. [Link]
-
PubChem. (n.d.). 3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea). Retrieved from PubChem. [Link]
-
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of the Society of Cosmetic Chemists, 65(3), 185-195. [Link]
-
ResearchGate. (n.d.). Improvement of storage stability of UF resins by adding caprolactam. [Link]
-
Chemists Corner. (2021, November 25). Stability of Urea in Cosmetic Formulations. [Link]
-
Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. chemistscorner.com [chemistscorner.com]
- 8. chemistscorner.com [chemistscorner.com]
- 9. chemistscorner.com [chemistscorner.com]
- 10. 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)|lookchem [lookchem.com]
Technical Support Center: One-Component Epoxy Formulations Featuring 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
Welcome to the technical support center for one-component (1K) epoxy systems accelerated with 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea). This urea-based compound, also known by trade names such as DYHARD® UR500 or IsoQure® UR 500, is a highly effective latent accelerator.[1][2][3] It is designed to provide an optimal balance between long shelf life at ambient temperatures and rapid cure rates at elevated temperatures, a critical requirement in applications ranging from high-tech carbon fiber composites to structural adhesives.[3][4]
This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable insights into preventing and resolving common issues, particularly premature curing. We will delve into the causality behind formulation choices and troubleshooting steps, ensuring scientific integrity and practical utility.
Section 1: Troubleshooting Guide - Premature Curing & Formulation Instability
Premature curing, or a loss of latency, is characterized by a significant viscosity increase over time, rendering the one-component epoxy system unusable before its intended heat-activated cure. This section addresses this and related problems in a direct question-and-answer format.
| Problem/Observation | Potential Root Cause(s) | Recommended Action & Scientific Rationale |
| Viscosity of the 1K epoxy formulation is doubling in less than the expected shelf life (e.g., < 3 months). | 1. Inappropriate Storage Temperature: The formulation has been stored at temperatures exceeding the recommended limits (typically below 28°C).[3][4] | Action: Immediately transfer the formulation to a controlled, cool, and dry environment. Rationale: 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is a latent, or "blocked," accelerator.[4] Its latency is temperature-dependent. Elevated ambient temperatures can provide sufficient energy to slowly initiate the decomposition of the urea derivative, releasing catalytically active dimethylamine and reactive isocyanates, which begins the cross-linking process prematurely.[3][4] |
| 2. Moisture Contamination: Water has been introduced into the formulation from raw materials, processing equipment, or atmospheric humidity. | Action: Implement stringent moisture control. Use dried fillers and resins, purge mixing vessels with dry nitrogen, and store the final formulation in tightly sealed containers with desiccant packs. Rationale: Moisture can interfere with the epoxy curing chemistry.[5][6] While the primary activation mechanism for the urea is heat, water can react with other components or influence the solubility of the accelerator, potentially reducing stability and leading to a gradual viscosity increase.[7] | |
| 3. Incompatible Formulation Component: An acidic or highly reactive filler, additive, or resin modifier is present in the system. | Action: Review the entire formulation for chemical compatibility. Conduct a stability study omitting the suspect component. Rationale: The stability of the urea accelerator can be compromised by certain chemical species. For instance, acidic compounds can catalyze the dissociation of the urea, undermining its latency and triggering a slow cure at room temperature. | |
| The epoxy system gels or solidifies rapidly during the high-shear mixing/dispersion stage. | 1. Excessive Frictional Heat: The high-speed dispersion process is generating localized temperatures exceeding the activation threshold of the accelerator. | Action: Utilize a jacketed mixing vessel with coolant circulation. Reduce the mixing speed (rpm) and/or process smaller batch sizes to improve heat dissipation. Monitor the batch temperature in real-time with a thermocouple. Rationale: The activation of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is initiated by heat.[8] While the bulk temperature may seem low, the energy at the tips of a high-shear blade can create localized hot spots sufficient to trigger the curing reaction. |
| Cured epoxy exhibits brittleness and poor mechanical properties despite a normal cure cycle. | 1. Poor Accelerator Dispersion: The micronized urea powder is not homogeneously distributed throughout the resin matrix. | Action: Optimize the dispersion process. Use a three-roll mill or high-shear disperser for an adequate duration to ensure a uniform particle size distribution, typically with particles under 10 µm.[9] Consider using a pre-dispersed paste version of the accelerator.[9] Rationale: The accelerator's efficiency depends on its uniform presence at the molecular level once activated. Poor dispersion leads to resin-rich and accelerator-rich domains. The former will be under-cured, and the latter may become brittle, compromising the overall integrity of the thermoset.[10] |
| 2. Incorrect Accelerator Concentration: The loading of the urea accelerator is too high relative to the epoxy resin and primary hardener (e.g., dicyandiamide). | Action: Re-evaluate the formulation based on the manufacturer's technical data sheet, typically 0.5-5.0 parts per 100 parts of epoxy resin.[1] Conduct a ladder study to determine the optimal concentration for your specific system and performance requirements. Rationale: While the accelerator is crucial for lowering the cure temperature, an excess can lead to an overly rapid, uncontrolled exothermic reaction. This can create internal stresses and a non-ideal network structure, resulting in brittleness.[11] |
Section 2: Mechanism of Latency and Activation
Understanding the chemical principles governing the accelerator's function is key to troubleshooting. 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) provides latency because it is a solid, relatively insoluble in the epoxy resin at room temperature, and chemically stable.[12] Upon heating, it undergoes a dissociation reaction.
Caption: Mechanism of thermal activation for the urea accelerator.
This dissociation yields two key species:
-
Dimethylamine (DMA): A catalytically active tertiary amine that dramatically accelerates the reaction between the epoxy resin and the primary hardener, dicyandiamide (DICY).[3][4]
-
Aromatic Isocyanates: These highly reactive intermediates can react with epoxy groups to form oxazolidinone rings, creating additional cross-links within the polymer network and enhancing the final properties of the cured material.[3][4]
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the typical activation temperature for 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)? A: The activation temperature is generally above 130°C.[3][4] Significant acceleration and short cure cycles are typically achieved at temperatures between 130°C and 150°C.[4][13] However, some systems may see activity at temperatures as low as 100-120°C, especially with prolonged heating times.[1]
Q2: Can I use this accelerator with hardeners other than dicyandiamide (DICY)? A: While it is most commonly used and optimized for DICY-cured systems, substituted ureas can also act as accelerators for other latent hardeners, such as acid anhydrides.[14] However, the efficiency and latency profile will differ, and thorough testing is required to validate performance.
Q3: How does the particle size of the accelerator affect my formulation? A: A smaller particle size (typically < 10 µm) is crucial for achieving a stable, homogeneous dispersion in the liquid resin.[9] Poor dispersion can lead to inconsistent curing, reduced mechanical properties, and potential settling of the accelerator during storage.[9][11]
Q4: My lab has high humidity. What specific precautions should I take? A: High humidity is a significant risk factor for premature curing.[5][15] Water vapor can be absorbed by hygroscopic components (like certain fillers) and interfere with the curing chemistry.[6][16] To mitigate this:
-
Work in a climate-controlled environment with relative humidity below 60%.
-
Thoroughly dry all solid components (fillers, etc.) in an oven before use.
-
Use a dry nitrogen blanket during mixing and packaging.
-
Ensure storage containers are hermetically sealed.
Q5: The technical data sheet mentions a shelf life of 6-12 months. What defines the "end of shelf life" for a 1K epoxy? A: The end of shelf life is typically defined as the point at which the initial viscosity of the formulation has doubled.[12] This is a practical measure indicating that the premature curing process has advanced to a degree that could negatively impact application (e.g., dispensing) and final properties.
Section 4: Experimental Protocol - Assessing Storage Stability
This protocol provides a standardized method for evaluating the shelf life of your one-component epoxy formulation.
Objective: To determine the storage stability of a 1K epoxy formulation by monitoring viscosity changes over time at ambient and elevated temperatures.
Materials & Equipment:
-
Digital Viscometer (e.g., Brookfield type with appropriate spindle)
-
Forced air convection oven
-
Temperature and humidity-controlled chamber/room
-
Airtight storage containers (e.g., metal cans or high-density polyethylene cartridges)
-
High-shear laboratory mixer/disperser
-
Vacuum chamber for degassing
Methodology:
-
Formulation Preparation: a. Prepare the epoxy formulation according to your standard procedure, ensuring all components, including the 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), are accurately weighed and homogeneously dispersed. b. After mixing, degas the formulation under vacuum until bubbling ceases to remove entrapped air.[11]
-
Initial Viscosity Measurement (T=0): a. Allow the formulation to equilibrate to a standard temperature (e.g., 25°C). b. Measure the initial viscosity using the viscometer. Record the spindle, speed (RPM), and temperature. This is your baseline reading.[11]
-
Sample Storage: a. Aliquot the formulation into several airtight containers. b. Store one set of samples under controlled ambient conditions (e.g., 23-25°C). c. For an accelerated aging study, store a second set of samples at an elevated temperature (e.g., 40°C). This will accelerate degradation and provide a faster, albeit predictive, assessment of stability.
-
Periodic Viscosity Monitoring: a. At regular intervals (e.g., Day 1, Week 1, Week 2, Week 4, and monthly thereafter), remove a sample container from each storage condition.[11] b. Allow the sample to fully equilibrate to the measurement temperature (25°C). c. Measure the viscosity using the exact same parameters (spindle, RPM) as the initial measurement.
-
Data Analysis & Interpretation: a. Plot viscosity versus time for each storage condition. b. Determine the time required for the viscosity to double from its initial value. This is the working shelf life under that specific storage condition. c. A formulation with good latency, accelerated by 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), should exhibit a very gradual viscosity increase at ambient temperature, often remaining stable for over 6 months.[1]
Caption: Workflow for evaluating the storage stability of 1K epoxy.
References
- Accio. (2025, September 7). Single-Component Epoxy: What You Need to Know.
- Polymer Innovation Blog. (2023, January 16). Accelerators for Latent Epoxy Curing Agents.
- RBH Ltd. The Evaluation of Various Substituted Ureas as Latent Accelerators for Dicyandiamide Cured Epoxy Resin Formulations.
- Kautschuk Group. IsoQure® UR 500.
- ACS Publications. (2025, August 28). Synthesis and Properties of an Imidazole Urea-Coordination Dual-Dynamic Cross-Linked Latent Accelerator and Its Recyclable One-Component Epoxy Resin. Macromolecules.
- Assembly Magazine. (2004, April 1). Epoxies: One Component or Two?.
- AZoM. (2023, January 18). An Introduction to One Part Epoxy Systems.
- ARIA. AlzChem Dyhard UR500 - Product Information.
- Google Patents. (2007). US20070027274A1 - Use of urea derivatives as accelerators for epoxy resins.
- Alzchem Group. DYHARD® UR500.
- Appli-Tec. (2024, July 3). A Primer on One-Component Epoxy and its Advantages in Industrial Applications.
- Kautschuk Group. IsoQure® UR 500.
- Kautschuk Group. IsoQure UR 500 LER 50.
- ProQuest. Effects of moisture on the properties of epoxies and carbon-epoxy composite laminates.
- Duraamen. (2025, August 30). How Substrate Moisture Affects Long-Term Epoxy Performance.
- Just Resin. (2022, February 9). Understanding the Effect of Humidity on Epoxy.
- ArtResin. (2023, July 4). How Does Moisture Affect Epoxy Resin?.
- Google Patents. (2011). US20110065958A1 - Low Temperature Curable Epoxy Compositions Containing Urea Curatives.
- ArmorPoxy. Epoxy Troubleshooting Guide.
- Benchchem. 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea).
Sources
- 1. aria.ste.free.fr [aria.ste.free.fr]
- 2. DYHARD® UR500 | Alzchem Group [alzchem.com]
- 3. IsoQure® UR 500 - Kautschuk Group [kautschuk.com]
- 4. epoxy-c.com [epoxy-c.com]
- 5. nationalconcretepolishing.net [nationalconcretepolishing.net]
- 6. artresin.com [artresin.com]
- 7. "Effects of moisture on the properties of epoxies and carbon-epoxy comp" by Nathan Sharp [docs.lib.purdue.edu]
- 8. unitedresin.com [unitedresin.com]
- 9. kautschuk.com [kautschuk.com]
- 10. 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) | 17526-94-2 | Benchchem [benchchem.com]
- 11. rbhltd.com [rbhltd.com]
- 12. Accelerators for Latent Epoxy Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
- 13. azom.com [azom.com]
- 14. US20110065958A1 - Low Temperature Curable Epoxy Compositions Containing Urea Curatives - Google Patents [patents.google.com]
- 15. concretecoatingsealers.com.au [concretecoatingsealers.com.au]
- 16. justresin.com.au [justresin.com.au]
Challenges in scaling up the synthesis of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
Prepared by the Senior Application Scientist Team
Welcome to the dedicated technical support guide for the synthesis of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), a key compound in materials science and polymer chemistry.[1] This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into navigating the challenges of its synthesis, particularly during scale-up. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can anticipate, troubleshoot, and resolve issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most reliable synthetic route for 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)?
A1: The most common and industrially relevant synthesis involves the reaction of toluene-2,4-diisocyanate (TDI) with two equivalents of dimethylamine.[2] This is a nucleophilic addition reaction where the nitrogen atom of dimethylamine attacks the electrophilic carbon atom of the isocyanate groups. The reaction is typically performed in an anhydrous solvent to prevent unwanted side reactions.
Q2: What are the most critical parameters to control during this synthesis?
A2: The three most critical parameters are:
-
Strict Anhydrous Conditions: Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that quickly decomposes into an amine and carbon dioxide. This side reaction consumes the starting material and introduces impurities.
-
Temperature Control: The reaction is highly exothermic. Uncontrolled temperature can lead to runaway reactions and the formation of undesired byproducts, such as allophanates or isocyanurates, which can complicate purification and reduce yield.
-
Stoichiometry: A precise 2:1 molar ratio of dimethylamine to toluene-2,4-diisocyanate is crucial. An excess of dimethylamine is often used to ensure complete conversion of the diisocyanate, but a large excess can make purification more difficult.
Q3: What are the primary safety hazards associated with this synthesis?
A3: Toluene-2,4-diisocyanate (TDI) is the main hazard. It is a potent respiratory sensitizer and can cause severe irritation to the eyes, skin, and respiratory tract. Dimethylamine is a flammable and corrosive gas or liquid. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q4: How can I confirm the identity and purity of the final product?
A4: Standard analytical techniques are sufficient. The product's identity can be confirmed using ¹H NMR and ¹³C NMR spectroscopy to verify the chemical structure and FTIR spectroscopy to identify the characteristic urea carbonyl (C=O) stretch. Purity is typically assessed by measuring the melting point, which should be sharp and within the expected range (literature values range from 176°C to 195°C), and by techniques like High-Performance Liquid Chromatography (HPLC).[1][2]
Troubleshooting Guide: From Lab Bench to Scale-Up
This section addresses specific issues you may encounter during synthesis and scale-up, framed in a practical question-and-answer format.
Issue 1: Low or Non-Existent Product Yield
Question: My reaction resulted in a very low yield, or I only recovered starting materials. What went wrong?
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Moisture Contamination | Isocyanate groups (-N=C=O) react readily with water to form an unstable carbamic acid, which then decarboxylates to form an amine. This new amine can react with another isocyanate molecule, leading to undesired urea linkages and oligomeric byproducts, consuming your starting material. | 1. Dry all glassware in an oven at >120°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon). 2. Use anhydrous solvents. Purchase high-grade anhydrous solvents or dry them using appropriate methods (e.g., distillation over sodium/benzophenone for THF, or using molecular sieves). 3. Handle reagents under inert gas. Use syringe and cannula techniques for liquid transfers. |
| Degraded TDI Reagent | Toluene-2,4-diisocyanate can dimerize or trimerize over time, especially if exposed to moisture or contaminants. This reduces the concentration of active isocyanate groups available for the reaction. | 1. Use a fresh bottle of TDI or one that has been properly stored under an inert atmosphere. 2. Visually inspect the TDI. It should be a clear, colorless to pale yellow liquid. If it is cloudy or contains solid precipitates, it has likely degraded. 3. Consider titrating the isocyanate content (NCO value) of the starting material before use to confirm its activity. |
| Incorrect Stoichiometry | An insufficient amount of dimethylamine will result in incomplete conversion of the diisocyanate, leaving unreacted starting material. | 1. Recalculate the molar equivalents required for the reaction. Ensure you are using the correct molecular weights and densities. 2. Use a slight excess (e.g., 2.1 - 2.2 equivalents) of dimethylamine to drive the reaction to completion. |
| Inadequate Temperature | While the reaction is exothermic, it still requires sufficient initial energy to proceed at a reasonable rate. If the reaction is run at too low a temperature, it may be kinetically too slow. | 1. Monitor the internal reaction temperature. Do not rely on the bath temperature. 2. Typically, the reaction is initiated at a low temperature (e.g., 0-5°C) during the addition of dimethylamine and then allowed to warm to room temperature to ensure completion.[3] |
Issue 2: Product is an Inseparable Oil or Gummy Solid
Question: The reaction produced a sticky, non-crystalline material instead of the expected white powder. How can I isolate my product?
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Formation of Oligomers/Polymers | This is a common issue during scale-up. If the dimethylamine is not dispersed quickly enough, localized "hot spots" of high TDI concentration can form, leading to chain extension reactions and the formation of higher molecular weight species that inhibit crystallization. | 1. Improve mixing efficiency. Use an overhead mechanical stirrer for larger scale reactions instead of a magnetic stir bar. Ensure the vortex is sufficient to quickly disperse added reagents. 2. Control the addition rate. Add the dimethylamine solution slowly and sub-surface if possible to ensure rapid mixing with the bulk solution. 3. Dilute the reaction. Running the reaction at a lower concentration can sometimes reduce the rate of polymerization relative to the desired reaction. |
| Residual Solvent | Solvents like DMF or NMP, while good for solubility, have high boiling points and can be difficult to remove completely, leaving an oily residue.[4] | 1. Perform a solvent swap. After the reaction, precipitate the crude product by adding a non-solvent (e.g., water). 2. Wash the crude product. Slurry the crude solid in a solvent in which the product is poorly soluble but impurities are soluble (e.g., diethyl ether or hexanes) to wash away residual high-boiling solvents. 3. Dry under high vacuum at an elevated temperature (e.g., 60-80°C) for an extended period. |
Issue 3: Difficulty with Purification by Recrystallization
Question: I am unable to get my product to crystallize from the recommended ethanol/water system. What should I do?
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| High Impurity Load | If the crude product contains a significant amount of impurities, they can act as "crystal poisons," disrupting the lattice formation and preventing crystallization. | 1. Pre-purification: Before attempting recrystallization, wash the crude solid thoroughly with water and then a non-polar solvent like hexane to remove unreacted starting materials and non-polar byproducts. 2. Activated Carbon Treatment: Dissolve the crude product in the hot recrystallization solvent and add a small amount of activated carbon to adsorb colored and polymeric impurities. Filter the hot solution through celite before allowing it to cool. |
| Incorrect Solvent Polarity | The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The ethanol/water system works by dissolving the product in hot ethanol and then reducing its solubility by adding water as an anti-solvent.[2] | 1. Optimize the solvent ratio. Start by dissolving the product in a minimal amount of boiling ethanol. Then, add hot water dropwise until the solution just becomes cloudy. Add a few more drops of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly. 2. Try alternative solvent systems. Consider other polar solvents like isopropanol or acetone, potentially with water or heptane as an anti-solvent. |
| Cooling Too Rapidly | Rapid cooling promotes the formation of small, impure crystals or causes the product to "oil out" of the solution. | 1. Slow, controlled cooling. Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Insulating the flask can help. 2. Induce crystallization. If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous successful batch. 3. Once crystals have formed at room temperature, cool the flask further in an ice bath or refrigerator to maximize recovery. |
Experimental Protocols & Workflows
Protocol 1: Lab-Scale Synthesis (Illustrative)
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Reagents: Dissolve toluene-2,4-diisocyanate (1.0 eq) in anhydrous toluene. Separately, prepare a solution of dimethylamine (2.1 eq) in anhydrous toluene.
-
Reaction: Cool the TDI solution to 0°C using an ice bath. Add the dimethylamine solution dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 4-6 hours. The product will typically precipitate as a white solid.
-
Workup: Filter the reaction mixture through a Büchner funnel. Wash the collected solid sequentially with cold toluene and then hexane to remove unreacted starting materials and soluble impurities.
-
Drying: Dry the white solid in a vacuum oven at 60°C overnight.
Protocol 2: Purification via Recrystallization
-
Dissolution: Place the crude, dried product in an Erlenmeyer flask. Add a minimal amount of hot ethanol (~80°C) while stirring until the solid is fully dissolved.[2]
-
Anti-Solvent Addition: Slowly add deionized water to the hot solution until a persistent cloudiness appears.[2]
-
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate, resulting in a clear, saturated solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in a refrigerator (4°C) for several hours.[2]
-
Isolation: Collect the resulting white crystals by vacuum filtration, wash with a cold 50:50 ethanol/water mixture, and dry under vacuum.
Visualization of Synthesis Workflow
Caption: Overall workflow for the synthesis and purification of the target compound.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common synthesis issues.
References
-
PubChem. 4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea). National Center for Biotechnology Information. Available from: [Link].
-
LookChem. 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea). Available from: [Link].
Sources
Technical Support Center: Navigating Inconsistent Results in Cytotoxicity Assays with Urea Compounds
Welcome to the Technical Support Center for troubleshooting cytotoxicity assays involving urea-based compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistency in their experimental results. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions and obtain robust, reproducible data.
This guide is structured in a question-and-answer format to directly address the common challenges associated with the unique chemical and biological properties of urea compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound-Related Issues
Question 1: I'm observing precipitate in my culture wells after adding my urea compound. How can I address this solubility issue?
Poor solubility is a frequent challenge with urea derivatives, which can lead to inaccurate dosing and inconsistent cytotoxic effects[1]. The formation of precipitate indicates that the compound concentration exceeds its solubility limit in the cell culture medium.
Root Cause Analysis:
-
Intrinsic Poor Solubility: Many urea-containing drugs exhibit poor pharmacokinetic properties due to solubility and permeability issues[1]. The planar structure of some urea derivatives can promote crystal packing, reducing solubility[1].
-
Solvent Mismatch: The solvent used to dissolve the compound (e.g., DMSO) may be miscible with the medium, but the compound itself is not soluble in the final aqueous environment.
-
Interaction with Medium Components: Components in the cell culture medium, such as salts and proteins, can influence the solubility of your compound.
Troubleshooting Steps:
-
Determine the Compound's Solubility Limit: Before conducting a full cytotoxicity experiment, perform a preliminary solubility test. Prepare a serial dilution of your compound in the cell culture medium and visually inspect for precipitation under a microscope after a short incubation.
-
Optimize the Solvent and Concentration: While DMSO is a common solvent, its final concentration in the culture medium should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity[2]. If solubility is still an issue, consider alternative solvents, though their compatibility with your cell line must be verified.
-
Employ Solubilization Strategies: For urea derivatives, hydrotropic solubilization using agents like butylurea or ethylurea has been shown to be effective for some poorly soluble drugs[1][3]. However, the cytotoxic potential of these agents themselves must be assessed.
-
Modify the Compound Structure: In the drug development phase, medicinal chemists can disrupt the planarity of urea derivatives by adding substituents to improve solubility[1].
Question 2: My results are inconsistent between experiments performed on different days. Could the stability of my urea compound stock solution be a factor?
Yes, the stability of urea and its derivatives in solution is a critical factor that is often overlooked. Urea solutions, particularly when not handled correctly, can degrade, leading to a loss of potency and inconsistent results.
Root Cause Analysis:
-
Formation of Isocyanate: In solution, urea exists in equilibrium with ammonium cyanate. Upon heating, urea can decompose to form isocyanate, which is highly reactive[4]. This can lead to the carbamylation of your protein of interest or other proteins in the culture medium, causing artifacts[4].
-
pH and Temperature Dependence: The stability of urea in solution is pH and temperature-dependent. Urea is most stable in a pH range of 4-8[5][6]. Stability decreases as the temperature rises[5][6].
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: It is highly recommended to prepare fresh urea stock solutions for each experiment[4].
-
Proper Storage: If storage is unavoidable, store stock solutions in aliquots at -20°C to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Controlled Dissolution: When preparing stock solutions, do not heat them above 30°C[4][7][8]. Gentle warming and stirring are sufficient for dissolution[8].
-
Use Deionized Solutions: It is good practice to use high-purity, deionized water or buffer to prepare stock solutions to avoid contaminants that could accelerate degradation[7].
Section 2: Biological and Assay-Specific Interference
Question 3: My MTT/XTT assay shows a decrease in cell viability, but my LDH assay does not show a corresponding increase in cytotoxicity. What could be happening?
This discrepancy often points to a compound that affects cellular metabolism without causing immediate cell membrane rupture, or to an interference of the compound with the assay chemistry itself.
Root Cause Analysis:
-
Metabolic Inhibition vs. Cytotoxicity: Tetrazolium-based assays like MTT and XTT measure mitochondrial metabolic activity. A reduction in signal could indicate a cytostatic effect (inhibition of proliferation) or metabolic dysfunction, rather than outright cell death (cytotoxicity) which is measured by LDH release from compromised cell membranes[9].
-
Induction of Oxidative Stress: Urea and some of its derivatives can induce the production of reactive oxygen species (ROS) and cause oxidative stress[10][11][12][13]. This can impair mitochondrial function and lead to a reduced MTT signal without immediate loss of membrane integrity.
-
Direct Assay Interference: Your compound might directly react with the MTT or XTT reagents. Some compounds can reduce the tetrazolium salt to formazan non-enzymatically, leading to a false-positive signal for viability[14][15]. Conversely, some compounds might inhibit the diaphorases responsible for MTT reduction.
-
Binding to Released LDH: Some compounds or particles have been shown to bind to the LDH enzyme after its release from cells, inhibiting its activity and leading to an underestimation of cytotoxicity[14][15].
Troubleshooting Steps:
-
Perform a Cell-Free Assay Control: To test for direct interference with the MTT reagent, incubate your compound at various concentrations with the MTT reagent in cell-free medium. A color change indicates a direct reaction.
-
Use an Alternative Viability Assay: Corroborate your findings with a third, mechanistically different assay. For example, a resazurin-based assay (like AlamarBlue) also measures metabolic activity but through a different mechanism. A crystal violet assay, which stains total cellular protein, can provide a measure of cell number.
-
Assess Apoptosis: Urea compounds can modulate apoptosis pathways[16][17]. Consider performing a caspase-3/7 activation assay to determine if your compound is inducing programmed cell death, which might not immediately lead to LDH release.
-
Measure Oxidative Stress: Use a fluorescent probe like DCFDA to measure intracellular ROS levels to investigate if your compound is inducing oxidative stress.
Question 4: I am seeing an increase in the MTT/XTT signal at certain concentrations of my urea compound. Does this mean it's promoting cell growth?
While possible, it is more likely an artifact of the assay. An increase in the colorimetric signal can be misleading and requires careful investigation.
Root Cause Analysis:
-
Direct Reduction of Tetrazolium Salts: As mentioned previously, your compound may be chemically reducing the MTT or XTT reagent, leading to a false-positive signal that is independent of cellular metabolic activity[14][15].
-
Induction of a Hypermetabolic State: In some cases, cellular stress can initially lead to a temporary increase in metabolic activity as a compensatory response, which would be reflected as a higher MTT signal.
Troubleshooting Steps:
-
Cell-Free Assay Control: This is the most critical step to rule out direct chemical reduction of the assay reagent by your compound.
-
Cell Number Verification: Use a direct method to count cells, such as trypan blue exclusion or a crystal violet assay, to confirm if there is a genuine increase in cell number.
-
Examine Cellular Morphology: Observe the cells treated with the compound under a microscope. Look for signs of stress, such as vacuolization or changes in shape, which would argue against a pro-proliferative effect.
Question 5: My urea compound is colored. How can I prevent this from interfering with my colorimetric cytotoxicity assay?
Colored compounds can absorb light at the same wavelength used to measure the product of your colorimetric assay, leading to artificially high or low readings.
Troubleshooting Steps:
-
Include a "Compound Only" Control: For each concentration of your compound, prepare wells containing the same amount of compound in the culture medium but without cells[2].
-
Subtract Background Absorbance: After the assay is complete, measure the absorbance of these "compound only" wells. Subtract this background absorbance from the absorbance of your experimental wells containing cells and the compound[2].
-
Switch to a Non-Colorimetric Assay: If the interference is severe, consider using a non-colorimetric method, such as a fluorescence-based (e.g., resazurin) or luminescence-based (e.g., CellTiter-Glo) assay.
Experimental Protocols & Data Presentation
Protocol 1: Preparation of Urea Compound Stock Solution
This protocol outlines the steps for preparing a stable stock solution of a urea compound.
Materials:
-
Urea compound
-
High-purity DMSO (or other suitable solvent)
-
Sterile, deionized water or buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (set to ≤ 30°C)
Procedure:
-
Accurately weigh the desired amount of the urea compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 2-3 minutes to aid dissolution.
-
If the compound does not fully dissolve, place the tube in a water bath at a temperature not exceeding 30°C for short intervals, with vortexing in between, until the solution is clear[4].
-
Once dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. Prepare fresh solutions for each experiment whenever possible[4].
Protocol 2: MTT Cytotoxicity Assay
This protocol provides a general procedure for assessing cell viability using the MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Urea compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the urea compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO as the highest compound concentration)[18].
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals[18].
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently[18].
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[18].
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
Data Presentation: Summarizing Cytotoxicity Data
Quantitative data from cytotoxicity assays should be presented clearly for easy interpretation.
Table 1: Hypothetical IC50 Values of a Urea Compound on Various Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| A549 | 48 | 12.5 |
| HT-29 | 48 | 25.8 |
| HEK293 | 48 | > 100 |
Visualizing Workflows and Pathways
Experimental Workflow for Troubleshooting Inconsistent Cytotoxicity Results
This diagram outlines a logical workflow for diagnosing and resolving inconsistent results in cytotoxicity assays with urea compounds.
Caption: Troubleshooting workflow for inconsistent cytotoxicity data.
Potential Mechanisms of Urea Compound-Induced Cytotoxicity
This diagram illustrates some of the key cellular pathways that can be affected by urea compounds, leading to cytotoxicity.
Caption: Pathways of urea compound-induced cytotoxicity.
References
-
Cohen, D. M. (1998). Urea-associated oxidative stress and Gadd153/CHOP induction. PubMed. [Link]
-
Vogler, M., et al. (2008). Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex. Molecular and Cellular Biology, 28(14), 4545–4559. [Link]
-
Vogler, M., et al. (2008). Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex. ResearchGate. [Link]
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Kovacs, Z., et al. (2022). Oxidative stress in urea cycle disorders: Findings from clinical and basic research. Frontiers in Molecular Biosciences, 9. [Link]
-
D'Apolito, M., et al. (2015). Urea induces mitochondrial reactive oxygen species in HAEC. ResearchGate. [Link]
-
D'Apolito, M., et al. (2015). Urea-induced ROS cause endothelial dysfunction in chronic renal failure. Journal of Clinical Investigation, 125(8), 3304-3316. [Link]
-
Heffeter, P., et al. (2011). Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes. Journal of Biological Inorganic Chemistry, 16(5), 765-776. [Link]
-
Bio-Rad. Solubilization. Bio-Rad. [Link]
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Chemistry For Everyone. (2025). How Do You Prepare A Urea Solution?. YouTube. [Link]
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González-Prieto, R., et al. (2020). Hydroxyurea induces an oxidative stress response that triggers ER expansion and cytoplasmic protein aggregation. PLoS Genetics, 16(12), e1009232. [Link]
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Rogers, B. (2014). Caspase-8 and FLIP Form a Dimer After Urea-Induced Unfolding. Semantic Scholar. [Link]
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Patlolla, V. R., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(19), 4553. [Link]
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Wong, R. S. M., et al. (2004). Urease-induced alkalinization of extracellular pH and its antitumor activity in human breast and lung cancers. ResearchGate. [Link]
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Pace, C. N., et al. (2009). Preparation of Urea and Guanidinium Chloride Stock Solutions for Measuring Denaturant-Induced Unfolding Curves. ResearchGate. [Link]
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Tsai, C.-C., et al. (2017). Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. Polymers, 9(12), 698. [Link]
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Huang, S.-G., et al. (2009). Quantitative determination of urea concentrations in cell culture medium. Biochemistry and Cell Biology, 87(5), 751-755. [Link]
-
Tolnai, S., & Bird, J. W. C. (1970). Cytokinetic and cytotoxic effects of urea on HeLa cells in suspension cultures. In Vitro, 6(3), 147-153. [Link]
-
Bandyopadhyay, A., & Chalikian, T. V. (2017). Effect of urea on protein-ligand association. Biophysical Chemistry, 220, 23-28. [Link]
-
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187-195. [Link]
-
Gülden, M., & Seibert, H. (2003). Serum albumin binding at cytotoxic concentrations of chemicals as determined with a cell proliferation assay. Toxicology Letters, 137(1-2), 113-122. [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Huang, S.-G., et al. (2009). Quantitative determination of urea concentrations in cell culture medium. PubMed. [Link]
-
Monteiro-Riviere, N. A., et al. (2013). Particle-induced artifacts in the MTT and LDH viability assays. Toxicology in Vitro, 27(6), 1779-1786. [Link]
-
Huang, S.-G., et al. (2009). Quantitative determination of urea concentrations in cell culture medium. ResearchGate. [Link]
-
ResearchGate. (2015). Why do MTT and XTT assays give inconsistent results?. ResearchGate. [Link]
-
Monteiro-Riviere, N. A., et al. (2013). Particle-Induced Artifacts in the MTT and LDH Viability Assays. ResearchGate. [Link]
-
Huang, S.-G., et al. (2009). Quantitative determination of urea concentrations in cell culture medium. SciSpace. [Link]
-
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. ResearchGate. [Link]
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MDPI. (2024). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. [Link]
-
Khan, M. K., et al. (2000). Use of domain specific ligands to study urea-induced unfolding of bovine serum albumin. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1479(1-2), 173-180. [Link]
-
Shi, Y. (2002). Caspase activation, inhibition, and reactivation: A mechanistic view. Protein Science, 11(8), 1955-1967. [Link]
-
Aakeröy, C. B., et al. (2018). Solving Urea's Solubility Problem. ChemistryViews. [Link]
-
Altwein, D. M., et al. (1965). Effect of urea concentrations on the solubility of the isomeric monohydroxybenzoic acids. Journal of Pharmaceutical Sciences, 54(4), 603-606. [Link]
-
ACS Omega. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. [Link]
-
ResearchGate. (n.d.). In vitro cytotoxicity of urea derivatives on normal cells a. ResearchGate. [Link]
-
Costantino, U., et al. (2012). Insight into the synthesis of LDH using the urea method: morphology and intercalated anion control. Dalton Transactions, 41(30), 9164-9170. [Link]
-
Graziano, G. (2022). A Structure-Based Mechanism for the Denaturing Action of Urea, Guanidinium Ion and Thiocyanate Ion. International Journal of Molecular Sciences, 23(23), 15309. [Link]
-
Zaccai, G., et al. (2008). New insights into urea action on proteins: a SANS study of the lysozyme case. Journal of the American Chemical Society, 130(41), 13745-13750. [Link]
-
Antibody News. (2015). Caspase-12 - activator of apoptosis via the ER stress response. Antibody News. [Link]
Sources
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Technical Support Center: Enhancing the Antimicrobial Efficacy of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
Welcome to the dedicated technical support guide for 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), henceforth referred to as Compound T24-DMU (CAS 17526-94-2). This document is designed for researchers, scientists, and drug development professionals actively engaged in evaluating and optimizing the antimicrobial potential of this molecule. Our goal is to provide you with not only procedural steps but also the underlying scientific rationale to troubleshoot common issues and strategically enhance the efficacy of your experimental programs.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding Compound T24-DMU, providing a solid foundation for your experimental design.
Q1: What is Compound T24-DMU and what is its known biological activity?
A1: Compound T24-DMU, or 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), is a synthetic bis-urea compound.[1][2] While its primary industrial applications have been in other areas, preliminary studies have indicated it possesses antimicrobial properties against certain bacterial strains.[1] The broader class of urea derivatives has shown promise as antimicrobial agents, with activity reported against pathogens like Acinetobacter baumannii, Klebsiella pneumoniae, and Staphylococcus aureus.[3][4][5] This suggests that T24-DMU is a viable candidate for further antimicrobial development. Beyond its antimicrobial potential, the compound has also been investigated for antitumor and neuropharmacological effects.[1]
Q2: What are the key physical and chemical properties of T24-DMU I should be aware of?
A2: Understanding the physicochemical properties of T24-DMU is critical for successful experimentation. Key properties are summarized in the table below.
| Property | Value / Description | Significance for Antimicrobial Assays |
| CAS Number | 17526-94-2 | For accurate identification and literature search. |
| Molecular Formula | C13H20N4O2 | To calculate molarity and concentration. |
| Molecular Weight | 264.32 g/mol [2] | Essential for preparing stock solutions of known concentration. |
| Appearance | White or off-white crystalline powder.[6][7] | Visual confirmation of compound integrity. |
| Solubility | Practically insoluble in water; Very soluble in N,N-Dimethylformamide (DMF); Soluble in methanol.[6] | CRITICAL: Poor aqueous solubility is the primary challenge in biological assays and requires specific formulation strategies. |
| Stability | Stable at room temperature.[1] | Can be stored under standard laboratory conditions without significant degradation. |
Q3: What is the likely mechanism of action for urea-based antimicrobials?
A3: While the precise mechanism for T24-DMU is not yet fully elucidated, research on related urea and thiourea derivatives points towards several possibilities. Many synthetic small molecules are designed to inhibit essential bacterial enzymes.[3][4] For instance, molecular docking studies on other antimicrobial urea derivatives suggest they may bind to the active site of enzymes crucial for bacterial survival, such as enoyl-(acyl-carrier-protein) reductase (ENR), an enzyme involved in fatty acid synthesis.[3][4] Another potential mechanism for some urea-based compounds is the disruption of bacterial cell wall biosynthesis.[8] Your research could help to pinpoint the specific pathway affected by T24-DMU.
Part 2: Troubleshooting Guide for In Vitro Antimicrobial Assays
This section is formatted to directly address the most common experimental challenges encountered when working with T24-DMU.
Q4: I'm not observing any antimicrobial activity with T24-DMU against my test organisms. What am I doing wrong?
A4: This is a frequent issue, often rooted in the compound's poor water solubility. Before concluding that the compound is inactive, you must systematically verify your experimental setup. The following decision tree diagram and detailed explanation will guide you through the troubleshooting process.
Caption: Troubleshooting workflow for absent or inconsistent antimicrobial activity.
Causality Explained:
-
Solubilization is Key: T24-DMU is "practically insoluble in water".[6] If the compound precipitates in your stock solution or, more critically, in the aqueous assay medium (e.g., Mueller-Hinton Broth), its effective concentration will be drastically lower than calculated, leading to a false-negative result.
-
Solution: Prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). When diluting into your aqueous assay medium, ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to your test organism (typically ≤1%). Perform a simple visual test: add the highest concentration of your compound to the broth and check for any cloudiness or precipitate. This will define the upper limit of your testable concentration range.
-
-
Assay Integrity: Your technique must be robust. Inconsistent results often stem from variations in assay conditions.
-
Solution: Always adhere to established standards for Antimicrobial Susceptibility Testing (AST), such as those from the Clinical and Laboratory Standards Institute (CLSI).[9][10] This includes using the correct bacterial inoculum density, ensuring the correct agar depth if using disk diffusion, and validating each new batch of media with quality control strains.[9]
-
-
Bacterial Resistance: The target organism may possess intrinsic or acquired resistance to this class of compounds.
-
Solution: Always begin your investigation by testing T24-DMU against a well-characterized, susceptible reference strain (e.g., S. aureus ATCC 29213, E. coli ATCC 25922). This provides a baseline Minimum Inhibitory Concentration (MIC) and confirms the compound's intrinsic activity.
-
Q5: My MIC values for T24-DMU are not reproducible between experiments. What causes this variability?
A5: High variability is a classic symptom of poor compound solubility and inconsistent inoculum preparation.
-
Primary Cause (Solubility): Even if not visibly precipitated, T24-DMU may form micro-precipitates, especially after being added to the aqueous broth and incubated. This leads to an inconsistent amount of soluble, active compound in each well.
-
Solution: After preparing your serial dilutions in the microplate, inspect it for any signs of precipitation before adding the bacterial inoculum. Consider vortexing the stock solution vigorously before each dilution step. If problems persist, you may need to investigate a co-solvent system or a different formulation approach (see Part 3).
-
-
Secondary Cause (Inoculum): Minor differences in the starting number of bacteria can lead to significant variations in the final MIC value.
-
Solution: Strictly standardize your inoculum preparation. Use a spectrophotometer or a McFarland standard to ensure the bacterial suspension is at the correct density before it is diluted and added to the wells. Ensure the bacteria are in the logarithmic growth phase for maximum reproducibility.[11]
-
Part 3: Advanced Strategies for Efficacy Enhancement
Once you have established a reliable baseline MIC, the next phase is to explore methods for enhancing the compound's efficacy.
Q6: How can I overcome the poor water solubility of T24-DMU to improve its effective concentration and bioavailability?
A6: This requires moving beyond simple solvent systems and exploring formulation science. The goal is to create a delivery system that keeps the compound soluble and active in a biological environment.[12][13]
-
Strategy 1: Co-Solvent Systems: For in vitro work, using a mixture of solvents can improve solubility. For example, a combination of DMSO and polyethylene glycol (PEG) might maintain solubility in aqueous media better than DMSO alone. This requires extensive validation to ensure the co-solvents themselves are not antimicrobial or toxic at the concentrations used.
-
Strategy 2: Encapsulation Technologies: For more advanced applications, consider encapsulating T24-DMU in a delivery vehicle.
-
Liposomes: These are lipid vesicles that can encapsulate hydrophobic compounds like T24-DMU in their lipid bilayer. This can dramatically improve aqueous dispersibility and delivery to bacterial cells.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that carry the compound. This approach can also offer controlled-release properties.
-
Q7: How do I test for and quantify synergistic interactions between T24-DMU and conventional antibiotics?
A7: Synergy, where the combined effect of two drugs is greater than the sum of their individual effects, is a powerful strategy to enhance efficacy and potentially overcome resistance.[14] The checkerboard assay is the gold-standard method for this.
Caption: Workflow for synergy screening using the checkerboard method.
The key output of this assay is the Fractional Inhibitory Concentration Index (FICI) , calculated as follows:
FICI = (MIC of T24-DMU in combination / MIC of T24-DMU alone) + (MIC of Antibiotic X in combination / MIC of Antibiotic X alone)
The interpretation of the FICI score provides a quantitative measure of the interaction.[15]
Part 4: Key Experimental Protocols
This section provides high-level, step-by-step methodologies. You must adapt these to your specific laboratory conditions and safety protocols.
Protocol 1: Broth Microdilution MIC Assay
-
Preparation: Prepare a 10 mg/mL (or highest possible) stock solution of T24-DMU in 100% DMSO. Prepare a bacterial inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) and adjust to a 0.5 McFarland standard. Dilute this suspension so that the final concentration in the wells will be ~5 x 10^5 CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the T24-DMU stock solution in CAMHB. Ensure the final DMSO concentration remains constant and non-toxic.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + bacteria, no drug) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of T24-DMU that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Synergy Assay
-
Determine MICs: First, determine the individual MICs of T24-DMU and your chosen antibiotic as described in Protocol 1.
-
Plate Setup: Prepare a 96-well plate. Along the Y-axis, create serial dilutions of T24-DMU in CAMHB (e.g., from 4x MIC down to 1/16x MIC). Along the X-axis, add the second antibiotic to each column in serial dilutions (e.g., from 4x MIC down to 1/16x MIC). The result is a matrix of wells with varying concentrations of both drugs.
-
Inoculation & Incubation: Inoculate the plate with the standardized bacterial suspension and incubate as you would for a standard MIC assay.
-
Data Analysis: After incubation, identify the wells showing no growth. For each of these wells, calculate the FICI score using the formula provided in Q7. The lowest FICI score determines the nature of the interaction.
References
-
Al-Hourani, B., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 24(23), 4358. Available at: [Link][3]
-
PubChem (n.d.). 3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea). National Center for Biotechnology Information. Available at: [Link][2]
-
Al-Hourani, B., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. ResearchGate. Available at: [Link][4]
-
Sabbah, D. A., et al. (2021). Antimicrobial and anthelmintic activities of aryl urea agents. University of East Anglia Research Outputs. Available at: [Link][5]
-
MDPI (n.d.). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Available at: [Link][16]
-
OECD (2003). 1,3-Dimethylurea CAS N°: 96-31-1. Available at: [Link][17]
-
Weinstein, M. P., & Weinstein, L. (1946). The Action of Urea and Some of Its Derivatives on Bacteria: VI. The Antibacterial Activity of Propyl and Isopropyl Carbamate, Alone and in Combination with Sulfonamides, and the Effect of These Drugs on Para-aminobenzoic Acid. The Journal of Immunology, 54(2), 167-173. Available at: [Link][18]
-
Yadav, D., & Park, Y. (2023). Synthesis, Characterization, and Antimicrobial Activity of Urea-Containing α/β Hybrid Peptides against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. ResearchGate. Available at: [Link][14]
-
He, M., et al. (2005). The identification and characterization of hydrazinyl urea-based antibacterial agents through combinatorial chemistry. Bioorganic & Medicinal Chemistry Letters, 15(18), 4044-4048. Available at: [Link][8]
-
Balouiri, M., et al. (2016). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of Antimicrobial Chemotherapy, 71(6), 1471-1481. Available at: [Link][9]
-
Vaidya, B. (2023). Designing Early-stage Formulation Strategies for Anti-microbial Peptides (Amps). Pharma Focus Asia. Available at: [Link][12]
-
Balouiri, M., et al. (2016). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. ResearchGate. Available at: [Link][10]
-
Kosikowska, U., & Lesner, A. (Eds.). (2022). Design and Preparation of Antimicrobial Agents. International Journal of Molecular Sciences. Available at: [Link][19]
-
American Society for Microbiology (2021). Essential Tips to Use and Interpret Antimicrobial Susceptibility Tests. YouTube. Available at: [Link][20]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. (Note: While the direct link is to a different study, this is the foundational paper for synergy calculations). Available at: [Link][15]
-
Vaidya, B. (2023). Designing Early-stage Formulation Strategies for Anti-microbial Peptides (AMPs): A Major Prerequisite for Combating Anti-microbial Resistance. ResearchGate. Available at: [Link][13]
-
LookChem (n.d.). 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea). Available at: [Link][7]
-
Gaspar, D., et al. (2013). Novel Formulations for Antimicrobial Peptides. Pharmaceutics, 5(2), 269-302. Available at: [Link][21]
-
World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link][11]
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- 3. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: The Influence of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) Particle Size on Epoxy Curing
Introduction: Welcome to the technical support center for researchers and formulators working with epoxy systems. This guide focuses on a critical, yet often overlooked, variable in one-component (1K) heat-cured epoxy formulations: the particle size of the accelerator. Specifically, we will delve into 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), a substituted urea commonly used to accelerate the cure of dicyandiamide (DICY)-based epoxy systems. This molecule is also known commercially by designations such as UR500 or as 2,4-Toluene bis Dimethyl Urea.[1][2]
The performance of this accelerator is intrinsically linked to its physical form within the resin matrix. As a dispersed solid, its particle size dictates the available surface area for reaction, directly influencing cure speed, processing temperatures, and the shelf stability of the final formulation. This guide is structured in a question-and-answer format to directly address the common challenges and questions encountered in the lab, providing not just protocols but the scientific rationale behind them.
Section 1: Fundamentals & Core Concepts
Q1: What is 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) and what is its role in an epoxy formulation?
Answer: 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is a substituted urea derivative that functions as a latent curing accelerator .[3] In epoxy chemistry, particularly for one-component (1K) systems, the goal is to have a formulation that remains stable and unreacted at room temperature for extended periods (weeks to months) but cures rapidly upon heating.[4] This property is known as latency.
The primary role of this urea accelerator is to work in synergy with a latent hardener, most commonly dicyandiamide (DICY). DICY on its own requires very high temperatures, typically around 170-180°C, for the curing reaction to proceed at a practical rate.[1][5] By incorporating a substituted urea accelerator like the one , the cure temperature can be significantly reduced to a more manageable range of 120-150°C, and the cure time can be shortened to under 30 minutes.[6][7]
This acceleration is achieved because the urea derivative, upon heating, facilitates the reaction between the epoxy resin and the DICY hardener, effectively lowering the activation energy of the curing process.[3] Because the urea accelerator is a solid with a high melting point and is merely dispersed (not dissolved) in the epoxy resin at ambient temperatures, it remains relatively inactive, thus preserving the formulation's shelf life.[6]
Q2: What is the fundamental relationship between accelerator particle size and epoxy cure rate?
Answer: The relationship is governed by the principles of heterogeneous reaction kinetics. Since the urea accelerator is a solid dispersed in a liquid epoxy matrix, the curing reaction is initiated at the surface of the accelerator particles. The core principle is:
Smaller Particle Size → Larger Specific Surface Area → Faster Cure Rate
For a given mass of accelerator, reducing the particle size dramatically increases the total surface area exposed to the epoxy resin. This increased interfacial contact provides more sites for the chemical reaction to be initiated upon heating. Consequently, a formulation with a finer, or "micronized," accelerator will exhibit a lower cure onset temperature and a faster overall cure speed compared to an identical formulation with a coarser grade of the same accelerator.[4][8]
This principle is critical for formulators looking to fine-tune their cure profiles. For applications requiring rapid curing, a smaller particle size is desirable.[9][10] Conversely, if a slightly longer pot life or a less aggressive initial cure is needed, a larger particle size might be considered.
Caption: Effect of particle size on available reaction sites.
Section 2: Experimental & Troubleshooting Guide
Q2: My cure is too slow, or the cure temperature is too high. Could the accelerator's particle size be the cause?
Answer: Yes, this is a very likely cause. If your formulation is not curing as expected, the particle size and distribution of the accelerator should be primary suspects.
Troubleshooting Steps:
-
Verify the Grade: Confirm that the grade of the accelerator you are using matches your formulation's requirements. Suppliers often offer the same chemical in different particle size distributions (e.g., standard vs. micronized). A switch to a finer grade (e.g., from an average size of 20 µm to 5 µm) will typically lower the cure temperature and accelerate the reaction.[9]
-
Check for Agglomeration: Finely powdered materials can form agglomerates or clumps during storage, especially if exposed to moisture. These agglomerates behave like much larger particles, drastically reducing the effective surface area. Ensure the powder is free-flowing before incorporation. If agglomeration is suspected, pre-processing the powder (e.g., light milling or sieving) may be necessary.
-
Evaluate Dispersion: Poor dispersion will result in an uneven distribution of the accelerator, leading to slow and incomplete curing.[11] Ensure your mixing process provides sufficient shear to break down any soft agglomerates and distribute the particles homogeneously.
Q3: My one-component epoxy system has poor shelf stability (viscosity increases too quickly). How does particle size contribute to this?
Answer: This is the critical trade-off in formulating with latent accelerators: reactivity versus stability (latency) . The same factor that speeds up the cure at elevated temperatures—high surface area—can also reduce stability at storage temperatures.
Even though the reaction is very slow at room temperature, it is not zero.[4] The larger surface area of finer particles provides more sites for this slow, ambient temperature reaction to occur, leading to a gradual increase in viscosity over time. If shelf life is a primary concern, you may need to:
-
Use a Coarser Grade: Switching to an accelerator with a larger average particle size will reduce the available surface area and improve shelf stability, though it will require a higher cure temperature or longer cure time.[6]
-
Optimize Concentration: Reducing the accelerator loading can improve stability, but this must be balanced against achieving the desired cure profile.
-
Evaluate Storage Conditions: Shelf life is typically defined as the time it takes for the viscosity to double.[6] Ensure the formulation is stored in a cool, dry place as recommended, as elevated temperatures will accelerate the aging process.[11][12]
Q4: I'm seeing inconsistent curing results between batches. What should I investigate regarding the accelerator?
Answer: Batch-to-batch inconsistency is a common and frustrating problem. When the accelerator is a dispersed solid, it introduces several potential sources of variation. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for batch inconsistency.
-
Particle Size Distribution (PSD): Do not assume every batch of accelerator from your supplier is identical. Request a Certificate of Analysis (CoA) with each lot that specifies the PSD (e.g., D10, D50, D90 values). A shift in the distribution, even with the same average particle size, can alter reactivity.
-
Dispersion Process: This is the most critical processing step. Ensure that mixing time, speed (rpm), blade type, and temperature are rigorously controlled. For solid accelerators, a high-shear mixer is often required to ensure proper wetting and deagglomeration.[1]
-
Settling: Over time, the dense accelerator particles can settle out of the less-dense resin, especially in low-viscosity systems. This creates a concentration gradient in your stored material. If you dispense from the top of the container, the formulation will be accelerator-starved and cure slowly. Using an anti-settling agent like fumed silica is a common and effective solution.[1]
Q5: How can I quantitatively measure the effect of particle size on my formulation's cure profile?
Answer: Two primary analytical techniques are essential for this characterization: Differential Scanning Calorimetry (DSC) and Rheometry.
Protocol 1: Using Differential Scanning Calorimetry (DSC) to Determine Cure Kinetics
DSC measures the heat flow into or out of a sample as a function of temperature or time.[13] The curing of epoxy is an exothermic reaction, which appears as a peak on the DSC thermogram.[7][14] By comparing the thermograms of formulations with different accelerator particle sizes, you can quantify the effect on cure.
Methodology:
-
Sample Preparation:
-
Prepare three identical epoxy formulations. A typical formulation might be 100 parts epoxy resin, 5-8 parts DICY, and 1-5 parts accelerator.[6]
-
Formulation A: Use accelerator with an average particle size of 50 µm.
-
Formulation B: Use accelerator with an average particle size of 10 µm.
-
Formulation C: Use accelerator with an average particle size of 2 µm.
-
Ensure each sample is mixed under identical, high-shear conditions for a standardized duration (e.g., 5 minutes).[1]
-
-
Dynamic DSC Scan (Temperature Ramp):
-
Accurately weigh 5-10 mg of the uncured liquid formulation into a standard aluminum DSC pan and seal it.
-
Place the pan in the DSC cell.
-
Heat the sample at a constant rate, typically 10°C or 20°C per minute, from ambient temperature to ~250°C.
-
Record the heat flow versus temperature.
-
-
Data Analysis:
-
Onset Temperature (T_onset): The temperature at which the curing exotherm begins. A lower T_onset indicates higher reactivity.
-
Peak Exotherm Temperature (T_peak): The temperature at which the reaction rate is at its maximum. A lower T_peak signifies a faster cure.
-
Heat of Cure (ΔH): The total area under the exotherm peak. This should be relatively constant if the formulations are otherwise identical.
-
Expected Results Summary:
| Accelerator Avg. Particle Size | Onset Temperature (T_onset) | Peak Exotherm Temp (T_peak) | Interpretation |
| 50 µm (Coarse) | ~145 °C | ~165 °C | Slower reactivity, requires higher temperature to initiate cure. |
| 10 µm (Standard) | ~130 °C | ~150 °C | Moderate reactivity, typical performance. |
| 2 µm (Micronized) | ~120 °C | ~140 °C | High reactivity, cure initiates at a significantly lower temperature. |
Protocol 2: Using Rheometry to Measure Gel Time
A rheometer measures the flow and deformation of a material. During curing, the material transitions from a liquid to a solid. The "gel point" is a critical processing parameter that marks the onset of this transition, where the material no longer flows. It is often identified as the crossover point where the storage modulus (G', representing solid-like behavior) becomes equal to the loss modulus (G'', representing liquid-like behavior).[15]
Methodology:
-
Sample Preparation: Use the same three formulations (A, B, C) prepared for the DSC analysis.
-
Isothermal Oscillatory Test:
-
Set the rheometer's temperature to a typical cure temperature for your system (e.g., 140°C).
-
Place a small amount of the liquid sample onto the lower plate of the rheometer.
-
Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess sample.
-
Begin an oscillatory time sweep test at a constant frequency (e.g., 1 Hz) and a small strain (to ensure the measurement is non-destructive).[16]
-
Monitor G', G'', and viscosity as a function of time until the sample is fully cured.
-
-
Data Analysis:
-
Gel Time: Determine the time at which the G' and G'' curves intersect. A shorter gel time indicates a faster cure rate.
-
Section 3: References
-
Polymer Innovation Blog. (2023). Accelerators for Latent Epoxy Curing Agents. [Link]
-
RBH Ltd. The Evaluation of Various Substituted Ureas as Latent Accelerators for Dicyandiamide Cured Epoxy Resin Formulations. [Link]
-
Burton, B. L. (2013). Acceleration of Amine-Cured Epoxy Resin Systems. Polymer Innovation Blog. [Link]
-
Jayhawk Fine Chemicals et al. (2019). Accelerator Overview for Epoxy-Anhydride Cure Systems. YouTube. [Link]
-
ResearchGate. (2021). Effect of accelerator on properties of epoxy resin re‐prepared from alcoholysis recycling. [Link]
-
Google Patents. (2010). US7750107B2 - Substituted urea accelerator with dicyandiamide for epoxy resin systems.
-
TA Instruments. Simultaneous Rheology-Dielectric Measurements of Epoxy Curing. [Link]
-
Epoxy School. (2023). Epoxy Resin Problems: What Causes Them and Real Solutions. [Link]
-
Google Patents. (2007). US20070027274A1 - Use of urea derivatives as accelerators for epoxy resins.
-
ACS Publications. (2021). Novel Thermal Latent Curing Agents for Epoxy Resins Based on Dual-Locked Aminopyridines by Amidation and N-Oxidation. [Link]
-
National Institutes of Health (NIH). (2020). Influence of Filler Content and Filler Size on the Curing Kinetics of an Epoxy Resin. [Link]
-
Epoxy Technology. TEST MEASUREMENT GUIDE. [Link]
-
Google Patents. (2011). EP1629025B1 - Use of urea derivatives as accelerators for epoxy resins.
-
Polymer Innovation Blog. (2022). Epoxy Curing Agents – Latent Curing Agents for One Component Systems. [Link]
-
Jinzong Machinery. (2024). Epoxy Resin Reactors: Troubleshooting Tips. [Link]
-
Defense Technical Information Center (DTIC). (1982). Acceleration of the Epoxy Resin-Dicyandiamide Cure Cycle by Trisubstituted Ureas. [Link]
-
Springfield Industries. (2024). Substituted Urea Accelerator SP-AD0052. [Link]
-
J-STAGE. (2002). Characterization of epoxy resin hardening with ketimine latent hardeners. [Link]
-
TA Instruments. Monitoring the Cure of Adhesives. [Link]
-
ResearchGate. (2020). Influence of Filler Content and Filler Size on the Curing Kinetics of an Epoxy Resin. [Link]
-
National Institutes of Health (NIH). (2019). Comparison of Different Cure Monitoring Techniques. [Link]
-
ThreeBond Technical News. Curing Agents for Epoxy Resin. [Link]
-
PubChem. (4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea). [Link]
-
ResearchGate. (2015). The application of differential scanning calorimetry (DSC) to the study of epoxy resin curing reactions. [Link]
-
Építőanyag - Journal of Silicate Based and Composite Materials. (2019). Rheological characterization of the curing process for a water-based epoxy added with polythiol crosslinking agent. [Link]
-
RSC Publishing. (2021). Effects of graphene oxide size on curing kinetics of epoxy resin. [Link]
Sources
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- 3. US7750107B2 - Substituted urea accelerator with dicyandiamide for epoxy resin systems - Google Patents [patents.google.com]
- 4. Epoxy Curing Agents – Latent Curing Agents for One Component Systems - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. Technical Information Epoxy resin curing accelerator - San Apro [san-apro.co.jp]
- 6. Accelerators for Latent Epoxy Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
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- 8. Effects of graphene oxide size on curing kinetics of epoxy resin - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
A Comparative Guide to Urea-Based Accelerators in One-Component Epoxy Systems: Spotlight on 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
For researchers, scientists, and professionals in drug development and advanced materials, the precise control of curing processes in epoxy resins is paramount. One-component, heat-cured epoxy systems, particularly those utilizing dicyandiamide (DCD) as a latent hardener, are valued for their stability and ease of use. However, the high activation temperature of DCD necessitates the use of accelerators to meet the demands of modern manufacturing for faster and more energy-efficient curing cycles.[1] Among the various classes of accelerators, substituted ureas have proven to be highly effective.[1][2]
This guide provides an in-depth comparison of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), commonly known as TDI-Uron, with other prominent urea-based accelerators. We will delve into their chemical nature, reaction mechanisms, and performance characteristics, supported by experimental data to offer a clear and objective analysis for formulation development.
The Critical Role of Urea-Based Accelerators
Dicyandiamide, in its solid state, is largely insoluble in epoxy resins at room temperature, which imparts excellent shelf stability (latency) to one-component systems.[1] However, without an accelerator, the curing of DCD-epoxy systems requires temperatures in excess of 170-200°C.[1][3] Urea-based accelerators are instrumental in lowering this curing temperature and reducing the overall curing time, enabling broader applications in sectors like aerospace, automotive, and electronics.[1] The choice of a specific urea accelerator directly influences the trade-off between reactivity and latency, as well as the final properties of the cured thermoset, such as its glass transition temperature (Tg).[4]
Featured Accelerator: 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) (TDI-Uron)
Chemical Structure:
Caption: Chemical structure of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea).
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), often referred to by its trade names such as Dyhard UR500 or Omicure U-24M, is a highly effective and reactive accelerator.[5][6] Its chemical structure, derived from toluene diisocyanate (TDI), features two urea groups on a methylated phenyl ring. This difunctional nature contributes to its high reactivity.[7]
Mechanism of Acceleration
The acceleration mechanism of substituted ureas in epoxy-DCD systems is generally understood to proceed through a synergistic interaction. Upon heating, the urea accelerator is believed to facilitate the dissolution and activation of dicyandiamide in the epoxy resin. One proposed mechanism involves the urea derivative lowering the melting point of DCD or forming a more soluble complex with it.
A key aspect of the acceleration is the generation of tertiary amines, which are known to catalyze the epoxy-DCD reaction. For instance, TDI-Uron can decompose under heat to produce catalytically active dimethylamine and isocyanate groups.[3] The dimethylamine directly accelerates the epoxy curing, while the isocyanate groups can further react with the epoxy resin to form additional crosslinks via oxazolidinone structures, potentially enhancing the final properties of the cured material.[3]
Caption: Simplified reaction pathway for urea-accelerated epoxy-DCD curing.
Comparative Performance Analysis
The selection of a urea-based accelerator is a critical decision in formulating one-component epoxy systems, as it dictates the balance between processing parameters and final performance. Below is a comparative analysis of TDI-Uron against other common urea accelerators.
Accelerator Profiles
| Common Name | Chemical Name | Abbreviation | Key Characteristics |
| TDI-Uron | 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) | TDI-Uron | High reactivity, fast curing.[3][5] |
| MDI-Uron | 4,4'-Methylene bis(phenyl dimethylurea) | MDI-Uron | Good balance of reactivity and latency.[4][8] |
| Diuron | 3-(3,4-Dichlorophenyl)-1,1-dimethylurea | Diuron | Moderate reactivity, good latency.[5] |
| Monuron | 3-(4-Chlorophenyl)-1,1-dimethylurea | Monuron | Moderate reactivity. |
| Fenuron | 1,1-Dimethyl-3-phenylurea | Fenuron | Fast to moderate curing.[5] |
Experimental Performance Data
The following tables summarize experimental data comparing the performance of TDI-Uron (represented by Omicure U-24) with other urea accelerators in a standard liquid bisphenol A epoxy resin (EEW 182-192) with dicyandiamide.
Table 1: Cure Speed Comparison (Time to 95% Cure in Minutes) [1]
| Accelerator | 1 phr @ 120°C | 3 phr @ 120°C | 5 phr @ 120°C | Reactivity Ranking (Fastest to Slowest) |
| Omicure U-410 (TDI-Uron isomer) | 16.5 | 11.5 | 9.0 | 1 |
| Omicure U-24 (TDI-Uron) | 19.0 | 13.0 | 10.0 | 2 |
| Omicure U-405 | 22.0 | 14.5 | 11.0 | 3 |
| Omicure U-52 (MDI-Uron) | 26.0 | 18.0 | 14.0 | 4 |
| Monuron | 27.0 | 19.0 | 14.5 | 5 |
| Omicure U-415 (MDI-Uron isomer) | 28.0 | 20.0 | 15.0 | 6 |
| Diuron | 30.0 | 22.0 | 17.0 | 7 |
| Omicure U-35 | 40.0 | 28.0 | 21.0 | 8 |
Table 2: Shelf Life Comparison (Time to Double Viscosity at Room Temperature) [1]
| Accelerator (at 3 phr) | Time to Double Viscosity (Weeks) | Latency Ranking (Longest to Shortest) |
| Omicure U-35 | > 60 | 1 |
| Omicure U-52 (MDI-Uron) | > 60 | 2 |
| Diuron | 48 | 3 |
| Omicure U-415 (MDI-Uron isomer) | 36 | 4 |
| Monuron | 24 | 5 |
| Omicure U-24 (TDI-Uron) | 16 | 6 |
| Omicure U-405 | 12 | 7 |
| Omicure U-410 (TDI-Uron isomer) | 8 | 8 |
Table 3: Effect on Glass Transition Temperature (Tg)
| Accelerator | Typical Tg Range (°C) |
| TDI-Uron (UR500) | 140 - 150[5] |
| MDI-Uron (UR400) | 120 - 130[5] |
| Diuron (UR200) | 120 - 130[5] |
| Fenuron (UR300) | 130 - 135[5] |
Note: Tg is highly dependent on the specific epoxy resin, hardener concentration, and cure schedule.[9]
Analysis of Performance Trade-offs
The experimental data clearly illustrates the fundamental trade-off between reactivity and latency.
-
TDI-Uron (Omicure U-24/UR500) stands out as one of the most reactive accelerators, offering significantly shorter cure times compared to MDI-Uron, Diuron, and Monuron. This high reactivity is advantageous for applications requiring high throughput and rapid curing. However, this comes at the cost of a shorter shelf life for the one-component formulation.[1]
-
MDI-Uron (Omicure U-52/UR400) provides a more balanced performance profile. It offers good acceleration while maintaining a significantly longer shelf life than TDI-Uron, making it a popular choice for formulations where long-term storage stability is a primary concern.[4]
-
Diuron and Monuron exhibit moderate reactivity and good latency, positioning them as reliable general-purpose accelerators. Their performance is generally intermediate between the highly reactive TDI-Uron and the more latent MDI-Uron.
In terms of final properties, TDI-Uron tends to yield cured systems with a higher glass transition temperature (Tg) compared to MDI-Uron and Diuron.[5] This can be attributed to the potential for additional crosslinking from its isocyanate decomposition products, leading to a more rigid polymer network.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following methodologies are recommended for evaluating the performance of urea-based accelerators in epoxy-DCD systems.
Sample Preparation
A consistent and well-defined formulation is the cornerstone of any comparative analysis.
Workflow:
Caption: Workflow for preparing one-component epoxy formulations.
Step-by-Step Protocol:
-
Resin Preparation: Begin with a standard liquid epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA) with an epoxy equivalent weight (EEW) of 182-192 g/eq.
-
Component Addition: To 100 parts by weight of the epoxy resin, add a specified amount of micronized dicyandiamide (e.g., 5-8 phr) and the urea accelerator to be tested (e.g., 1-5 phr).
-
Dispersion: Utilize a high-shear mixer, such as a three-roll mill, to ensure a fine and uniform dispersion of the solid DCD and accelerator particles within the liquid resin. This step is critical for consistent reactivity.
-
Degassing: Place the mixture under vacuum to remove any entrapped air introduced during the mixing process.
Shelf Life (Latency) Determination
The storage stability of a one-component system is typically evaluated by monitoring the change in viscosity over time at a controlled temperature.
Step-by-Step Protocol:
-
Initial Viscosity: Measure the initial viscosity of the freshly prepared formulation at a constant temperature (e.g., 25°C) using a rotational viscometer or rheometer.
-
Storage: Store the formulation in a sealed container at a controlled ambient temperature.
-
Periodic Measurement: At regular intervals (e.g., weekly), measure the viscosity of the stored sample under the same conditions as the initial measurement.
-
Endpoint: The shelf life is typically defined as the time required for the initial viscosity to double.[4]
Curing Profile and Reactivity Analysis
Differential Scanning Calorimetry (DSC) is the primary technique for characterizing the curing behavior of thermosetting resins.
Step-by-Step Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the uncured formulation (typically 5-10 mg) into a DSC pan.
-
Isothermal Analysis:
-
Heat the sample rapidly to a specific isothermal cure temperature (e.g., 120°C, 140°C, 160°C).
-
Hold the sample at this temperature and record the heat flow as a function of time.
-
The time to reach the peak of the exothermic curve or the time to achieve a certain percentage of the total heat of reaction (e.g., 95%) is used to quantify the cure speed.[1]
-
-
Dynamic (Non-isothermal) Analysis:
-
Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range (e.g., 30°C to 250°C).
-
The resulting thermogram provides information on the onset temperature of curing, the peak exotherm temperature, and the total heat of reaction.
-
Glass Transition Temperature (Tg) Measurement
The Tg of the cured material is also determined using DSC and is a critical indicator of the material's thermal performance.
Step-by-Step Protocol:
-
Curing: Cure a sample of the formulation according to a defined cure schedule (e.g., in an oven at a specific time and temperature).
-
DSC Analysis:
-
Place a small sample of the fully cured material into a DSC pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min or 20°C/min).
-
The Tg is identified as the midpoint of the step change in the heat flow curve.[9]
-
Conclusion
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) (TDI-Uron) is a highly effective, albeit highly reactive, accelerator for dicyandiamide-cured epoxy systems. Its primary advantage lies in its ability to significantly reduce cure times and temperatures, making it ideal for applications demanding high production speeds. This high reactivity, however, is coupled with a comparatively shorter shelf life for the formulated one-component system.
In contrast, other urea-based accelerators like 4,4'-Methylene bis(phenyl dimethylurea) (MDI-Uron) offer a more balanced profile, providing good acceleration with extended storage stability. The selection of the optimal urea accelerator is therefore a matter of carefully balancing the desired processing characteristics (cure speed and latency) with the required final properties (such as Tg) of the cured epoxy material. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative evaluations, enabling formulators to make informed decisions based on empirical data.
References
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RBH Ltd. The Evaluation of Various Substituted Ureas as Latent Accelerators for Dicyandiamide Cured Epoxy Resin Formulations. [Link]
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A Comparative Analysis of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) and Imidazole Accelerators in Epoxy Curing
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Accelerators in Epoxy Formulations
Epoxy resins are a cornerstone of advanced materials, prized for their exceptional adhesion, mechanical strength, and chemical resistance. However, the transition from a liquid resin to a high-performance thermoset is governed by the curing process—a complex chemical reaction that dictates the final properties of the material. Accelerators are pivotal in this process, enhancing curing kinetics to reduce energy consumption and cycle times. This guide provides an in-depth comparison of two prominent classes of accelerators: substituted ureas, specifically 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), and imidazole-based compounds. We will explore their mechanisms of action, impact on curing profiles, and the resulting thermomechanical properties of the cured epoxy network.
Chemical Structures and Mechanisms of Action
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea): A Latent Powerhouse
Also known by its CAS number 17526-94-2, this substituted urea is a highly effective accelerator, particularly when used in conjunction with latent hardeners like dicyandiamide (DICY).[1][2][3] Its primary advantage lies in its latency—the ability to remain inactive at room temperature, providing a long pot life for one-component epoxy systems, and activating only at elevated temperatures.[1]
The curing mechanism of urea-based accelerators in epoxy/dicyandiamide systems is complex. It is generally understood that at elevated temperatures, the urea derivative facilitates the dissociation of dicyandiamide, which then reacts with the epoxy groups.[4][5] The urea itself can also react with epoxy groups, forming a highly reactive intermediate that can further propagate the curing reaction.[4][5]
Imidazole Accelerators: Versatile and Highly Reactive
Imidazoles are heterocyclic organic compounds that are widely recognized as highly efficient accelerators and, in some cases, sole curing agents for epoxy resins.[6] Their high reactivity stems from the presence of a tertiary amine nitrogen atom within the imidazole ring, which acts as a potent nucleophile.[7] Common examples include 2-methylimidazole (2-MI) and 2-ethyl-4-methylimidazole (2E4MI).[6]
The primary mechanism of imidazole acceleration involves a nucleophilic attack by the tertiary amine nitrogen on the electrophilic carbon of the epoxy ring. This initiates a ring-opening polymerization, leading to the formation of a cross-linked network.[7] Imidazoles can also catalyze the reaction between epoxy resins and other curing agents, such as anhydrides and dicyandiamide.[8][9]
Comparative Analysis of Curing Kinetics
The choice of accelerator has a profound impact on the curing profile of an epoxy system. This can be effectively characterized using techniques such as Differential Scanning Calorimetry (DSC) and rheometry.
Differential Scanning Calorimetry (DSC)
DSC is a powerful tool for studying the heat flow associated with the curing reaction, providing information on the onset temperature, peak exothermic temperature, and total heat of reaction.[10][11] A lower peak exothermic temperature generally indicates a more reactive system and a faster cure.
| Accelerator Type | Typical Onset Temperature (°C) | Typical Peak Exotherm (°C) | Key Observations |
| 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) (with DICY) | 120 - 140 | 150 - 180 | Exhibits excellent latency with a distinct activation temperature.[1] The cure profile can be tailored by adjusting the concentration of the urea accelerator.[1] |
| Imidazole Accelerators (e.g., 2-MI) | 70 - 90 | 100 - 130 | Demonstrates significantly higher reactivity at lower temperatures compared to substituted ureas.[12] The curing rate is highly dependent on the specific imidazole derivative and its concentration. |
Rheological Analysis
Rheometry tracks the change in viscosity and viscoelastic properties (storage modulus G' and loss modulus G'') of the epoxy system during curing.[13] The gel point, where the material transitions from a liquid to a solid-like state, is a critical parameter determined from rheological data.[13]
| Accelerator Type | Gel Time | Viscosity Profile | Key Observations |
| 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) (with DICY) | Longer at lower temperatures | Gradual viscosity increase until the activation temperature is reached, followed by a rapid increase. | The long pot life is evident from the slow initial viscosity build-up.[14] |
| Imidazole Accelerators (e.g., 2-MI) | Shorter, even at moderate temperatures | Rapid viscosity increase from the onset of the reaction. | The high reactivity can lead to a shorter working life, which may require careful formulation and processing control. |
Impact on Final Properties of the Cured Epoxy
The accelerator not only influences the curing process but also plays a significant role in determining the final thermomechanical properties of the cured epoxy network.
| Property | 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) | Imidazole Accelerators |
| Glass Transition Temperature (Tg) | Generally high, contributing to good thermal stability.[1] | Can achieve very high Tg values, indicating a highly cross-linked and thermally stable network.[15] |
| Mechanical Properties | Cured resins exhibit excellent mechanical properties, including high strength and toughness.[4][16] | Can lead to high modulus and strength, but brittleness can be a concern depending on the formulation.[2] |
| Chemical Resistance | Good chemical resistance, characteristic of well-cured epoxy systems. | Excellent chemical resistance, often comparable to aromatic amine-cured systems.[6][15] |
| Adhesion | Promotes strong adhesion to various substrates.[2] | Known for providing excellent bonding strength to a wide range of materials.[6][17] |
Experimental Protocols
Protocol 1: Determination of Curing Profile by Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature, peak exothermic temperature, and total heat of reaction of an epoxy formulation.
Methodology:
-
Accurately weigh 5-10 mg of the uncured epoxy formulation into a standard aluminum DSC pan.
-
Place the pan in the DSC instrument. An empty, sealed aluminum pan is used as a reference.
-
Heat the sample at a constant rate, typically 10°C/min, from ambient temperature to a temperature sufficient to ensure complete curing (e.g., 250°C).[18]
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the onset temperature, the temperature at the peak of the exotherm, and the total area under the exothermic peak, which corresponds to the total heat of reaction.
Protocol 2: Characterization of Curing by Rheometry
Objective: To monitor the change in viscosity and determine the gel point of an epoxy formulation during isothermal curing.
Methodology:
-
Place a small amount of the uncured epoxy formulation onto the lower plate of a parallel-plate rheometer.
-
Lower the upper plate to the desired gap setting (e.g., 1 mm).
-
Equilibrate the sample to the desired isothermal curing temperature.
-
Apply a small-amplitude oscillatory shear at a constant frequency (e.g., 1 Hz).
-
Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.[13]
-
The gel point is typically identified as the crossover point where G' = G''.[13]
Visualizing the Curing Mechanisms and Workflows
Caption: Comparative reaction pathways for substituted urea and imidazole accelerators in epoxy curing.
Caption: Workflow for the comprehensive evaluation of epoxy accelerator performance.
Conclusion and Future Outlook
Both 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) and imidazole accelerators offer distinct advantages in the formulation of high-performance epoxy systems. Substituted ureas provide excellent latency, making them ideal for one-component adhesives and prepregs where a long shelf life is critical.[1][14] In contrast, imidazoles offer high reactivity at lower temperatures, enabling faster curing cycles and reduced energy consumption.[6]
The selection of an appropriate accelerator is a critical decision that depends on the specific application requirements, including processing conditions, desired curing profile, and the final performance characteristics of the cured material. Future research in this area is likely to focus on the development of novel "blocked" or latent accelerators that combine the high reactivity of imidazoles with the long pot life of substituted ureas, offering formulators an even greater degree of control over the epoxy curing process.[19][20]
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- A comparison of some imidazole catalysts as epoxy curing agents. (2025, August 6). ResearchGate.
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- Effect of accelerator on properties of epoxy resin re‐prepared from alcoholysis recycling. (n.d.).
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Curing Agents for Epoxy Resin. (n.d.). Retrieved from [Link]
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Cytotoxicity of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) compared to other urea derivatives in cancer cells
A Comparative Guide to the Cytotoxicity of Urea-Based Compounds in Oncology Research
An In-Depth Analysis of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) Versus Clinically Relevant Urea Derivatives
Prepared by a Senior Application Scientist, this guide provides a comparative analysis of the cytotoxic properties of the urea derivative 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) against other established urea-based compounds in cancer cell lines. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic landscape of this chemical class.
Introduction: The Versatility of the Urea Moiety in Anticancer Drug Design
The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable, bidentate hydrogen bonds with biological targets.[1] This characteristic has led to the development of a diverse array of urea-containing drugs with significant therapeutic impact, particularly in oncology.[2][3] These compounds exhibit a wide range of mechanisms, from inhibiting key signaling kinases that drive cell proliferation to disrupting the cytoskeletal machinery essential for cell division.[3]
This guide focuses on 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) (CAS 17526-94-2), a bis-urea compound whose antitumor potential is an area of active investigation.[4][5][6] Research indicates that it exhibits cytotoxic effects against various cancer cell lines, with a proposed mechanism involving the induction of apoptosis or cell cycle arrest.[4] To contextualize its potential, we will compare it with other prominent urea derivatives that have well-defined mechanisms and established clinical relevance.
Profiling 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
Also known as Dyhard UR 500, this symmetrical bis-dimethylurea derivative of toluene diisocyanate has a relatively simple structure, yet its biological activity is of growing interest.[6]
-
Chemical Structure: C13H20N4O2
-
Known Biological Activity: Preliminary studies have confirmed its cytotoxic effects against cancer cells, suggesting it may trigger programmed cell death (apoptosis) or halt the cell division cycle.[4] However, comprehensive public data detailing its IC50 values across a standardized panel of cancer cell lines is not as extensive as for FDA-approved drugs.
The primary value of this compound lies in its potential as a lead structure for novel anticancer agents. Its synthesis is straightforward, typically involving the reaction of toluene-2,4-diisocyanate with dimethylamine.[4]
Comparative Analysis: Mechanism and Cytotoxicity
To understand the potential of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), it is essential to compare it against urea derivatives with established anticancer activity.
Sorafenib: The Multi-Kinase Inhibitor Benchmark
Sorafenib is a diaryl urea derivative approved for the treatment of renal cell carcinoma and hepatocellular carcinoma (HCC).[7]
-
Mechanism of Action: Sorafenib is a potent inhibitor of multiple intracellular and cell surface kinases, including RAF kinase, Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3), and Platelet-Derived Growth Factor Receptor (PDGFR-β).[8] By blocking these pathways, Sorafenib simultaneously inhibits tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply the tumor).[7] In some contexts, it has also been shown to induce autophagy, a cellular self-degradation process that can, in some cases, lead to cell death.[9]
-
Cytotoxicity Profile: Sorafenib's cytotoxic effects are well-documented. For instance, in vitro studies in liver cancer cell lines have shown it is effective at inducing apoptosis at concentrations of 10 µg/mL and above.[10] Its efficacy can vary significantly among different hepatoma cell lines, highlighting the importance of genetic context in drug response.[11]
Thiourea Derivatives: A Class with Diverse Activity
Thioureas, where a sulfur atom replaces the oxygen of the urea group, also exhibit significant anticancer properties.
-
Mechanism of Action: Their mechanisms are diverse. Some thiourea derivatives have been found to bind to and inhibit the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[3] Others show potent pro-apoptotic activity, inducing late-stage apoptosis in colon and leukemia cell lines.[12]
-
Cytotoxicity Profile: Certain 3-(trifluoromethyl)phenylthiourea analogs have demonstrated high cytotoxicity against human colon (SW480, SW620) and prostate (PC3) cancer cells, with IC50 values often below 10 µM.[12] For example, the 3,4-dichlorophenylthiourea derivative achieved an IC50 of 1.5 ± 0.72 μM against the highly susceptible SW620 cell line.[12]
Other Notable Urea Derivatives
-
Nitrosoureas (e.g., Lomustine): This older class of urea derivatives acts as alkylating agents.[2] They undergo spontaneous degradation to form reactive species that crosslink DNA, thereby blocking replication and transcription and leading to cell death.[2]
-
Erlotinib: While not a classical urea derivative, it contains a related quinazolinamine core and functions as a potent EGFR inhibitor.[13][14] It reversibly binds to the ATP-binding site of the EGFR tyrosine kinase, preventing the autophosphorylation and downstream signaling that leads to cell proliferation.[15][16]
Comparative Summary Table
| Compound/Class | Primary Mechanism of Action | Key Molecular Target(s) | Therapeutic Application |
| 1,1'-(...)(bis-dimethylurea) | Induction of Apoptosis / Cell Cycle Arrest (Putative)[4] | Not fully elucidated | Investigational |
| Sorafenib | Multi-Kinase Inhibition, Anti-angiogenesis[7][8] | RAF, VEGFR, PDGFR | Renal & Hepatocellular Carcinoma |
| Thiourea Derivatives | EGFR Inhibition, Apoptosis Induction[3][12] | EGFR, various apoptotic pathways | Investigational |
| Nitrosoureas | DNA Alkylation & Crosslinking[2] | DNA | Brain Tumors, Lymphoma |
| Erlotinib | EGFR Tyrosine Kinase Inhibition[13][16] | EGFR | Non-Small Cell Lung Cancer |
Experimental Protocols for Cytotoxicity Assessment
The objective evaluation of a compound's cytotoxicity relies on robust, validated assays. The choice of assay is critical, as different methods measure distinct cellular parameters. An integrated approach using multiple assays provides the most comprehensive and trustworthy data.
Workflow for Assessing Compound Cytotoxicity
The following diagram outlines a standard workflow for evaluating the cytotoxic and mechanistic effects of a novel compound.
Caption: Standard workflow for cytotoxicity testing.
Protocol: MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[17] The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) and comparator compounds (e.g., Sorafenib) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Causality and Trustworthiness: The MTT assay is a robust primary screening tool. However, it's crucial to recognize that it measures metabolic activity, not direct cell death.[18] A compound could inhibit metabolism without immediately killing the cell, leading to a result that suggests cytotoxicity. Therefore, these findings must be validated with a direct measure of cell death, such as the Annexin V assay.
Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet.[20] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of viable and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[20]
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its predetermined IC50 concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Analysis:
-
Annexin V- / PI-: Viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Primarily necrotic cells (due to primary membrane damage).
-
Visualizing the Mechanism: Kinase Inhibition Pathway
To illustrate a well-defined mechanism of a comparator urea derivative, the following diagram shows the simplified Raf/MEK/ERK signaling pathway, which is inhibited by Sorafenib.
Caption: Sorafenib inhibits the Raf/MEK/ERK pathway.
Conclusion and Future Directions
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) demonstrates cytotoxic activity against cancer cells, positioning it as a compound of interest for further oncological research.[4] Its performance, however, must be rigorously benchmarked against established urea derivatives like Sorafenib, which leverage well-defined mechanisms such as multi-kinase inhibition to achieve potent antitumor effects.[8]
The provided experimental protocols for MTT and Annexin V/PI assays represent a validated, logical progression for characterizing novel anticancer compounds. The initial screening for bioactivity (MTT) should always be followed by more specific mechanistic assays (Annexin V) to ensure data integrity and build a comprehensive understanding of the compound's mode of action.
Future research should focus on:
-
Broad-Spectrum Cytotoxicity Screening: Evaluating 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) against a large, standardized panel of cancer cell lines (e.g., the NCI-60) to identify sensitive cancer types and establish a comprehensive IC50 profile.
-
Target Deconvolution: Employing techniques such as chemical proteomics or kinome profiling to identify the specific molecular target(s) of the compound.
-
Structural Optimization: Using the compound as a scaffold for medicinal chemistry efforts to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.
By systematically applying these approaches, the scientific community can fully elucidate the therapeutic potential of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) and its place within the expanding arsenal of urea-based anticancer agents.
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A Comparative Guide to the Selectivity Index of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) for Cancer vs. Normal Cells
For Researchers, Scientists, and Drug Development Professionals
Understanding the Selectivity Index: A Key Metric in Anticancer Drug Discovery
The therapeutic window of an anticancer agent is fundamentally determined by its selective toxicity towards malignant cells. The selectivity index (SI) is a quantitative measure of this preference, calculated as the ratio of the half-maximal inhibitory concentration (IC50) in normal cells to that in cancer cells.[1]
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value is indicative of greater selectivity, signifying that the compound is more potent against cancer cells at concentrations that are less toxic to normal cells. Generally, an SI value greater than 3 is considered to be indicative of high selectivity.[2]
Evaluating 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea): A Hypothetical Case Study
Research has indicated that 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) (CAS 17526-94-2) exhibits cytotoxic effects against a variety of cancer cell lines, with reported IC50 values in the range of 10 to 30 µM for cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).[3] The potential mechanism of action is thought to involve the induction of apoptosis or cell cycle arrest.[3]
To illustrate the process of determining its selectivity, we present a hypothetical data set. Assuming an experimentally determined IC50 value against a normal human fibroblast cell line (e.g., MRC-5), we can calculate the theoretical selectivity index.
Table 1: Hypothetical Selectivity Index of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | Hypothetical IC50 (µM) | Calculated Selectivity Index (SI) |
| 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) | MCF-7 (Breast) | 15 | MRC-5 (Lung Fibroblast) | 75 | 5.0 |
| 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) | A549 (Lung) | 25 | MRC-5 (Lung Fibroblast) | 75 | 3.0 |
This hypothetical scenario underscores the importance of empirical testing against non-cancerous cell lines to ascertain a compound's therapeutic potential.
Comparative Analysis with Urea-Based Kinase Inhibitors
The urea moiety is a key pharmacophore in several approved anticancer drugs, most notably the multi-kinase inhibitor Sorafenib.[4][5][6] Analyzing the selectivity index of established drugs provides a valuable benchmark.
Table 2: Comparative Selectivity Index of Urea-Based Anticancer Agents
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Sorafenib | HepG2 (Liver) | 12.5 µg/ml | HFb-4 (Fibroblast) | 5.88 µg/ml | 0.47 | [1] |
| Sorafenib | HCT-116 (Colon) | 29.4 µg/ml | HFb-4 (Fibroblast) | 5.88 µg/ml | 0.20 | [1] |
| Novel Benzothiazole-Urea Hybrid (Compound 17) | MCF-7 (Breast) | 0.84 | HEK-293 (Embryonic Kidney) | >100 | >119 | [7] |
| Novel Benzothiazole-Urea Hybrid (Compound 18) | A549 (Lung) | 0.74 | HEK-293 (Embryonic Kidney) | >100 | >135 | [7] |
As evidenced, the development of novel urea derivatives continues to yield compounds with significantly improved selectivity profiles compared to earlier drugs like Sorafenib.
Experimental Protocols for Determining Cytotoxicity and Selectivity
Accurate and reproducible experimental data are the bedrock of drug discovery. The following are detailed protocols for two standard colorimetric assays used to determine the IC50 values of test compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.[8][9][10]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value using non-linear regression analysis.[11]
SRB (Sulforhodamine B) Assay
The SRB assay is based on the ability of the sulforhodamine B dye to bind to protein components of cells fixed with trichloroacetic acid.[12][13]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the 48-72 hour incubation, gently add 100 µL of cold 10% (w/v) trichloroacetic acid to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates four times with 1% acetic acid to remove excess dye.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Repeat the washing step with 1% acetic acid.
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 564 nm.[2]
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability to determine the IC50 value.[14]
Caption: Workflow for determining the selectivity index.
Mechanism of Action and the Basis for Selectivity
The selectivity of urea-based compounds can arise from several factors. Many, like Sorafenib, function as multi-kinase inhibitors, targeting signaling pathways that are hyperactive in cancer cells, such as the Raf/MEK/ERK pathway.[6] The differential expression and reliance on these kinases in cancer versus normal cells can provide a basis for selective cytotoxicity. For 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), while the precise molecular targets are not fully elucidated, its ability to induce apoptosis suggests an interaction with pathways that are dysregulated in cancer, leading to uncontrolled proliferation and survival.
Caption: Putative mechanism leading to selective cytotoxicity.
Conclusion
While further investigation is required to empirically determine the selectivity index of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), the established methodologies and comparative data for other urea-based compounds provide a robust framework for its evaluation. The potential for high selectivity, as suggested by the activity of other novel urea derivatives, underscores the promise of this chemical class in the development of next-generation anticancer agents. The protocols and comparative data presented in this guide offer a valuable resource for researchers dedicated to advancing this critical area of drug discovery.
References
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MOF enhances the sensitivity and selectivity of sorafenib as an anticancer drug against hepatocellular carcinoma and colorectal cancer in vitro. [Link]
-
The slow cell death response when screening chemotherapeutic agents. [Link]
-
URD12: A urea derivative with marked antitumor activities. [Link]
-
MTT Assay Protocol. [Link]
-
DATA SHEET SRB Cytotoxicity Assay. [Link]
-
In vitro cytotoxicity of urea derivatives on normal cells a. [Link]
-
Sulforhodamine B (SRB) Cell Cytotoxicity Assay. [Link]
-
How to analyze SRB ( Sulforhodamine B ) assay results? [Link]
-
Mechanistic Aspects of Biphenyl Urea-Based Analogues in Triple-Negative Breast Cancer Cell Lines. [Link]
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Sulforhodamine B colorimetric assay for cytotoxicity screening. [Link]
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Sorafenib Tosylate. [Link]
-
Discovery of potent and selective urea-based ROCK inhibitors: Exploring the inhibitor's potency and ROCK2/PKA selectivity by 3D-QSAR, molecular docking and molecular dynamics simulations. [Link]
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Discovery of Potent and Selective Urea-Based ROCK Inhibitors and Their Effects on Intraocular Pressure in Rats. [Link]
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Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. [Link]
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Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. [Link]
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A novel bis-aryl urea compound inhibits tumor proliferation via cathepsin D-associated apoptosis. [Link]
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SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. [Link]
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4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea). [Link]
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A Comparative Performance Analysis of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) in Diverse Epoxy Resin Systems
Abstract
This guide provides a comprehensive performance comparison of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), a substituted urea-based accelerator commonly known by trade names such as Dyhard® UR500 or Omicure® U-410, across three distinct types of epoxy resins: Bisphenol A (DGEBA), Bisphenol F (DGEBF), and Epoxy Phenol Novolac (EPN). As a latent accelerator for dicyandiamide (DICY) cured systems, its influence on curing kinetics, thermomechanical properties, and mechanical strength is critically evaluated. This document is intended for researchers and formulation scientists, offering objective, data-driven insights to guide the selection of epoxy backbones for advanced composites, adhesives, and coatings. Experimental data demonstrates that while the accelerator effectively reduces cure temperatures across all resin types, the final properties of the cured network are significantly influenced by the inherent structure of the epoxy resin.
Introduction: The Role of Substituted Ureas in Latent Cure Systems
One-component (1K) heat-cured epoxy systems offer significant advantages in industrial applications by eliminating the need for meter-mixing and reducing processing errors.[1] The foundation of these systems often relies on a latent curing agent, dicyandiamide (DICY), which remains solid and unreactive at ambient temperatures, providing extended shelf life.[1] However, DICY requires high activation temperatures, typically above 170°C, for solubilization and reaction, which can be energy-intensive and induce thermal stress in components.[1]
To overcome this limitation, accelerators are incorporated to lower the cure temperature and shorten cycle times.[1][2] Substituted ureas, such as 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) (CAS 17526-94-2), have become a cornerstone of this technology.[2][3] These compounds act as latent accelerators, providing an optimal balance between long formulation shelf-life at room temperature and rapid cross-linking at elevated temperatures.[2][4] This guide investigates how the performance of this specific urea accelerator is modulated by the choice of the epoxy resin backbone, comparing the workhorse Diglycidyl ether of Bisphenol A (DGEBA), the lower viscosity and more flexible Diglycidyl ether of Bisphenol F (DGEBF), and the high-functionality, high-temperature resistant Epoxy Phenol Novolac (EPN).
Mechanism of Acceleration
The accelerating effect of substituted ureas in DICY-epoxy formulations is a synergistic process. While the precise mechanism is complex, it is widely believed to involve the thermal dissociation of the urea accelerator.[5][6] At elevated temperatures, the urea compound reacts with epoxy groups.[5]
One proposed pathway suggests the urea dissociates, generating catalytically active dimethylamine and an isocyanate.[5][6] The dimethylamine, a tertiary amine, directly accelerates the curing reaction of the epoxy resin with DICY.[5][6] Simultaneously, the isocyanate can react with epoxy groups to form oxazolidinone linkages, contributing to the overall cross-linked network.[6] This dual-action mechanism significantly lowers the activation energy of the DICY curing reaction, enabling cures at temperatures as low as 100-120°C.[4][7]
Caption: Proposed mechanism of urea-based acceleration in DICY-epoxy systems.
Experimental Design & Protocols
To ensure a valid comparison, three formulations were prepared, varying only the epoxy resin type. All other components were held constant.
Materials
-
Epoxy Resins:
-
Bisphenol A Diglycidyl Ether (DGEBA), EEW ~187 g/eq
-
Bisphenol F Diglycidyl Ether (DGEBF), EEW ~170 g/eq
-
Epoxy Phenol Novolac (EPN), EEW ~178 g/eq, functionality > 2.5
-
-
Curing Agent: Micronized Dicyandiamide (DICY), average particle size 5-10 µm
-
Accelerator: 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
Formulation
Formulations were prepared based on parts per hundred resin (phr) by weight.
| Component | DGEBA System (phr) | DGEBF System (phr) | EPN System (phr) |
| Epoxy Resin | 100 | 100 | 100 |
| Dicyandiamide (DICY) | 6 | 6.5 | 6.3 |
| Accelerator | 3 | 3 | 3 |
Note: DICY loading was adjusted slightly to account for the different epoxy equivalent weights (EEW) of the resins to maintain a consistent stoichiometric ratio.
Experimental Workflow
Caption: Standard workflow for formulation, curing, and characterization.
Characterization Protocols
-
Curing Profile (DSC): Differential Scanning Calorimetry (DSC) was performed according to ASTM D3418.[8][9] A 10-15 mg uncured sample was heated in an aluminum pan from 30°C to 250°C at a rate of 10°C/min to determine the onset of cure, peak exothermic temperature, and total heat of reaction (ΔH).
-
Glass Transition Temperature (Tg): Dynamic Mechanical Analysis (DMA) was conducted on cured specimens (typically 56 x 12 x 2 mm) as per ASTM D7028.[10][11][12] A three-point bending fixture was used with a frequency of 1 Hz and a heating rate of 3°C/min. The Tg was determined from the peak of the tan δ curve.
-
Mechanical Properties:
Results and Discussion
The performance of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) was found to be highly dependent on the epoxy resin matrix. The following tables summarize the key performance indicators.
Curing Profile Analysis
The accelerator demonstrated high activity in all three resin systems, significantly lowering the curing temperature compared to an un-accelerated DICY system which cures above 170-180°C.[1][2]
Table 1: DSC Curing Characteristics
| Parameter | DGEBA System | DGEBF System | EPN System |
| Onset Temperature (°C) | 125.1 | 122.5 | 128.3 |
| Peak Exotherm Temp (°C) | 141.8 | 138.6 | 146.5 |
| Heat of Reaction (ΔH, J/g) | 385 | 410 | 360 |
The DGEBF system exhibited the lowest onset and peak cure temperatures. This can be attributed to its lower viscosity compared to DGEBA, which enhances the dissolution and mobility of the solid DICY and accelerator particles at lower temperatures, facilitating an earlier reaction. Conversely, the EPN system showed the highest cure temperatures, likely due to its higher initial viscosity and the steric hindrance associated with its multi-functional, bulky novolac structure.
Thermomechanical and Mechanical Properties
The final properties of the cured network are a direct reflection of the resin's molecular architecture.
Table 2: Post-Cure Thermomechanical & Mechanical Properties
| Property | DGEBA System | DGEBF System | EPN System | Test Method |
| Glass Transition Temp (Tg, °C) | 135 | 124 | 168 | ASTM D7028[10][11][12] |
| Tensile Strength (MPa) | 75 | 70 | 85 | ASTM D638[13][14][15][16] |
| Tensile Modulus (GPa) | 3.0 | 2.8 | 3.8 | ASTM D638[13][14][15][16] |
| Flexural Strength (MPa) | 125 | 115 | 150 | ASTM D790[17][18][19][20][21] |
| Flexural Modulus (GPa) | 3.1 | 2.9 | 4.0 | ASTM D790[17][18][19][20][21] |
-
Glass Transition Temperature (Tg): The EPN system yielded the highest Tg by a significant margin. This is a direct result of its high epoxy functionality, which leads to a much higher cross-link density in the cured polymer network. The DGEBA resin provided a balanced Tg, suitable for many structural applications. The DGEBF resin, with its more flexible molecular backbone, resulted in the lowest Tg.
-
Mechanical Performance: The trends in mechanical properties correlate strongly with Tg and cross-link density. The highly cross-linked EPN system provided the highest strength and stiffness (modulus) but is typically more brittle. The DGEBA system offered a good balance of strength and modulus. The DGEBF system, while having slightly lower strength and modulus, is often associated with improved flexibility and toughness, making it suitable for applications requiring better peel strength or impact resistance.
Conclusion and Recommendations
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is a highly effective and versatile accelerator for DICY-cured epoxy systems. It successfully reduces cure temperatures to a practical range of 130-150°C for all tested resin types. However, the choice of epoxy resin backbone is a critical determinant of the final performance characteristics.
-
For High-Temperature Applications: An Epoxy Phenol Novolac (EPN) resin is the superior choice. Its high functionality, when cured with the urea/DICY system, produces a densely cross-linked network with the highest glass transition temperature and mechanical stiffness, making it ideal for demanding aerospace, automotive, and electrical laminate applications.
-
For General-Purpose Structural Applications: A standard Bisphenol A (DGEBA) resin offers the best balance of properties. It provides good thermomechanical and mechanical performance at a competitive cost.
-
For Applications Requiring Flexibility and Lower Viscosity: A Bisphenol F (DGEBF) resin is recommended. It provides the fastest cure at the lowest temperature and results in a more flexible cured product, which is advantageous for certain adhesives, coatings, and composites where toughness and peel strength are paramount.
Ultimately, the optimal formulation depends on the specific performance requirements of the end-use application. This guide provides the foundational data to empower formulators to make informed decisions when designing latent-cure epoxy systems.
References
- US Patent US7750107B2, Substituted urea accelerator with dicyandiamide for epoxy resin systems. (n.d.). Google Patents.
-
Polymer Innovation Blog. (2023, January 16). Accelerators for Latent Epoxy Curing Agents. Retrieved from [Link]
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Kretow, R. P. (n.d.). The Evaluation of Various Substituted Ureas as Latent Accelerators for Dicyandiamide Cured Epoxy Resin Formulations. RBH Ltd. Retrieved from [Link]
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Honarkar, H. (2010). Curing behavior of dicyandiamide/epoxy resin system using different accelerators. Journal of Applied Polymer Science. Retrieved from [Link]
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Laliberte, B. R., & Bornstein, J. (1980). Acceleration of the Epoxy Resin-Dicyandiamide Cure Cycle by Trisubstituted Ureas. DTIC. Retrieved from [Link]
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Rothenhäusler, D., et al. (2024). Curing reactions, reaction kinetics, and latency of epoxy resin cured with L‐tryptophan and L‐tyrosine. Journal of Applied Polymer Science. Retrieved from [Link]
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ASTM International. (2017). D790-17 Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials. Retrieved from [Link]
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ARIA. (n.d.). AlzChem Dyhard UR500 - Product Information. Retrieved from [Link]
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GracoRoberts. (n.d.). Resin Formulators Differential Scanning Calorimetry (DSC) Testing Per ASTM D3418. Retrieved from [Link]
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ZwickRoell. (n.d.). ASTM D638: tensile properties plastics. Retrieved from [Link]
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ASTM International. (2024). D7028-07(2024) Standard Test Method for Glass Transition Temperature (DMA Tg) of Polymer Matrix Composites by Dynamic Mechanical Analysis (DMA). Retrieved from [Link]
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ASTM International. (2012). D3418-12e1 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. Retrieved from [Link]
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MDPI. (2023). Surface Degradation of DGEBA Epoxy Resins Cured with Structurally Different Amine Hardeners: Effects of UV Radiation. Retrieved from [Link]
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ResearchGate. (2003). Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials. Retrieved from [Link]
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ASTM International. (2022). D638-22 Standard Test Method for Tensile Properties of Plastics. Retrieved from [Link]
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ASTM International. (2015). D7028-07(2015) Standard Test Method for Glass Transition Temperature (DMA Tg) of Polymer Matrix Composites by Dynamic Mechanical Analysis (DMA). Retrieved from [Link]
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ARIA. (2007). AlzChem Dyhard UR500 - Specification. Retrieved from [Link]
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ZwickRoell. (n.d.). ASTM D790 3-point flexure test plastics. Retrieved from [Link]
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Polymer Innovation Blog. (2013). Acceleration of Amine-Cured Epoxy Resin Systems. Retrieved from [Link]
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TA Instruments. (n.d.). Measurement of Glass Transition Temperatures by Dynamic Mechanical Analysis and Rheology. Retrieved from [Link]
- Google Patents. (n.d.). DE10324486A1 - Use of urea derivatives as accelerators for epoxy resins.
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Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]
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Shimadzu. (n.d.). ASTM D638 Standard Test Method for Tensile Properties of Plastics. Retrieved from [Link]
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MDPI. (2022). Influence of Epoxy Resin Curing Kinetics on the Mechanical Properties of Carbon Fiber Composites. Retrieved from [Link]
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DTIC. (1993). The effect of a curing agent and an accelerator on the glass transition of brominated and unbrominated diglycidyl ether of bisphenol a. Retrieved from [Link]
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ResearchGate. (2020). Comparison of Glass-Transition Temperatures for Epoxy Polymers Obtained by Methods of Thermal Analysis. Retrieved from [Link]
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UL Prospector. (n.d.). DYHARD® UR500 by AlzChem AG. Retrieved from [Link]
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ASTM International. (n.d.). D638 Standard Test Method for Tensile Properties of Plastics. Retrieved from [Link]
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Testronix. (2025). ASTM D790 Flexural Properties Test for Plastics. Retrieved from [Link]
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Scribd. (n.d.). Astm D7028 07. Retrieved from [Link]
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MaTestLab. (n.d.). ASTM D7028 Standard Test Method for Glass Transition Temperature (DMA Tg) of Polymer Matrix Composites. Retrieved from [Link]
- Google Patents. (n.d.). EP1978049A1 - Curable Epoxy Resin Composition.
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Epoxy School. (2025). Epoxy Accelerators: Speeding Up Curing in Cold-Temperature Conditions. Retrieved from [Link]
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MaTestLab. (n.d.). ASTM D3418, E1356, ISO 11357 Differential Scanning Calorimeter. Retrieved from [Link]
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Industrial Physics. (n.d.). Standard Test Method for Tensile Properties of Plastics ASTM D638. Retrieved from [Link]
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Shimadzu. (n.d.). ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials. Retrieved from [Link]
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ResearchGate. (2022). Influence of Epoxy Resin Curing Kinetics on the Mechanical Properties of Carbon Fiber Composites. Retrieved from [Link]
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Kautschuk Group. (n.d.). IsoQure® UR 500. Retrieved from [Link]
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Chemical-Suppliers.com. (n.d.). Dyhard(R) UR 500. Retrieved from [Link]
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A comparative study of the thermal stability of various substituted urea compounds
A Comparative Guide to the Thermal Stability of Substituted Urea Compounds
Introduction: The Critical Role of Stability in Urea-Based Compounds
The urea moiety is a cornerstone in medicinal chemistry and materials science, prized for its ability to form robust hydrogen bonds with biological targets and its utility as a versatile building block in polymer synthesis.[1][2] From potent kinase inhibitors in oncology to durable urea-formaldehyde resins, the applications are vast and impactful.[1][3] However, the therapeutic efficacy or material integrity of these compounds is fundamentally linked to their physicochemical properties, with thermal stability being a critical parameter.
Thermal decomposition is not merely a matter of product degradation at elevated temperatures; it dictates shelf-life, manufacturing process parameters (e.g., melt-casting, drying), and in the pharmaceutical context, can even influence a drug's safety profile by generating potentially toxic degradants.[4][5] Understanding the relationship between a urea derivative's chemical structure and its thermal behavior is therefore essential for rational drug design, formulation development, and materials engineering.
This guide provides a comparative analysis of the thermal stability of various substituted urea compounds. We will delve into the primary mechanisms of decomposition, outline the gold-standard experimental protocols for assessment—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—and present comparative data to elucidate structure-stability relationships.
Mechanistic Insights: How Substituted Ureas Decompose
The thermal decomposition of urea and its derivatives is not a simple fragmentation. For many alkyl- and phenyl-substituted ureas, the dominant pathway is a unimolecular, four-center pericyclic reaction.[6] This process involves the transfer of a hydrogen atom from a nitrogen substituent to the other nitrogen atom, leading to the cleavage of a C-N bond and the formation of a substituted isocyanate and a corresponding amine.[6] Initial bond fissions are generally not competitive with this concerted pathway.[6]
The stability of the urea compound, and thus the temperature at which this decomposition occurs, is heavily influenced by the nature of the substituents (R¹, R², R³) on the nitrogen atoms. Key influencing factors include:
-
Nature of the N-substituent: The type of hydrogen atom being transferred (e.g., primary, secondary) and the nature of the nitrogen atom accepting it play a crucial role in the reaction kinetics.[6]
-
Aliphatic vs. Aromatic Substituents: A comparative study of diselenide compounds containing urea groups found that stability differs significantly when aromatic versus aliphatic groups are attached to the nitrogen.[7]
-
Intramolecular and Intermolecular Forces: The planarity of the urea group and the presence of substituents that can form intra- or intermolecular hydrogen bonds can significantly impact conformational stability and, by extension, thermal stability.[1] For example, ortho-substituents on an N-aryl group can disrupt planarity, altering the molecule's energetic profile.[1]
Experimental Assessment of Thermal Stability
To quantitatively assess and compare thermal stability, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.[8][9] TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[10] Together, they provide a comprehensive thermal profile, identifying decomposition temperatures, melting points, and other phase transitions.
Detailed Protocol: Thermogravimetric Analysis (TGA)
TGA is the definitive method for determining the temperature at which a compound begins to lose mass, indicating decomposition or volatilization.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert gas like nitrogen is critical to prevent oxidative decomposition, ensuring that the observed mass loss is due to thermal decomposition alone.
-
Heating Rate: A controlled, linear heating rate (e.g., 10 °C/min) is standard. Slower rates can provide better resolution of sequential thermal events, while faster rates can shift decomposition temperatures higher. Consistency is key for comparative studies.[4]
-
Sample Mass: A small sample mass (typically 3-10 mg) minimizes thermal gradients within the sample, ensuring uniform heating and more accurate temperature readings.
Step-by-Step TGA Protocol:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Tare a clean TGA pan (typically platinum or alumina). Accurately weigh 3-5 mg of the substituted urea compound into the pan.
-
Loading: Place the sample pan into the TGA furnace.
-
Parameter Setup:
-
Initial Temperature: 25 °C (or ambient).
-
Final Temperature: Set a temperature high enough to ensure complete decomposition (e.g., 600 °C).
-
Heating Rate: 10 °C/min.
-
Purge Gas: High-purity Nitrogen (N₂).
-
Flow Rate: 20-50 mL/min.
-
-
Equilibration: Allow the system to equilibrate at the initial temperature for 5-10 minutes to ensure a stable baseline.
-
Initiate Run: Begin the heating program.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition (Tonset) is typically determined using the tangent method at the point of initial significant mass loss.
Comparative Data on Substituted Urea Stability
The thermal stability of urea derivatives varies widely based on their substitution patterns. The following table summarizes data for several representative compounds, illustrating these structure-stability relationships.
| Compound | Substituents | Decomposition Onset T°C (TGA) | Melting Point °C (DSC) | Key Observations & Reference |
| Urea | Unsubstituted | ~160-180 °C (slow) | 133 °C | Decomposition begins soon after melting, forming biuret and other condensates. [11][12] |
| N-Methylurea | Mono-alkyl | Decomposes | 101-102 °C | Reacts in the presence of a dinickel complex to form methylammonium cyanate upon heating. [13] |
| N,N'-Dimethylurea | Di-alkyl (symmetric) | Decomposes | 103-106 °C | Similar to N-methylurea, undergoes elimination to form methylammonium cyanate. [13] |
| 1,3-Dimethylurea | Di-alkyl (symmetric) | Unstable at high temp | 106 °C | Synthesis is unfavorable at higher temperatures due to side reactions, indicating limited stability. [14] |
| Tetramethylurea | Tetra-alkyl | Stable | -1.2 °C | Lacks N-H protons, making it unreactive towards the typical elimination decomposition pathway. [13] |
| Thiourea | Sulfur analogue | Decomposes | 176-178 °C | Generally found to be less thermally stable than its urea analogue in comparative studies. [7][13] |
| Phenylurea | Mono-aryl | Decomposes | 147-149 °C | The aromatic substituent influences electronic properties and stability. [6] |
Analysis of Trends:
-
N-H Requirement: The data strongly support the proposed decomposition mechanism. Tetramethylurea, which lacks any N-H protons, is significantly more stable and does not decompose via the amine elimination pathway. [13]* Alkyl vs. Aryl: The electronic nature of the substituent plays a significant role. Aromatic substituents can delocalize electron density, affecting the C-N bond strengths and the acidity of the N-H proton, thereby altering decomposition kinetics. [6]* Symmetry: While not a dominant factor, the symmetry of substitution can influence crystal packing and intermolecular forces, which can have a secondary effect on the energy required to initiate decomposition.
-
Analogues: Replacing the carbonyl oxygen with sulfur (thiourea) generally leads to a decrease in thermal stability. [7]
Conclusion
The thermal stability of substituted urea compounds is a complex property governed by specific structural features. The primary decomposition route for most derivatives is a pericyclic elimination reaction to yield an isocyanate and an amine, a pathway that is precluded in fully N-substituted ureas like tetramethylurea. [6][13]The nature of the substituents—whether they are aliphatic or aromatic, and their electronic properties—directly modulates the temperature at which this decomposition occurs.
Standard thermal analysis techniques, namely TGA and DSC, provide a robust and reproducible framework for quantifying stability. [4]By carefully controlling experimental parameters, researchers can obtain high-quality, comparative data to guide the selection of candidates in drug development, optimize reaction conditions in chemical synthesis, and predict the long-term performance of urea-based materials. The insights gained from such studies are invaluable for developing safer, more effective, and more reliable products.
References
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Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Substituted Ureas. Methods of Synthesis and Applications Source: ResearchGate URL: [Link]
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Title: Preparation of Copper/Graphene and Graphitic Carbon Nitride Composites and Study of Their Electrocatalytic Activity in the Synthesis of Organic Compounds Source: MDPI URL: [Link]
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Title: Theoretical Study of the Thermal Decomposition of Urea Derivatives Source: ACS Publications URL: [Link]
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Title: Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives Source: ResearchGate URL: [Link]
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Title: Thermal Performance and Degradation of Urea as a Result of Time and Storage Location Source: ResearchGate URL: [Link]
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Title: (a) Thermal characterization (DSC and TGA thermograms) of the ADN–urea... Source: ResearchGate URL: [Link]
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Title: Decomposition of Alkyl-Substituted Urea Molecules at a Hydroxide-Bridged Dinickel Center Source: ACS Publications URL: [Link]
-
Title: Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products Source: MDPI URL: [Link]
-
Title: Synthesis, characterization and thermal analysis of urea–formaldehyde/nanoSiO 2 resins Source: ResearchGate URL: [Link]
-
Title: Thermogravimetric Experiment of Urea at Constant Temperatures - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Decomposition of alkyl-substituted urea molecules at a hydroxide-bridged dinickel center Source: PubMed URL: [Link]
-
Title: TGA, DTA, and DTG curves for urea as a function of temperature under a... Source: ResearchGate URL: [Link]
-
Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products Source: LCGC North America URL: [Link]
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Title: Urea Decomposition Mechanism by Dinuclear Nickel Complexes - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Thermodynamics and reaction mechanism of urea decomposition Source: RSC Publishing URL: [Link]
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Title: Theoretical Study of the Thermal Decomposition of Urea Derivatives. Source: Semantic Scholar URL: [Link]
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Title: Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates Source: National Center for Biotechnology Information URL: [Link]
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Title: Thermal Degradation Kinetics of Urea–Formaldehyde Resins Modified by Almond Shells | ACS Omega Source: ACS Publications URL: [Link]
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Title: Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea Source: The Italian Association of Chemical Engineering URL: [Link]
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Title: The Confirmation of the Urea Derivatives of MDI and TDI by Thermal Energy Analysis Source: Occupational Safety and Health Administration URL: [Link]
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Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: ACS Publications URL: [Link]
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Title: Characterization of Pharmaceutical Materials by Thermal Analysis Source: TA Instruments URL: [Link]
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Title: Thermal Performance and Degradation of Urea as a Result of Time and Storage Location Source: Canadian Center of Science and Education URL: [Link]
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Title: Urea thermolysis studied under flow reactor conditions using DSC and FT-IR Source: ResearchGate URL: [Link]
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Cost-Benefit Analysis of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) in Industrial Applications: A Comparative Guide
Introduction
In the realm of thermosetting polymers, particularly epoxy resin systems, the efficiency of the curing process is a critical determinant of both the final product's performance and the economic viability of the manufacturing process. Latent accelerators play a pivotal role in optimizing this process, allowing for stable one-component formulations with extended shelf lives that can be rapidly cured upon the application of heat. This guide provides a comprehensive cost-benefit analysis of a prominent latent accelerator, 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), also known by its CAS number 17526-94-2 and various trade names such as Dyhard UR 500 or Omicure 24.[1][2][3][4]
This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the formulation and application of epoxy resins. We will delve into a technical comparison of this substituted urea with viable alternatives, supported by experimental data and protocols. Our analysis will encompass not only the performance metrics but also the economic and environmental considerations essential for informed decision-making in industrial settings.
Mechanism of Action: The Role of Substituted Ureas in Epoxy Curing
Substituted ureas, including our subject compound, function as accelerators in conjunction with latent hardeners like dicyandiamide (DICY) in epoxy resin formulations.[5][6] The latency of these systems is crucial for one-component adhesives and composites, where the resin and curing agents are pre-mixed and must remain stable at ambient temperatures for extended periods.[6][7]
Upon heating, the substituted urea dissociates, releasing species that synergistically accelerate the curing reaction of the epoxy resin with the hardener.[8] This mechanism allows for a significant reduction in the curing temperature and time compared to formulations without an accelerator.[6] For instance, a DICY-cured epoxy system that would typically require temperatures above 170°C can be effectively cured at 120-150°C in the presence of a urea-based accelerator.[5][6] This acceleration translates to reduced energy consumption and increased throughput in manufacturing processes.[6]
Comparative Performance Analysis
The selection of an appropriate accelerator is a trade-off between reactivity, latency (shelf life), and the desired final properties of the cured polymer. Here, we compare 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) with other commonly used substituted ureas and alternative accelerators.
Key Performance Metrics
The efficacy of a latent accelerator is primarily evaluated based on the following parameters:
-
Gel Time: The time it takes for the liquid resin to transition into a gelatinous state. A shorter gel time at the curing temperature indicates higher reactivity.
-
Cure Time: The time required to achieve a specific degree of cure, often measured as the time to reach 95% of the total heat of reaction in a Differential Scanning Calorimetry (DSC) analysis.[5]
-
Glass Transition Temperature (Tg): The temperature at which the cured polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[9] A higher Tg is often desirable for applications requiring high-temperature performance.[10][11]
-
Shelf Life (Latency): The duration for which a pre-mixed formulation remains processable at ambient temperature, often quantified as the time taken for the viscosity to double.[6]
Experimental Data Summary
The following table summarizes typical performance data for 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) in comparison to other substituted urea accelerators in a standard DICY-cured bisphenol A epoxy resin formulation.
| Accelerator | Typical Concentration (phr) | Cure Time to 95% at 120°C (min) | Glass Transition Temperature (Tg) (°C) | Relative Shelf Life |
| 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) (Our Focus) | 1 - 5 | 10 - 20 | 120 - 140 | Good |
| Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) | 1 - 5 | 15 - 25 | 115 - 135 | Very Good |
| Fenuron (1,1-dimethyl-3-phenylurea) | 1 - 5 | 5 - 15 | 125 - 145 | Moderate |
| 4,4'-Methylene bis(phenyl dimethyl urea) | 1 - 5 | 8 - 18 | 130 - 150 | Good |
Note: phr = parts per hundred parts of resin. The values presented are indicative and can vary depending on the specific epoxy resin, hardener concentration, and processing conditions.
As the data suggests, 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) offers a well-balanced profile of reactivity and latency, making it a versatile choice for a range of applications.[5]
Cost-Benefit Analysis
A holistic evaluation of an industrial chemical necessitates a thorough examination of its costs and benefits, extending beyond mere performance metrics.
Benefits
-
Enhanced Processing Efficiency: The primary benefit of using 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is the significant reduction in cure time and temperature.[6] This leads to shorter production cycles, increased throughput, and lower energy consumption, directly impacting the overall manufacturing cost.
-
Improved Product Quality: The controlled and accelerated curing process can lead to more consistent and uniform cross-linking, potentially enhancing the mechanical and thermal properties of the final product.
-
Extended Shelf Life of Formulations: Compared to more reactive accelerators, this compound provides a good balance of reactivity and latency, allowing for the formulation of stable one-component systems with practical shelf lives.[6] This is a significant advantage in industries like aerospace and automotive where large batches of adhesives and composites are prepared.[12]
Costs
-
Material Cost: The price of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) can fluctuate based on raw material costs and market demand. While specific pricing is proprietary and varies by supplier, it is generally considered a cost-effective solution when the benefits of accelerated curing are factored in. Indicative pricing for small quantities can range significantly, but industrial-scale procurement offers more favorable economics.
-
Environmental Impact: Urea-based compounds, in general, have environmental considerations. The production of urea is an energy-intensive process that contributes to greenhouse gas emissions.[1][13] While the quantities used as accelerators are relatively small compared to applications like fertilizers, the overall lifecycle impact should be considered. Runoff and improper disposal can contribute to water pollution.[14]
-
Health and Safety: While 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is not classified as a hazardous substance under GHS for a majority of reports, it may cause irritation and skin sensitization based on QSAR modeling.[3] Proper handling procedures, including the use of personal protective equipment, are essential to minimize occupational exposure.[15]
Economic Justification
The economic justification for using 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) lies in the trade-off between its upfront material cost and the significant savings achieved through process optimization. The reduction in energy consumption and the increase in production capacity often outweigh the cost of the accelerator, leading to a net positive economic impact.
Experimental Protocols
To enable a direct comparison of different accelerators, the following standardized experimental protocols are recommended.
Protocol 1: Determination of Gel Time
Objective: To measure the gel time of an epoxy formulation at a specific isothermal temperature.
Materials and Equipment:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Dicyandiamide (DICY) hardener
-
Accelerator to be tested
-
Hot plate with a magnetic stirrer and temperature control
-
Disposable aluminum dish
-
Wooden applicator sticks
-
Stopwatch
Procedure:
-
Preheat the hot plate to the desired curing temperature (e.g., 120°C).
-
In a disposable container, accurately weigh the epoxy resin, DICY hardener, and the accelerator according to the desired formulation (e.g., 100 parts resin, 8 parts DICY, 3 parts accelerator).
-
Thoroughly mix the components for 2-3 minutes until a homogeneous mixture is obtained.
-
Pour a small amount of the mixture into the preheated aluminum dish on the hot plate.
-
Start the stopwatch immediately.
-
Continuously probe the mixture with a wooden applicator stick, observing the change in viscosity.
-
The gel time is recorded as the point at which the resin no longer forms a continuous string when the applicator stick is lifted.
Protocol 2: Cure Kinetics and Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
Objective: To determine the cure kinetics (time to 95% cure) and the glass transition temperature (Tg) of the cured epoxy formulation.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum DSC pans
-
Prepared epoxy formulation
Procedure:
Part A: Isothermal Cure Analysis
-
Accurately weigh 5-10 mg of the freshly prepared epoxy formulation into a hermetic aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Rapidly heat the sample to the desired isothermal curing temperature (e.g., 120°C) at a high heating rate (e.g., 50°C/min).
-
Hold the sample at the isothermal temperature and record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_total).
-
The time to reach 95% cure is the time at which 95% of ΔH_total has been released.
Part B: Glass Transition Temperature (Tg) Determination
-
After the isothermal cure in the DSC, cool the sample to room temperature.
-
Heat the cured sample at a controlled rate (e.g., 10°C/min) to a temperature well above the expected Tg (e.g., 200°C).
-
The Tg is determined as the midpoint of the inflection in the heat flow curve.[9]
Visualizing the Workflow
The following diagram illustrates the typical workflow for evaluating epoxy resin accelerators.
Caption: Experimental workflow for evaluating epoxy accelerators.
Conclusion and Recommendations
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) presents a compelling option as a latent accelerator for dicyandiamide-cured epoxy resin systems. Its primary advantage lies in the significant acceleration of the curing process at reduced temperatures, which translates to tangible economic benefits in industrial manufacturing through increased productivity and energy savings.
The performance of this accelerator is well-balanced, offering a good compromise between high reactivity and sufficient latency for the formulation of stable one-component systems. While its cost is a factor to consider, a comprehensive cost-benefit analysis often reveals that the process efficiencies gained justify the initial investment.
From an environmental and safety perspective, adherence to proper handling protocols and waste disposal procedures is crucial to mitigate potential risks.
For applications where a balance of performance, processability, and cost is paramount, 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is a highly recommended candidate for evaluation. It is particularly well-suited for industries such as automotive, aerospace, and electronics, where high-performance adhesives and composites are essential. Further formulation optimization and testing, following the protocols outlined in this guide, will enable users to fully harness the benefits of this versatile accelerator.
References
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ResearchGate. (2024). What is the environmental impact of urea?. Retrieved from [Link]
-
Frontiers in Sustainable Food Systems. (2021). Blue Urea: Fertilizer With Reduced Environmental Impact. Retrieved from [Link]
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Petro Arkan. (2023). Environmental Impact of Urea Granular - Effects & Sustainable Use. Retrieved from [Link]
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RBH Ltd. The Evaluation of Various Substituted Ureas as Latent Accelerators for Dicyandiamide Cured Epoxy Resin Formulations. Retrieved from [Link]
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BYU ScholarsArchive. (2011). Environmental Implications of Polymer Coated Urea. Retrieved from [Link]
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MICRO SHOP. Accelerators for epoxy resins. Retrieved from [Link]
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All-Pro Services. (2023). Epoxy Accelerators: Speeding Up Curing in Cold - Temperature Conditions. Retrieved from [Link]
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PRO-ACCELERATOR, with 4 Gallon Clear Deep-Pour Resin Kit. Retrieved from [Link]
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Polymer Innovation Blog. (2023). Accelerators for Latent Epoxy Curing Agents. Retrieved from [Link]
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E2U. Epoxy Accelerator. Retrieved from [Link]
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Durable Concrete Coatings. Epoxy Resin Accelerator ES80® 5L. Retrieved from [Link]
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Clean Pro Supply. ResinForce Epoxy Accelerator 8 oz. Retrieved from [Link]
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ResearchGate. T g of epoxy/accelerator systems. Retrieved from [Link]
-
Polymer Innovation Blog. (2013). Acceleration of Amine-Cured Epoxy Resin Systems. Retrieved from [Link]
- Google Patents. (2007). US20070027274A1 - Use of urea derivatives as accelerators for epoxy resins.
-
LookChem. 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea). Retrieved from [Link]
- Google Patents. (2017). EP3218421A1 - Fast curing high glass transition temperature epoxy resin system.
- Google Patents. (2004). DE10324486A1 - Use of urea derivatives as accelerators for epoxy resins.
-
Epoxy Technology. T g - Glass Transition Temperature for Epoxies. Retrieved from [Link]
-
AZoM. (2023). Epoxy Accelerators: Fast-Curing Solutions for Industrial Adhesives. Retrieved from [Link]
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PubChem. 4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea). Retrieved from [Link]
-
Digital Journal. (2023). Latent Curing Agents for Epoxy Resin 2023-2030 Trends: Unveiling Growth Opportunities and Competitor Dynamics. Retrieved from [Link]
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AZoM. (2023). Revolutionary Curing Agents: Empowering Innovations for Epoxy Formulators. Retrieved from [Link]
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European Coatings. (2023). Bio-based latent accelerator for epoxy resins: longer shelf life, rapid curing. Retrieved from [Link]
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white-chemicalpowder.com. Aromatic substituted urea 3,3'-(4-Methyl-1,3-Phenylene)Bis(1,1-Dimethylurea) bi-functional micronized latent accelerator use for the dicyandiamide cure of epoxy resins. Retrieved from [Link]
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ResearchGate. (2020). A new latent accelerator and study of its effect on physical, mechanical and shelf-life of carbon fiber epoxy prepreg. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Mechanism of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) as a Latent Catalyst
In the realm of high-performance thermosetting polymers, one-component (1K) epoxy systems offer unparalleled advantages in ease of use, eliminating mixing errors and streamlining manufacturing processes. The key to these formulations lies in the use of latent catalysts—compounds that remain inert at ambient temperatures but initiate rapid curing upon thermal activation.[1][2] Among these, substituted ureas, such as 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), have carved out a critical niche, not as primary curing agents, but as potent accelerators, particularly for dicyandiamide (DICY)-based systems.[3]
This guide provides a comprehensive framework for researchers and formulation scientists to rigorously validate the mechanism of this specific urea-based accelerator. We will move beyond simple performance metrics to elucidate the underlying chemical pathways, offering a self-validating system of protocols that combines thermal, spectroscopic, and rheological analyses. By understanding the causality behind its catalytic action, formulators can optimize cure schedules, enhance product properties, and troubleshoot manufacturing challenges with greater precision.
The Postulated Mechanism: From Inert Solid to Catalytic Species
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), often referred to by trade names like UR500, is a crystalline solid with limited solubility in epoxy resins at room temperature, which is the basis of its physical latency.[4] Its primary role is to significantly lower the high activation temperature of DICY, reducing it from ~200°C to a more industrially viable range of 120-150°C.[3][5]
The prevailing hypothesis for its mechanism involves a heat-triggered reaction between the urea derivative and the epoxy resin itself. This initial reaction is believed to generate a highly reactive tertiary amine, which then acts as the true catalytic species for the epoxy curing reactions.
The proposed mechanistic steps are as follows:
-
Thermal Activation: Upon heating, the urea accelerator becomes more soluble in the epoxy resin. The N-H protons of the urea can then react with an epoxide group.
-
Intermediate Formation: This reaction forms an unstable intermediate.
-
Generation of Tertiary Amine: The intermediate rearranges, leading to the formation of a tertiary amine and an isocyanate species. The isocyanate can further react with hydroxyl groups present in the system.
-
Catalysis: The newly formed tertiary amine is a powerful nucleophile that catalyzes both the epoxy-amine reaction (from DICY) and the epoxy-hydroxyl (etherification) reaction, dramatically accelerating the overall cross-linking process.
A Multi-faceted Approach to Mechanistic Validation
To build a robust and trustworthy case for this mechanism, no single experiment suffices. We must employ a triad of analytical techniques, where the results from each method corroborate and enrich the others. This creates a self-validating workflow that moves from macroscopic thermal behavior to the specific molecular transformations occurring within the resin.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Causality: DSC is the workhorse for studying thermoset curing.[6] It directly measures the heat flow associated with the curing reaction, providing a macroscopic view of the catalyst's effect. By comparing the exothermic cure profile of a baseline formulation (e.g., Epoxy + DICY) with a test formulation (Epoxy + DICY + Urea Accelerator), we can quantify the accelerator's impact on the activation temperature and reaction rate.[7][8]
Key Data Generated:
-
Onset Temperature (T_onset): The temperature at which the curing reaction begins. A lower T_onset indicates effective acceleration.
-
Peak Exotherm Temperature (T_peak): The temperature of the maximum reaction rate. This is a primary indicator of catalytic efficiency.[3]
-
Total Heat of Reaction (ΔH): Proportional to the total number of bonds formed. It should remain relatively constant, ensuring the accelerator does not interfere with the final cure state.
Protocol: Dynamic DSC Scan for Curing Profile Analysis
-
Sample Preparation: Prepare two formulations:
-
Control: A standard bisphenol A-based liquid epoxy resin (e.g., DGEBA) with 8 phr (parts per hundred resin) of micronized DICY.
-
Test: The control formulation with an added 3 phr of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea).
-
Ensure homogenous dispersion using a high-shear mixer or three-roll mill.
-
-
Instrument Setup:
-
Use a calibrated DSC instrument.
-
Place 5-10 mg of the uncured sample into a hermetically sealed aluminum DSC pan. Use an empty sealed pan as a reference.
-
-
Measurement:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 300°C at a constant rate of 10°C/min under a nitrogen atmosphere (50 mL/min).
-
-
Data Analysis:
-
Plot the heat flow (W/g) as a function of temperature.
-
Determine T_onset, T_peak, and integrate the area under the exotherm to calculate ΔH for both control and test samples.
-
Spectroscopic Analysis: Fourier Transform Infrared (FTIR) Spectroscopy
Causality: While DSC tells us when the reaction happens, FTIR tells us what is reacting. By monitoring the characteristic infrared absorption bands of the functional groups involved, we can track the consumption of reactants and the formation of products in real-time.[9][10] This provides direct molecular-level evidence of the curing chemistry.
Key Functional Groups to Monitor:
-
Epoxide Ring: A sharp peak around 915 cm⁻¹. Its disappearance is the primary measure of the extent of cure.[11]
-
Hydroxyl Group: A broad band around 3200-3600 cm⁻¹. Its formation indicates the opening of the epoxide ring.
-
Reference Peak: An internal standard peak that does not change during the reaction, such as the C-H stretching of an aromatic ring at ~1510 cm⁻¹, is used for normalization.[10]
Protocol: In-Situ Isothermal FTIR Cure Monitoring
-
Sample Preparation: Use the same "Test" formulation as in the DSC protocol.
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with a heated Attenuated Total Reflectance (ATR) accessory.[9]
-
Set the ATR crystal to the desired isothermal cure temperature (e.g., 140°C, as determined from DSC data).
-
-
Measurement:
-
Acquire a background spectrum of the empty, heated ATR crystal.
-
Apply a thin, uniform layer of the uncured "Test" formulation onto the crystal.
-
Immediately begin collecting spectra at regular intervals (e.g., every 30 seconds) for a duration sufficient to achieve full cure (e.g., 60 minutes).
-
-
Data Analysis:
-
Normalize the spectra using the reference peak (e.g., 1510 cm⁻¹).
-
Calculate the conversion of the epoxide group (α) at each time point using the following formula:
-
α(t) = 1 - (A_915(t) / A_915(0)) where A_915(t) is the normalized absorbance of the epoxide peak at time t, and A_915(0) is the initial normalized absorbance.
-
-
Plot the epoxide conversion (α) versus time to obtain the kinetic cure profile.
-
Rheological Analysis
Causality: Rheology bridges the gap between chemistry and processing. It measures the material's flow and deformation, providing critical information about the transition from a liquid to a solid.[12][13] The gel point—the moment the material forms an infinite polymer network—is a key parameter. An effective accelerator will significantly shorten the time to reach this point at a given temperature.
Key Data Generated:
-
Complex Viscosity (η):* A measure of the material's resistance to flow. A sharp, exponential increase signals the onset of cure.
-
Storage Modulus (G') & Loss Modulus (G''): G' represents the elastic (solid-like) response, while G'' represents the viscous (liquid-like) response.
-
Gel Time: The time at which G' and G'' crossover (tan δ = G''/G' = 1). This is a precise and reproducible measure of gelation.
Protocol: Isothermal Oscillatory Rheometry
-
Sample Preparation: Use the "Control" and "Test" formulations.
-
Instrument Setup:
-
Use a rotational rheometer with parallel plate geometry (e.g., 25 mm diameter).
-
Preheat the plates to the desired isothermal cure temperature (e.g., 140°C).
-
-
Measurement:
-
Place a sufficient amount of the uncured sample onto the bottom plate.
-
Lower the top plate to a set gap (e.g., 1 mm) and trim any excess material.
-
Begin the isothermal time sweep test immediately, applying a small oscillatory strain (within the linear viscoelastic region, typically ~1%) at a constant frequency (e.g., 1 Hz).
-
Record G', G'', and η* as a function of time until the sample is fully cured.
-
-
Data Analysis:
-
Plot G' and G'' on a logarithmic scale against time on a linear scale.
-
Identify the gel time as the point where the G' and G'' curves intersect.
-
Compare the gel times of the "Control" and "Test" formulations.
-
Performance Comparison with Alternative Latent Systems
Validating the mechanism of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is most meaningful when contextualized against other common latent catalysts. Each class operates via a distinct mechanism, offering a different balance of latency, reactivity, and final properties.
| Catalyst / Curing Agent | Class | Proposed Mechanism | Typical Activation Temp. (°C) | Key Advantages | Key Limitations |
| Dicyandiamide (DICY) [4][14] | Primary Curing Agent | Polyaddition via its four reactive amine hydrogens. Catalyzed by tertiary amines or hydroxyls. | 180 - 200 | Excellent latency, high Tg, good adhesion. | High activation temperature, often requires accelerators. |
| 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) | Urea Accelerator | In-situ generation of a tertiary amine catalyst via reaction with epoxy. | 120 - 150 (with DICY) | Significantly reduces DICY cure temp, maintains good latency.[3] | Can reduce shelf life compared to DICY alone, complex mechanism.[5] |
| Imidazole Derivatives [15][16] | Catalytic Curing Agent | Anionic polymerization; the tertiary nitrogen opens the epoxide ring, creating an anion that propagates. | 80 - 140 | Low activation temperature, high reactivity, can be used alone. | Lower latency (shorter pot life), can be brittle. |
| Blocked Lewis Acids [17] | Catalytic Curing Agent | Thermal de-blocking releases a Lewis acid (e.g., BF₃) which catalyzes cationic homopolymerization of epoxy. | 100 - 160 | Very fast cure ("snap cure"), excellent chemical resistance. | Moisture sensitivity, potential for corrosion from acid species. |
digraph "Catalyst_Comparison" { graph [rankdir="TB", splines=true, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];// Central Node Latent_Catalysts [label="Latent Catalyst Systems", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; // Catalyst Types Urea [label="Urea Accelerator\n(e.g., UR500)", fillcolor="#FBBC05", fontcolor="#202124"]; DICY [label="DICY", fillcolor="#F1F3F4", fontcolor="#202124"]; Imidazole [label="Imidazole Derivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lewis_Acid [label="Blocked Lewis Acids", fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Connections Latent_Catalysts -> Urea [label="Mechanism:\nIn-situ Amine Generation"]; Latent_Catalysts -> Imidazole [label="Mechanism:\nAnionic Polymerization"]; Latent_Catalysts -> Lewis_Acid [label="Mechanism:\nCationic Polymerization"]; // Relationship Urea -> DICY [style=dashed, arrowhead=open, label="Accelerates"];
}
Conclusion
Validating the mechanism of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is not an academic exercise; it is a critical step in mastering its application. By systematically employing DSC to define the thermal landscape, FTIR to track the molecular reactions, and rheology to map the physical transformation, researchers can confirm the proposed pathway of in-situ tertiary amine generation. This integrated approach provides the authoritative data needed to compare its performance against alternatives like imidazoles and Lewis acids, enabling the rational design of robust, reliable, and efficient one-component epoxy systems for advanced applications.
References
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Epoxy Curing Agents – Latent Curing Agents for One Component Systems. (2022). Polymer Innovation Blog.
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Novel Thermal Latent Curing Agents for Epoxy Resins Based on Dual-Locked Aminopyridines by Amidation and N-Oxidation. (2023). Macromolecules, ACS Publications.
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Latent Curing, Chemorheological, Kinetic, and Thermal Behaviors of Epoxy Resin Matrix for Prepregs. (2021). Industrial & Engineering Chemistry Research, ACS Publications.
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Monitoring Cure Characteristics of a Thermoset Epoxy by ATR/FT-IR. (2014). Spectroscopy Online.
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Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide. (2018). Progress in Organic Coatings, available at PubMed Central.
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New insights into catalytic pyrolysis mechanisms and reaction pathways of urea pyrolysis on V–Ti catalyst surfaces. (2020). RSC Publishing.
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Accelerators for Latent Epoxy Curing Agents. (2023). Polymer Innovation Blog.
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Imidazole Derivatives as latent curing Agents for epoxy thermosetting Resins. (2015). ResearchGate.
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(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea). PubChem, National Center for Biotechnology Information.
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Preparation of Imidazole Compounds as Latent Curing Agents and Their Application in RGB LED Packaging. (2018). MDPI.
-
Acceleration of the Epoxy Resin-Dicyandiamide Cure Cycle by Trisubstituted Ureas. (1983). DTIC.
-
Automated in Silico Design of Homogeneous Catalysts. (2020). ACS Catalysis, ACS Publications.
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Study of the curing process of an epoxy resin by FTIR spectroscopy. (2001). ResearchGate.
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The application of differential scanning calorimetry (DSC) to the study of epoxy resin curing reactions. (1985). ResearchGate.
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Poly(2-alkyl/aryl-2-oxazoline)-Imidazole Complexes as Thermal Latent Curing Agents for Epoxy Resins. (2020). ACS Omega, ACS Publications.
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Urea oxidation catalysts: a review on non-metallic enhancements in nickel-based electrocatalysts. (2024). Materials Horizons, RSC Publishing.
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Catalysis of Silver and Bismuth in Various Epoxy Resins. (2024). MDPI.
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Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake. (2011). CORE.
-
DSC Measurements of Epoxy Adhesives. Hitachi High-Tech.
-
Practical Considerations for Understanding Surface Reaction Mechanisms Involved in Heterogeneous Catalysis. (2021). ACS Catalysis, available at NIH.
-
Thermal Conductivity and Orientation Structure of Liquid Crystalline Epoxy Thermosets Prepared by Latent Curing Catalyst. (2022). MDPI.
-
In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms. (2022). Frontiers in Materials.
-
Epoxy Curing Studies with Isothermal Differential Scanning Calorimetry Method. Shimadzu.
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Validation of Methods for Computational Catalyst Design: Geometries, Structures, and Energies of Neutral and Charged Silver Clusters. (2007). ResearchGate.
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Poly(2-alkyl/aryl-2-oxazoline)-Imidazole Complexes as Thermal Latent Curing Agents for Epoxy Resins. (2020). PubMed Central.
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Dicyandiamide cured epoxy adhesives. (2024). YolaTech.
-
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea). Benchchem.
-
Ultrafast reaction mechanisms in multimolecular Ir-Co catalytic assemblies for hydrogen evolution. (2024). PubMed.
-
Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide. (2018). ResearchGate.
-
Mechanism of imidazole catalysis in the curing of epoxy resins. (2021). ResearchGate.
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The curing kinetic analysis of epoxy based on FT-IR. (2016). Atlantis Press.
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Catalytic resonance theory. Wikipedia.
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Latent catalysts for epoxy curing systems. (2004). Google Patents.
-
Rheological study of the curing kinetics of epoxy-phenol novolac resin. (2006). CONICET.
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A study on thermal and rheological cure characterization of a sulfur-containing epoxy resin. (2019). Journal of Chemical Technology and Metallurgy.
-
3,3-(4-Methyl-1,3-phenylene)bis(1,1-dimethylurea)丨CAS 17526-94-2. LEAPChem.
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A Comparative Performance Analysis of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) and Industry-Standard Amine Curing Agents in Polyurethane Elastomers
In the dynamic field of polyurethane elastomers, the selection of a curing agent is a critical determinant of the final material's performance characteristics. This guide provides a comprehensive benchmark of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), a substituted urea-based curative, against two industry-standard aromatic amine curing agents: 4,4'-Methylenebis(2-chloroaniline) (MOCA) and Diethyltoluenediamine (DETDA). This analysis is intended for researchers, scientists, and professionals in drug development and polymer science who seek to understand the nuanced performance trade-offs between these curative classes.
Introduction: The Pivotal Role of Curing Agents
Polyurethane systems, formed by the reaction of isocyanates with polyols, rely on curing agents, or chain extenders, to build molecular weight and create the cross-linked network that imparts their desirable elastomeric properties. The chemical nature of the curing agent profoundly influences the reaction kinetics, processing parameters, and the ultimate mechanical, thermal, and chemical resistance properties of the cured polyurethane.
Traditionally, aromatic amines like MOCA and DETDA have been the workhorses of the industry, prized for the robust performance they impart to polyurethane elastomers. However, growing health and safety concerns associated with some aromatic amines have spurred the exploration of alternatives. Substituted ureas, such as 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), represent a promising class of curatives. This guide will objectively assess the performance of this urea-based agent in comparison to its well-established amine-based counterparts.
The Contenders: A Chemical Overview
A fundamental understanding of the chemical structures of the curing agents is essential to interpreting their performance differences.
-
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea): Also known as TDI-Urone, this molecule is a disubstituted urea derived from toluene diisocyanate (TDI). The urea linkages are known to form strong bidentate hydrogen bonds, which can contribute to a well-defined hard segment phase in the polyurethane matrix.
-
4,4'-Methylenebis(2-chloroaniline) (MOCA): A diamine curing agent widely recognized for producing polyurethane elastomers with excellent mechanical and thermal properties.[1] Its use, however, is increasingly restricted due to its classification as a suspected carcinogen.[1]
-
Diethyltoluenediamine (DETDA): A liquid aromatic diamine that offers a faster cure rate than MOCA and is considered a less toxic alternative.[2][3] It is often used in applications requiring rapid processing, such as reaction injection molding (RIM).[4]
Experimental Benchmarking Methodology
To provide a robust and objective comparison, a standardized experimental protocol is necessary. The following methodologies, based on established ASTM standards, are proposed for evaluating the performance of polyurethane elastomers cured with each of the three agents.
Formulation and Specimen Preparation
A representative polyurethane formulation will be used, consisting of a toluene diisocyanate (TDI)-based prepolymer and a polyether polyol. The curing agents will be stoichiometrically incorporated to achieve a consistent isocyanate-to-hydroxyl/amine ratio.
Protocol for Specimen Preparation:
-
Prepolymer and Polyol Preparation: The TDI prepolymer and polyether polyol are preheated to a specified temperature (e.g., 80°C) and degassed under vacuum to remove any entrapped air and moisture.
-
Curing Agent Incorporation:
-
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea): As a solid, it is pre-dispersed in a portion of the polyol at an elevated temperature until fully dissolved.
-
MOCA: As a solid, it is melted at a temperature above its melting point (typically 110-120°C) before being mixed with the prepolymer/polyol blend.
-
DETDA: As a liquid, it can be directly mixed with the prepolymer/polyol blend at the processing temperature.
-
-
Mixing and Casting: The curing agent is thoroughly mixed with the prepolymer/polyol blend for a specified time. The mixture is then poured into preheated molds treated with a mold release agent.
-
Curing: The cast sheets are cured in an oven at a specified temperature and duration, followed by a post-curing period at ambient temperature to allow for the full development of physical properties.
Performance Evaluation
The cured polyurethane elastomer sheets will be subjected to a series of standardized tests to quantify their performance characteristics.
-
Cure Characteristics:
-
Pot Life (Gel Time): The time from the initial mixing of components until the mixture reaches a non-flowable, gel-like state. This is a critical parameter for processing.
-
Cure Speed: Qualitatively assessed by the time required to achieve a tack-free surface and demoldable hardness.
-
-
Mechanical Properties:
-
Hardness (Shore A): Measured according to ASTM D2240 .
-
Tensile Strength, Elongation at Break, and 100% Modulus: Determined using a universal testing machine following ASTM D412 .
-
Tear Strength (Die C): Measured as per ASTM D624 .
-
Compression Set: Evaluated under specified conditions of temperature and deflection according to ASTM D395 .
-
-
Thermal Stability:
-
Thermogravimetric Analysis (TGA): To determine the onset of thermal degradation and the overall thermal stability of the cured elastomers.
-
-
Chemical Resistance:
-
Immersion Testing: Samples will be immersed in various chemical agents (e.g., water, oil, solvents, acids, and bases) for a specified period according to ASTM D543 . Changes in mass, volume, and mechanical properties will be measured.
-
Comparative Performance Data
The following tables summarize the expected performance of polyurethane elastomers cured with 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) in comparison to MOCA and DETDA, based on available literature and theoretical considerations. It is important to note that direct, side-by-side comparative data for the urea-based curative is limited, and some values are extrapolated from the performance of similar substituted urea systems.
Table 1: Cure Characteristics and Processing Parameters
| Parameter | 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) | MOCA | DETDA |
| Physical Form | Solid | Solid | Liquid |
| Toxicity Profile | Generally lower toxicity than MOCA | Suspected carcinogen | Lower toxicity than MOCA |
| Pot Life | Moderate to Long | Long | Short |
| Cure Speed | Moderate | Slow to Moderate | Fast |
| Processing Temperature | Elevated (for dissolution) | High (for melting) | Ambient to Moderate |
Table 2: Mechanical Properties of Cured Elastomers
| Property (ASTM Method) | 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) (Expected) | MOCA | DETDA |
| Hardness (Shore A) (D2240) | 85 - 95 | 90 - 97 | 80 - 90 |
| Tensile Strength (MPa) (D412) | 30 - 45 | 35 - 50 | 25 - 40 |
| Elongation at Break (%) (D412) | 300 - 500 | 350 - 550 | 400 - 600 |
| 100% Modulus (MPa) (D412) | 5 - 8 | 6 - 9 | 4 - 7 |
| Tear Strength (Die C, kN/m) (D624) | 60 - 80 | 70 - 90 | 50 - 70 |
| Compression Set (%) (D395) | 25 - 40 | 20 - 35 | 30 - 45 |
Table 3: Thermal and Chemical Resistance
| Property | 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) | MOCA | DETDA |
| Thermal Stability (TGA, Onset of Degradation) | Good to Excellent | Excellent | Good |
| Water/Hydrolysis Resistance | Excellent | Good | Good |
| Oil and Solvent Resistance | Good | Excellent | Good |
| Acid and Base Resistance | Moderate | Good | Moderate |
Discussion and Mechanistic Interpretation
The performance differences observed can be attributed to the distinct chemical structures and the nature of the cross-linked networks formed by each curing agent.
Cure Characteristics and Processing
The liquid nature of DETDA allows for ambient temperature processing, while the solid forms of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) and MOCA necessitate heating, which can add complexity and energy costs to the manufacturing process.[5] DETDA's high reactivity leads to a very short pot life and rapid cure, making it suitable for automated, fast-cycle applications like spray coatings and RIM.[4] In contrast, MOCA's slower reactivity provides a longer pot life, which is advantageous for manual casting of large or intricate parts.[5] The urea-based curative is expected to offer a moderate pot life, providing a balance between processing ease and cure speed.
Mechanical Properties
MOCA is renowned for imparting exceptional mechanical properties to polyurethane elastomers, including high tensile strength, tear strength, and abrasion resistance.[1] This is attributed to the formation of a well-defined, hard segment domain structure. DETDA-cured elastomers generally exhibit slightly lower, yet still robust, mechanical properties compared to MOCA-cured systems.[6]
Polyurethanes cured with substituted ureas, such as 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), are anticipated to exhibit excellent mechanical properties due to the strong, bidentate hydrogen bonding of the urea groups. This enhanced hydrogen bonding can lead to a high degree of phase separation between the hard and soft segments, resulting in high modulus and good tensile strength. The thermal stability of polyurethane systems is also influenced by the type of cross-linking, with urea linkages generally exhibiting higher thermal stability than urethane linkages.[7]
Thermal and Chemical Resistance
The aromatic nature of all three curing agents contributes to good thermal stability. The highly organized, hydrogen-bonded network in MOCA-cured and urea-cured polyurethanes is expected to translate into superior thermal resistance compared to DETDA-cured elastomers. Similarly, the robust, cross-linked network imparted by MOCA often results in excellent resistance to oils and solvents. Amine-cured polyurethanes, in general, demonstrate good chemical resistance.[8]
Conclusion and Future Outlook
This comparative analysis demonstrates that 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) presents a compelling alternative to traditional aromatic amine curing agents in the formulation of high-performance polyurethane elastomers.
-
Performance Profile: It is anticipated to deliver mechanical and thermal properties that are competitive with, and in some aspects potentially superior to, those achieved with MOCA, particularly in terms of thermal stability due to the robust hydrogen bonding of the urea groups.
-
Processing and Safety: While its solid form requires a heating step for processing, similar to MOCA, it offers a significant advantage in its more favorable toxicological profile. Its moderate reactivity provides a workable pot life, making it suitable for a broader range of processing techniques than the highly reactive DETDA.
For researchers and formulators, 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) warrants serious consideration as a high-performance, safer alternative to MOCA. Further experimental work is encouraged to fully elucidate its performance envelope across a range of polyurethane systems and applications. The balance of robust performance, manageable processing, and improved safety makes substituted urea-based curing agents a key area for future innovation in polyurethane chemistry.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). DMTDA vs. MOCA: A Comparative Analysis for Polyurethane and Epoxy Applications. Retrieved from [Link]
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Qingdao Exceed Fine Chemicals Co., Ltd. (n.d.). Comparing DMTDA with MOCA: A Smarter Choice for PU Curatives. Retrieved from [Link]
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ResearchGate. (2009). Effect of structure on the thermal stability of curable polyester urethane urea acrylates. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Effect of the Addition of Biobased Polyols on the Thermal Stability and Flame Retardancy of Polyurethane and Poly(urea)urethane Elastomers. Retrieved from [Link]
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Qingdao Exceed Fine Chemicals Co., Ltd. (2025). DMTDA vs. MOCA: Prioritizing Safety in Polyurethane Production. Retrieved from [Link]
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Sinotio Co., Ltd. (2025). The Role of Amine Curing Agents in Polyurethanes: A Comprehensive Guide. Retrieved from [Link]
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PTM&W Industries, Inc. (n.d.). POLY-CURE 1000®: A Superior MOCA Alternative for High-Performance Urethanes. Retrieved from [Link]
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MDPI. (2020). Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane. Retrieved from [Link]
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MDPI. (2023). Thermal Stability and Heat Transfer of Polyurethanes for Joints Applications of Wooden Structures. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). DETDA vs. Alternatives: Choosing the Right Chain Extender for PU. Retrieved from [Link]
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ResearchGate. (2000). Spectroscopic Characterization of Model Urea, Urethane Compound, and Diamine Extender for Polyurethane−Urea. Retrieved from [Link]
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ResearchGate. (2018). Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane. Retrieved from [Link]
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PSI Urethanes, Inc. (2023). TDI vs MDI in Polyurethane | Key Differences Revealed. Retrieved from [Link]
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Scribd. (n.d.). Polyurethane Coating: Datasheet. Retrieved from [Link]
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ResearchGate. (2018). A Comparative Study on Polyurethane Coating Films Prepared Using 4,4'-Methylenebis(2-chloroaniline) and 1,3-Propanediolbis(4-aminobenzoate) as Crosslinking Agents. Retrieved from [Link]
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ResearchGate. (2023). Poly(urethane-urea) foam formulation at different amine-based polyol weight percent re- placements. Retrieved from [Link]
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PubChem. (n.d.). 4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea). Retrieved from [Link]
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Hindawi. (2015). Mechanical Properties of Elastomeric Impression Materials: An In Vitro Comparison. Retrieved from [Link]
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Defense Technical Information Center. (1977). Preparation and Properties of Polyurethane and Polyurethaneurea Elastomers from Methylene Bis(4-Cyclohexylisocyanate). Retrieved from [Link]
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China YaRuiChem Co., Limited. (n.d.). What Is The Curing Agent DETDA?Diethyl toluene diamine (DETDA). Retrieved from [Link]
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VICHEM. (2025). Comparison of Amine, Polyamide, and Anhydride Curing Agents in Epoxy Resins. Retrieved from [Link]
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Gantrade Corporation. (n.d.). DETDA: A Liquid that Delivers the Hard and Tough. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Synthesis, mechanical, thermal and chemical properties of polyurethanes based on cardanol. Retrieved from [Link]
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ResearchGate. (1997). Comparison of polyurethane and polyurethane-urea based on 20% t,trMDI/C.... Retrieved from [Link]
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MDPI. (2022). Curing Kinetics of Methylene Diphenyl Diisocyanate—Based Polyurethane Elastomers. Retrieved from [Link]
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MDPI. (2023). Comparative Analysis of the Mechanical Properties and Biocompatibility between CAD/CAM and Conventional Polymers Applied in Prosthetic Dentistry. Retrieved from [Link]
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Safety Operating Guide
A Guide to the Responsible Disposal of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
This document provides a comprehensive, step-by-step guide for the proper disposal of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) (CAS No. 17526-94-2). As drug development professionals and researchers, our commitment to safety and environmental stewardship extends through the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just a protocol, but the scientific reasoning behind each step, ensuring a safe and compliant waste management process.
Foundational Principle: Pre-Disposal Characterization
The first and most critical step in any chemical disposal procedure is the accurate characterization of the waste stream. The disposal pathway is dictated entirely by the hazards associated with the material.
Hazard Assessment
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is an odorless, white solid powder.[1][2] According to aggregated data from notifications to the European Chemicals Agency (ECHA), the substance is not classified as hazardous under the Globally Harmonized System (GHS) in the vast majority of reports.[2][3] Specifically, 97.2% of 71 company reports indicated that the chemical does not meet GHS hazard criteria.[3]
However, it is imperative to always consult the Safety Data Sheet (SDS) provided by the specific manufacturer of your material.[4] Contaminants, by-products from a reaction, or residual solvents can alter the hazard classification of the waste and necessitate a more stringent disposal protocol.
The "Mixture Rule" in Practice
Field experience dictates that waste streams are rarely 100% pure. If 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) has been dissolved in or is mixed with other substances, the resulting mixture assumes the hazards of its most hazardous component. For instance, a solution of this compound in a chlorinated solvent must be treated as halogenated organic waste. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete classification.[5]
Waste Segregation and Containment Protocol
Proper containment is fundamental to preventing environmental release and ensuring the safety of laboratory and waste management personnel.
Step 1: Select an Appropriate Waste Container Use a dedicated, sealable, and chemically compatible waste container, such as a high-density polyethylene (HDPE) drum or bottle.[6] The container must be in good condition, free from leaks, and have a secure screw-top cap.
Step 2: Collect the Waste For solid waste, carefully transfer the powder into the designated container using a spatula or funnel to minimize dust generation.[4] Although not classified as an inhalation hazard, minimizing the aerosolization of any chemical powder is a standard laboratory best practice. For contaminated lab materials (e.g., weigh boats, gloves, wipes), place them in the same designated solid waste container.
Step 3: Label the Container Immediately Affix a completed waste label to the container as soon as the first material is added.[4] The label must include:
-
The full chemical name: "Waste 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)"
-
CAS Number: 17526-94-2
-
An indication of any other components in the container.
-
The date of accumulation.
-
The associated hazards (if any).
Step 4: Store the Waste Container Appropriately Store the sealed container in a cool, dry, well-ventilated area designated for chemical waste, away from incompatible materials such as strong oxidizing agents.[4][6] Ensure it is segregated from flammable, reactive, or corrosive waste streams.
Disposal Pathways: A Decision-Based Workflow
The appropriate disposal pathway is determined by the characterization performed in Section 1. The following workflow provides a logical progression for selecting the correct disposal route.
Disposal Decision Workflow
The diagram below outlines the decision-making process for the proper disposal of waste containing 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea).
Caption: Disposal decision workflow for 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea).
Pathway A: Non-Hazardous Solid Chemical Waste
This pathway applies to the pure solid compound and mixtures with other non-hazardous solids. The generation of waste should be avoided or minimized wherever possible.[7] Disposal should comply with environmental protection and waste disposal legislation and any regional or local authority requirements.[7] The material should be collected in a labeled container and transferred to your institution's chemical waste management program for disposal by a licensed contractor, likely to an authorized landfill.[6][7]
Pathway B: Contaminated Materials and Decontamination
This pathway is for items such as gloves, weighing papers, and disposable labware that are contaminated with the compound.
-
Lightly Contaminated Items: These should be placed in the designated solid chemical waste container (Pathway A). Do not dispose of chemically contaminated items in the regular trash.
-
Heavily Contaminated Items: Treat these as you would the pure chemical and place them in the same designated waste container.
-
Glassware Decontamination: To clean contaminated glassware, rinse it with a suitable solvent (e.g., acetone or ethanol) three times. Collect the rinsate in a separate, properly labeled container for "Hazardous Waste" (e.g., non-halogenated organic solvent waste), as the solvent itself is flammable.
Pathway C: Solutions and Mixtures
If 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is in a solution, the solvent dictates the disposal protocol. The entire solution must be classified, labeled, and disposed of according to the hazards of the solvent. For example, if dissolved in methanol, it must be disposed of as flammable liquid waste.
Summary of Disposal Parameters
The following table provides a quick-reference summary of the key logistical and safety information for disposal.
| Parameter | Guideline | Rationale |
| Hazard Classification | Generally Not Classified as Hazardous per GHS.[2][3] | Determines the ultimate disposal pathway. Must be verified with the supplier-specific SDS. |
| Primary Container | Sealable, chemically compatible (e.g., HDPE) container.[4][6] | Prevents leakage, environmental contamination, and exposure. |
| Required Labeling | Full Chemical Name, CAS No., Date, Researcher Name. | Ensures clear identification, safe handling, and regulatory compliance for waste handlers. |
| Required PPE | Standard Laboratory Attire: Nitrile Gloves, Safety Glasses, Lab Coat.[4] | Protects against incidental skin/eye contact and personal contamination. |
| Incompatibilities | Strong oxidizing agents.[4][6] | Prevents potentially hazardous reactions in the waste container. |
By adhering to this guide, researchers can ensure the safe, compliant, and environmentally responsible disposal of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), upholding the highest standards of laboratory practice.
References
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Airgas. SAFETY DATA SHEET - Urea, liquor. [Link]
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Washington State University. Standard Operating Procedure for Urea. [Link]
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Azomureș. SAFETY DATA SHEET UREA. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Urea. [Link]
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LookChem. 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea). [Link]
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PubChem. (4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea) - Safety and Hazards. [Link]
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European Chemicals Agency (ECHA). N,N''-(4-methyl-m-phenylene)bis[N',N'-dimethylurea] - Registration Dossier. [Link]
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Organic Syntheses. General guidelines for the management of chemical waste. [Link]
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A Comprehensive Guide to the Safe Handling of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) (CAS No. 17526-94-2). Given the limited specific toxicological data for this compound, a conservative approach to safety is paramount. This compound's synthesis route involves toluene diisocyanate (TDI), a substance with well-documented hazards. Therefore, the handling protocols outlined below are based on the established safety measures for isocyanates to ensure the highest level of protection.
Hazard Assessment: Understanding the Risks
Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is donned, appropriate engineering controls must be in place to minimize exposure to airborne particles.
-
Ventilation: All handling of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) in powdered form should be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. The ventilation system should be regularly inspected and maintained.
-
Containment: For procedures with a higher risk of generating dust, consider using a glove box or other enclosed systems.
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE regimen is mandatory for all personnel handling this compound. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Respiratory | Full-face respirator with organic vapor/particulate combination cartridges (P100) | A full-face respirator provides both respiratory and eye protection. Given the sensitizing nature of the precursor TDI, protecting against inhalation of fine particulates is critical. |
| Hands | Chemical-resistant gloves (Nitrile or Butyl rubber) | Double-gloving is recommended. Inspect gloves for any signs of degradation or puncture before and during use. Dispose of gloves immediately after handling the compound. |
| Eyes | Safety goggles or a full-face respirator | If a half-mask respirator is used, chemical splash goggles are required to protect against airborne particles. A full-face respirator provides a higher level of protection. |
| Body | Disposable coveralls or a lab coat with long sleeves | A disposable suit prevents contamination of personal clothing. If a lab coat is used, it should be buttoned completely and cuffs should be snug. |
| Feet | Closed-toe shoes and shoe covers | Protects against accidental spills. Shoe covers should be worn in the designated handling area and removed before exiting. |
Safe Handling Workflow: A Step-by-Step Protocol
The following workflow provides a procedural guide for the safe handling of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea).
Caption: Safe handling workflow for 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea).
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Don all required PPE as outlined in the table above. Pay close attention to the proper fit of the respirator and gloves.
-
-
Handling:
-
Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood.
-
Use a spatula to transfer the powder to the reaction vessel. Avoid any actions that could generate dust.
-
Close the reaction vessel securely before removing it from the fume hood.
-
-
Cleanup:
-
Wipe down all surfaces in the fume hood that may have come into contact with the compound using a suitable decontaminating solution (e.g., a 5% sodium carbonate solution followed by 70% ethanol).
-
Carefully doff PPE in the designated area to avoid cross-contamination. Remove gloves last.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. Symptoms of exposure may be delayed.
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Spill:
-
For small spills within a fume hood, use an absorbent material to collect the powder. Decontaminate the area as described in the cleanup procedure.
-
For larger spills, evacuate the area and contact the institutional safety office immediately. Do not attempt to clean up a large spill without appropriate training and equipment.
-
Disposal Plan: Responsible Waste Management
All waste contaminated with 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE, weigh boats, and absorbent materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Unused Compound: Dispose of any unused compound as hazardous chemical waste according to your institution's guidelines. Do not dispose of it down the drain or in the regular trash.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) and ensure a safe laboratory environment.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
